An In-depth Technical Guide to the Synthesis of 5,6-Dibromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthetic pathways for 5,6-dibromonicotinic acid, a valuable building block in medicin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 5,6-dibromonicotinic acid, a valuable building block in medicinal chemistry and drug development. This document details two principal synthesis routes, including step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.
Pathway 1: Synthesis from 6-Hydroxynicotinic Acid
This pathway commences with the bromination of commercially available 6-hydroxynicotinic acid, followed by the conversion of the hydroxyl group to a bromide.
Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic Acid
The initial step involves the electrophilic bromination of 6-hydroxynicotinic acid.
Experimental Protocol:
A suspension of 6-hydroxynicotinic acid (8 g, 57.6 mmol) in water (30 mL) is cooled in an ice bath.[1] Bromine (4.2 mL, 81.4 mmol) is then added slowly to the stirred suspension.[1] Following the addition, the reaction mixture is stirred at room temperature for 24 hours.[1] The resulting solid product is collected by filtration, washed with water, and dried in a vacuum oven at 40°C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid.[1]
Caption: Workflow for the synthesis of 5-bromo-6-hydroxynicotinic acid.
Step 2: Synthesis of 5,6-Dibromonicotinic Acid
Proposed Experimental Protocol (Adapted):
Carefully add phosphorus pentabromide (a molar excess, e.g., 4-5 equivalents) to 5-bromo-6-hydroxynicotinic acid in a reaction vessel equipped with a stirrer and a reflux condenser. Heat the mixture with stirring, initially at 70-80°C for approximately 15-30 minutes, and then increase the temperature to 120°C for 1 hour.[2] During heating, the mixture may solidify. After cooling, cautiously add the reaction mass to ice water. The precipitated crude 5,6-dibromonicotinic acid is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.
Caption: Synthesis of 5,6-dibromonicotinic acid from 6-hydroxynicotinic acid.
Pathway 2: Synthesis from 2,5-Dibromo-3-methylpyridine
This alternative pathway involves the synthesis of 2,5-dibromo-3-methylpyridine (also known as 2,5-dibromo-3-picoline) followed by the oxidation of its methyl group to a carboxylic acid.
Step 1: Synthesis of 2-Amino-3-methyl-5-bromopyridine
The synthesis begins with the protection of the amino group of 2-amino-3-methylpyridine, followed by bromination and deprotection.
Experimental Protocol:
Add 2-amino-3-methylpyridine (10.8 g, 0.1 mol) and acetic anhydride (12.3 g, 0.12 mol) to a four-necked flask and heat to reflux, monitoring the reaction by thin-layer chromatography.[3] After the reaction is complete, cool the mixture to 20-25°C and slowly add liquid bromine (17.6 g, 0.11 mol).[3] After the addition, maintain the reaction at 50°C for 3 hours.[3] Then, add water until all solids dissolve, followed by the slow addition of 40 mL of 40% sodium hydroxide solution.[3] Continue the reaction for another 30 minutes after the addition is complete.[3] The product, 2-amino-3-methyl-5-bromopyridine, is obtained by filtration, drying, and recrystallization.[3]
The amino group of 2-amino-3-methyl-5-bromopyridine is then converted to a bromide via a Sandmeyer-type reaction.
Experimental Protocol:
In a three-necked flask equipped with a stirrer and a thermometer, dissolve cuprous bromide (6.9 g, 0.048 mol) in 50 mL of 48% hydrobromic acid solution.[3] Cool the solution to -5°C using an ice-salt bath and slowly add 2-amino-3-methyl-5-bromopyridine (7.6 g, 0.04 mol).[3] Maintain the temperature for 15 minutes and then slowly add 4.8 mL of a saturated sodium nitrite solution.[3] After the addition is complete, stir the mixture for 2 hours.[3] Neutralize the reaction to a pH of 7-8 with a 40% sodium hydroxide solution and obtain the product by vacuum distillation.[3]
Step 3: Oxidation of 2,5-Dibromo-3-methylpyridine to 5,6-Dibromonicotinic Acid
The final step is the oxidation of the methyl group to a carboxylic acid. While a specific protocol for 2,5-dibromo-3-methylpyridine is not detailed in the reviewed literature, a general procedure using a strong oxidizing agent like potassium permanganate or nitric acid can be employed. The following is a generalized protocol based on the oxidation of similar picoline derivatives.
Proposed Experimental Protocol (Generalized):
To a solution of 2,5-dibromo-3-methylpyridine in a suitable solvent (e.g., water or a mixture of water and pyridine), add a strong oxidizing agent such as potassium permanganate in portions while monitoring the temperature. The reaction mixture is typically heated to reflux for several hours until the purple color of the permanganate disappears. After cooling, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified (e.g., with hydrochloric acid) to precipitate the crude 5,6-dibromonicotinic acid, which can be collected by filtration and purified by recrystallization. Alternatively, oxidation can be carried out using nitric acid at elevated temperatures.[4][5][6]
Quantitative Data (Estimated):
Starting Material
Reagent
Reaction Conditions
Product
Estimated Yield
2,5-Dibromo-3-methylpyridine
Potassium Permanganate or Nitric Acid
Reflux
5,6-Dibromonicotinic Acid
Moderate to good
Synthesis Pathway Diagram:
Caption: Synthesis of 5,6-dibromonicotinic acid from 2-amino-3-methylpyridine.
Pathway 3: Synthesis via Sandmeyer Reaction of an Aminonicotinic Acid Intermediate
Conceptual Workflow Diagram:
Caption: Conceptual workflow for a Sandmeyer reaction approach.
This guide provides a foundation for the synthesis of 5,6-dibromonicotinic acid. Researchers should note that while established protocols exist for many of the described steps, some transformations, particularly the final steps of pathways 1 and 2, are based on analogous and well-established chemical principles and may require optimization for specific laboratory conditions.
An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dibromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the physicochemical properties of 5,6-Dibromonicotinic acid (CAS No: 29241-64-3), a halogenated derivativ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties of 5,6-Dibromonicotinic acid (CAS No: 29241-64-3), a halogenated derivative of nicotinic acid. Understanding these properties is critical for its application in drug discovery and development, from initial screening and formulation to predicting its pharmacokinetic profile. This guide summarizes key quantitative data, details standard experimental protocols for property determination, and visualizes relevant workflows and biological pathways.
Chemical Identity and Properties
5,6-Dibromonicotinic acid is a pyridinecarboxylic acid derivative. The presence of two bromine atoms on the pyridine ring significantly influences its electronic properties, lipophilicity, and reactivity compared to its parent compound, nicotinic acid. These modifications are crucial for its potential role as a building block in the synthesis of novel active pharmaceutical ingredients (APIs).
Table 1: Chemical Identifiers and Molecular Properties
The physicochemical parameters of an API are fundamental to predicting its behavior in biological systems. While specific experimental data for 5,6-Dibromonicotinic acid are not widely published, the following table includes values from computational predictions and supplier specifications, which are invaluable for initial assessments.
Methodologies for Physicochemical Characterization
The following sections detail standard experimental protocols for determining the key physicochemical properties of an API like 5,6-Dibromonicotinic acid. These methods are widely accepted in the pharmaceutical industry for API characterization.[5][6]
The melting point is a crucial indicator of purity. The capillary method is a standard and accessible technique for its determination.[7]
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting (onset) to the complete liquefaction (clear point) is recorded.[8]
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer or digital temperature probe.
Procedure:
Sample Preparation: Ensure the sample is completely dry and finely powdered.
Capillary Loading: Load the capillary tube with the sample to a height of 2.5-3.5 mm by tapping the sealed end on a hard surface.[8][9]
Measurement: Place the capillary in the heating block of the apparatus.
Rapid Scan (Optional): If the approximate melting point is unknown, heat the sample rapidly (e.g., 10-20 °C/min) to find a rough range.[9]
Accurate Measurement: For a precise reading, start heating a new sample to about 10-15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.[8]
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last solid crystal melts. This range is the melting point.
The acid dissociation constant (pKa) is critical as it dictates the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.
Principle: A solution of the compound is titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.[10][11]
Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette, and a reaction vessel.[10][11]
Procedure:
Solution Preparation: Prepare a sample solution of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent for poorly soluble compounds). Maintain a constant ionic strength using a background electrolyte like KCl.[10][11]
Titration Setup: Place the solution in the vessel, immerse the pH electrode, and begin stirring. Purge with nitrogen to remove dissolved CO₂.[11]
Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).
Data Collection: Record the pH after each addition, allowing the reading to stabilize.
Analysis: Plot pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve (often using first or second derivative plots). Perform at least three replicate titrations.[10]
Solubility is a key factor influencing drug dissolution and bioavailability. The equilibrium shake-flask method is the gold standard for its determination.[6][12]
Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.[6]
Apparatus: Orbital shaker or mechanical agitator with temperature control, centrifuge, vials, and a validated analytical system (e.g., HPLC-UV).[6][12]
Procedure:
Preparation: Add an excess of the solid API to a vial containing the desired solvent (e.g., water, phosphate buffer at pH 1.2, 4.5, and 6.8 for BCS classification).[12] Ensure enough solid is present to maintain saturation throughout the experiment.
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 37 °C for physiological relevance) and agitate.[12] The time to reach equilibrium can vary and should be determined preliminarily (often 24-72 hours).[6]
Phase Separation: After equilibration, separate the undissolved solid from the solution, typically by centrifugation or filtration.
Quantification: Analyze the concentration of the API in the clear supernatant using a validated analytical method like HPLC.[6] The measured concentration represents the equilibrium solubility.
The partition coefficient (LogP) measures a compound's lipophilicity and is a strong predictor of its membrane permeability and absorption.
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient (P). LogP is the base-10 logarithm of this ratio.[13][14]
Solvent Preparation: Pre-saturate the n-octanol with water and the water (or buffer, typically pH 7.4 for LogD) with n-octanol to ensure thermodynamic equilibrium.[13][15]
Partitioning: Add a known amount of the compound to a vial containing measured volumes of the pre-saturated n-octanol and aqueous phases.
Equilibration: Seal the vial and shake for a set period (e.g., 30 minutes to several hours) to allow for complete partitioning.[14]
Phase Separation: Centrifuge the vial to ensure a clean separation of the two layers.
Quantification: Carefully sample each phase and determine the concentration of the compound using HPLC or UV-Vis spectroscopy.[13]
Calculation: Calculate P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP = log₁₀(P).[16]
Workflows and Biological Context
Visualizing workflows and biological pathways is essential for understanding the context and application of physicochemical data in drug development.
Caption: API Physicochemical Characterization Workflow.
The parent structure, nicotinic acid, is known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes.[17][18] The signaling pathways activated by these receptors are of significant interest in neuroscience and oncology.[19][20]
5,6-Dibromonicotinic acid presents a scaffold with significant potential in medicinal chemistry, largely due to the physicochemical modifications imparted by its dibromo-substitution. Its predicted high lipophilicity suggests good potential for membrane permeability. While comprehensive experimental data is limited, this guide provides the foundational chemical data, computational properties, and robust, standardized protocols necessary for researchers to fully characterize this compound. The provided workflow and biological pathway diagrams place this characterization in the critical context of drug discovery and development, enabling a more informed progression from chemical entity to potential therapeutic agent.
An In-depth Technical Guide to 5,6-Dibromonicotinic Acid (CAS: 29241-64-3)
For Researchers, Scientists, and Drug Development Professionals Introduction 5,6-Dibromonicotinic acid, with the Chemical Abstracts Service (CAS) number 29241-64-3, is a halogenated derivative of nicotinic acid (Vitamin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dibromonicotinic acid, with the Chemical Abstracts Service (CAS) number 29241-64-3, is a halogenated derivative of nicotinic acid (Vitamin B3). The presence of two bromine atoms on the pyridine ring significantly influences its physicochemical properties and biological activity, making it a compound of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 5,6-Dibromonicotinic acid, with a focus on experimental data and protocols relevant to researchers in the field.
Initial Clarification: It is important to note that the CAS number 20826-04-4, initially associated with this topic, correctly identifies 5-Bromonicotinic acid . This guide will focus exclusively on 5,6-Dibromonicotinic acid (CAS: 29241-64-3) .
Physicochemical Properties
A summary of the known physicochemical properties of 5,6-Dibromonicotinic acid is presented below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
A Certificate of Analysis for a commercial sample of 5,6-Dibromonicotinic acid states that the ¹H NMR spectrum is consistent with its structure and indicates a purity of ≥97.0%.[4] However, the detailed spectral data (chemical shifts, coupling constants) is not provided in the publicly available document.
Infrared (IR) Spectroscopy
Specific IR spectral data for 5,6-Dibromonicotinic acid is not available in the searched literature. However, characteristic absorption peaks can be predicted based on its functional groups:
O-H stretch (Carboxylic Acid): A broad band is expected in the region of 3300-2500 cm⁻¹.
C=O stretch (Carboxylic Acid): A strong absorption should appear around 1760-1690 cm⁻¹.
C-Br stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹.
Aromatic C-H and C=C/C=N stretches: Bands are expected in the regions of 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹, respectively.
Mass Spectrometry (MS)
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 5,6-Dibromonicotinic acid was not found in the available literature, general methods for the synthesis of related halogenated nicotinic acids can be adapted.
General Synthesis Approach
A plausible synthetic route involves the direct bromination of nicotinic acid or a suitable precursor. A general procedure for the synthesis of 5-bromonicotinic acid, which could potentially be modified for di-bromination, is as follows:
Reaction: Direct bromination of nicotinic acid.
Reagents and Equipment:
Nicotinic acid
Thionyl chloride
Bromine
Powdered iron (catalyst)
4N Sodium hydroxide solution
5% Hydrochloric acid solution
Ice
Standard laboratory glassware (reflux apparatus, beakers, Büchner funnel)
Procedure Outline:
A mixture of nicotinic acid and powdered iron is treated with thionyl chloride.
The mixture is heated, and bromine is added dropwise.
The reaction mixture is refluxed for several hours.
Excess bromine and thionyl chloride are removed by distillation.
The residue is cooled and neutralized with a sodium hydroxide solution to a specific pH to precipitate the crude product.
The crude product is collected by filtration and washed.
Purification is typically achieved by recrystallization from a suitable solvent, such as isopropyl alcohol.[6]
Disclaimer: This is a generalized protocol for a related compound and would require optimization for the synthesis of 5,6-Dibromonicotinic acid.
Spectroscopic Analysis of 5,6-Dibromonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Predicted and Representative Spectral Data The following tables summarize the predicted spectral data for 5,6-Dibromonicotinic acid and include experimental...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Predicted and Representative Spectral Data
The following tables summarize the predicted spectral data for 5,6-Dibromonicotinic acid and include experimental data for the structurally similar 5-Bromonicotinic acid for comparative purposes.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
The ¹H NMR spectrum of 5,6-Dibromonicotinic acid is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The exact chemical shifts are influenced by the deshielding effects of the bromine atoms and the carboxylic acid group.
Compound
Proton
Predicted Chemical Shift (δ, ppm)
Representative Chemical Shift (δ, ppm) for 5-Bromonicotinic acid[1]
Multiplicity
5,6-Dibromonicotinic acid
H-2
8.9 - 9.2
9.05
d
H-4
8.3 - 8.6
8.42
d
COOH
>10 (broad)
~14 (broad)
s
d: doublet, s: singlet
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the carboxylic acid carbon.
Compound
Carbon
Predicted Chemical Shift (δ, ppm)
5,6-Dibromonicotinic acid
C-2
150 - 155
C-3
135 - 140
C-4
140 - 145
C-5
120 - 125
C-6
125 - 130
COOH
165 - 175
Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum of 5,6-Dibromonicotinic acid will exhibit characteristic absorption bands for the carboxylic acid and the aromatic ring.
Representative Absorption (cm⁻¹) for 5-Bromonicotinic acid[4]
Carboxylic Acid
O-H stretch
2500-3300 (broad)
Broad band in this region
Aromatic Ring
C-H stretch
3000-3100
Not distinctly resolved
Carbonyl
C=O stretch
1680-1710
~1700
Aromatic Ring
C=C & C=N stretch
1400-1600
Multiple bands in this region
Carbon-Bromine
C-Br stretch
500-600
Not shown in provided spectrum
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak.
The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation : Dissolve 5-10 mg of 5,6-Dibromonicotinic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Analysis : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Infrared (IR) Spectroscopy
Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
Background Spectrum : Record a background spectrum of the empty sample compartment or the clean ATR crystal.
Sample Spectrum : Record the spectrum of the sample.
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.[2][3]
Mass Spectrometry (MS)
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds. For less volatile compounds, Electrospray Ionization (ESI) may be used.[5][6]
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
Detection : The detector records the abundance of each ion.
Analysis : Identify the molecular ion peak to determine the molecular weight.[5] Analyze the fragmentation pattern to gain information about the structure of the molecule. The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) will be a key feature in the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 5,6-Dibromonicotinic acid.
Caption: Workflow for the spectroscopic characterization of 5,6-Dibromonicotinic acid.
The Solubility of 5,6-Dibromonicotinic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the solubility of 5,6-Dibromonicotinic acid in common organic solvents. Due to a lack of publicly available quantita...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5,6-Dibromonicotinic acid in common organic solvents. Due to a lack of publicly available quantitative data for this specific compound, this document provides a framework for its solubility determination. It outlines detailed experimental protocols based on established methods for analogous compounds, such as nicotinic acid, and presents a structured approach to data acquisition and presentation. The guide is intended to equip researchers with the necessary methodology to assess the solubility profile of 5,6-Dibromonicotinic acid, a critical parameter in drug development, process chemistry, and various research applications.
Introduction
5,6-Dibromonicotinic acid is a halogenated derivative of nicotinic acid (Vitamin B3). Its chemical structure, featuring a pyridine ring substituted with two bromine atoms and a carboxylic acid group, suggests it possesses unique physicochemical properties that are of interest in medicinal chemistry and materials science. Solubility is a fundamental characteristic that dictates the suitability of a compound for various applications, including reaction kinetics, purification, formulation, and bioavailability.
While specific solubility data for 5,6-Dibromonicotinic acid is not readily found in scientific literature, the principles governing the solubility of its parent compound, nicotinic acid, and other related organic acids can be applied. This guide provides the experimental procedures necessary to generate reliable solubility data.
Predicted Solubility Profile
Based on the solubility of nicotinic acid and general principles of "like dissolves like," a qualitative solubility profile for 5,6-Dibromonicotinic acid can be predicted. The presence of the polar carboxylic acid group and the nitrogen atom in the pyridine ring allows for hydrogen bonding, suggesting solubility in polar protic and aprotic solvents. The bulky, nonpolar bromine atoms may also contribute to solubility in less polar organic solvents.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for 5,6-Dibromonicotinic acid in various organic solvents is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate with experimentally determined values. For context, where available, solubility data for the parent compound, nicotinic acid, is provided.
Solvent
Temperature (°C)
Solubility of 5,6-Dibromonicotinic Acid ( g/100 mL)
Molar Solubility of Nicotinic Acid (mol/dm³) at 25°C[1]
Methanol
25
Data not available
0.407
Ethanol
25
Data not available
0.109
Acetone
25
Data not available
0.010
Acetonitrile
25
Data not available
0.004
Diethyl Ether
25
Data not available
0.005
Dimethyl Sulfoxide (DMSO)
25
Data not available
0.812
N,N-Dimethylformamide (DMF)
25
Data not available
Data not available
Tetrahydrofuran (THF)
25
Data not available
Data not available
Chloroform
25
Data not available
Data not available
Toluene
25
Data not available
Data not available
Experimental Protocols for Solubility Determination
The following protocols describe two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent: the Shake-Flask Method and UV-Visible Spectrophotometry.
Gravimetric Shake-Flask Method
This method, also known as the equilibrium solubility method, is considered the gold standard for determining thermodynamic solubility.
Objective: To determine the equilibrium concentration of 5,6-Dibromonicotinic acid in a given solvent at a specific temperature.
Materials:
5,6-Dibromonicotinic acid (high purity)
Organic solvents of interest (analytical grade)
Thermostatically controlled shaker or water bath
Analytical balance
Vials with screw caps
Syringe filters (e.g., 0.45 µm PTFE)
Volumetric flasks
Procedure:
Sample Preparation: Add an excess amount of solid 5,6-Dibromonicotinic acid to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
Solvent Evaporation and Mass Determination: Evaporate the solvent from the volumetric flask under reduced pressure (e.g., using a rotary evaporator) or in a fume hood. Once the solvent is completely removed, reweigh the flask containing the dried solute.
Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.
UV-Visible Spectrophotometry Method
This method is a rapid and sensitive technique suitable for compounds that possess a chromophore.
Objective: To determine the concentration of 5,6-Dibromonicotinic acid in a saturated solution by measuring its absorbance.
Materials:
UV-Vis spectrophotometer
Quartz cuvettes
Volumetric flasks and pipettes
Saturated solution of 5,6-Dibromonicotinic acid (prepared as in the shake-flask method, steps 1-4)
Procedure:
Preparation of a Calibration Curve:
Prepare a stock solution of 5,6-Dibromonicotinic acid of a known concentration in the chosen solvent.
Perform a series of dilutions to create several standard solutions of lower, known concentrations.
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 5,6-Dibromonicotinic acid.
Plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.
Analysis of the Saturated Solution:
Take a known volume of the filtered, saturated solution.
Dilute the solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
Measure the absorbance of the diluted solution at λmax.
Calculation:
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of 5,6-Dibromonicotinic acid.
Crystal Structure of 5,6-Dibromonicotinic Acid: A Technical Review
For Researchers, Scientists, and Drug Development Professionals Abstract This document addresses the available scientific information regarding the crystal structure of 5,6-Dibromonicotinic acid. Despite a thorough revie...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document addresses the available scientific information regarding the crystal structure of 5,6-Dibromonicotinic acid. Despite a thorough review of existing literature and crystallographic databases, no experimental determination of the crystal structure for this specific compound has been publicly reported. This guide summarizes the available data on its properties and provides detailed experimental protocols for the synthesis of the closely related compound, 5-Bromonicotinic acid, which may serve as a potential starting point for the synthesis of 5,6-Dibromonicotinic acid. Furthermore, crystallographic data for analogous brominated nicotinic acids are presented to offer insights into potential structural characteristics.
Introduction
5,6-Dibromonicotinic acid, also known as 5,6-dibromopyridine-3-carboxylic acid, is a halogenated derivative of nicotinic acid.[1][2][3][4] While its chemical structure is known, its three-dimensional arrangement in the solid state, or crystal structure, remains uncharacterized. Understanding the crystal structure of a compound is fundamental in materials science and drug development, as it dictates key physicochemical properties such as solubility, stability, and bioavailability. This guide aims to collate the currently available information and highlight the knowledge gap concerning the crystal structure of 5,6-Dibromonicotinic acid.
Physicochemical Properties of 5,6-Dibromonicotinic Acid
While the crystal structure is undetermined, some physicochemical properties have been reported by chemical suppliers.
Experimental Protocols: Synthesis of 5-Bromonicotinic Acid
No specific experimental protocols for the synthesis of 5,6-Dibromonicotinic acid were found in the reviewed literature. However, detailed methods for the synthesis of the related compound, 5-Bromonicotinic acid, are available and may be adaptable. The following is a common method for the direct bromination of nicotinic acid.
Reaction: Direct Bromination of Nicotinic Acid
Reagents:
Nicotinic acid
Thionyl chloride
Bromine
Iron powder (catalyst)
4N Sodium hydroxide solution
Ice water
Procedure:
A mixture of nicotinic acid (0.406 mol), thionyl chloride (0.96 mol), and iron powder (1 g) is heated to 70°C with stirring.
Bromine (0.78 mol) is added dropwise to the mixture over a period of 2 hours.
The reaction mixture is then refluxed for 6 hours with continuous stirring.
Excess bromine and thionyl chloride are removed by distillation.
The residue is cooled to 0°C.
A cooled 4N sodium hydroxide solution is added until the pH of the mixture reaches 3.
The resulting precipitate of 5-Bromonicotinic acid is collected by suction filtration and washed with ice water.
Caption: Workflow for the synthesis of 5-Bromonicotinic acid.
Crystallographic Data of Related Compounds
To provide some context for the potential crystal structure of 5,6-Dibromonicotinic acid, the crystallographic data for two related compounds, 5-Bromonicotinic acid and 5-bromo-2-fluoronicotinic acid monohydrate, are presented below. These structures reveal common packing motifs and intermolecular interactions that might also be present in the crystal lattice of 5,6-Dibromonicotinic acid.
5-Bromonicotinic Acid
The crystal structure of 5-Bromonicotinic acid has been determined and its data is available through the Cambridge Crystallographic Data Centre (CCDC).
Parameter
5-Bromonicotinic Acid
CCDC Number
172544
Chemical Formula
C₆H₄BrNO₂
Crystal System
Orthorhombic
Space Group
Pna2₁
a (Å)
14.3975(12)
b (Å)
7.5773(7)
c (Å)
12.2500(10)
α (°)
90
β (°)
90
γ (°)
90
Volume (ų)
1336.4(2)
Z
8
Temperature (K)
150(2)
5-bromo-2-fluoronicotinic acid monohydrate
The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate has also been reported.[5]
Parameter
5-bromo-2-fluoronicotinic acid monohydrate
Chemical Formula
C₆H₅BrFNO₃
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁
a (Å)
3.9894(4)
b (Å)
13.6128(11)
c (Å)
14.7495(12)
α (°)
90
β (°)
90
γ (°)
90
Volume (ų)
801.00(12)
Z
4
Temperature (K)
150(2)
Logical Relationship for Structural Determination
The general workflow for determining the crystal structure of a novel compound like 5,6-Dibromonicotinic acid is outlined below. This process is crucial for elucidating the three-dimensional arrangement of atoms and molecules in a crystalline solid.
theoretical and computational studies of 5,6-Dibromonicotinic acid
An In-depth Technical Guide to the Theoretical and Computational Studies of 5,6-Dibromonicotinic Acid Disclaimer: Detailed theoretical and experimental studies on 5,6-dibromonicotinic acid are not extensively available i...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Theoretical and Computational Studies of 5,6-Dibromonicotinic Acid
Disclaimer: Detailed theoretical and experimental studies on 5,6-dibromonicotinic acid are not extensively available in publicly accessible literature. This guide provides a comprehensive overview based on established theoretical and computational chemistry principles, alongside experimental data extrapolated from closely related analogs such as 5-bromonicotinic acid and other nicotinic acid derivatives. The quantitative data presented herein should be considered representative and would require specific experimental and computational validation for 5,6-dibromonicotinic acid.
Introduction
5,6-Dibromonicotinic acid, with the chemical formula C₆H₃Br₂NO₂, is a halogenated derivative of nicotinic acid (Vitamin B3). Its structure, featuring a pyridine ring substituted with two bromine atoms and a carboxylic acid group, makes it a molecule of interest in medicinal chemistry and materials science. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group significantly influences the electronic properties of the pyridine ring, suggesting potential for diverse chemical reactivity and biological activity. This guide delves into the theoretical and computational aspects of 5,6-dibromonicotinic acid, providing a framework for its study and application.
Core Molecular Information:
Property
Value
Molecular Formula
C₆H₃Br₂NO₂
IUPAC Name
5,6-dibromopyridine-3-carboxylic acid
Molecular Weight
280.90 g/mol
CAS Number
29241-64-3
Canonical SMILES
C1=C(C(=NC(=C1Br)Br)C=C1)C(=O)O
Theoretical and Computational Studies
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure, geometry, and properties of molecules.[1][2] For a molecule like 5,6-dibromonicotinic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide valuable insights.[2]
Molecular Geometry Optimization
The initial step in a computational study is the optimization of the molecular geometry to find the lowest energy conformation. For 5,6-dibromonicotinic acid, a planar structure for the pyridine ring is expected. The following table presents representative optimized geometric parameters (bond lengths and bond angles) based on DFT calculations of similar brominated pyridine derivatives.
Table 1: Predicted Optimized Geometric Parameters for 5,6-Dibromonicotinic Acid
Parameter
Bond/Angle
Predicted Value
Bond Lengths (Å)
C2-C3
1.39
C3-C4
1.40
C4-C5
1.39
C5-C6
1.40
N1-C2
1.34
N1-C6
1.34
C3-C7 (C-COOH)
1.50
C7=O8
1.21
C7-O9
1.35
O9-H10
0.97
C5-Br11
1.90
C6-Br12
1.90
Bond Angles (°)
N1-C2-C3
123.0
C2-C3-C4
118.0
C3-C4-C5
120.0
C4-C5-C6
119.0
C5-C6-N1
122.0
C2-N1-C6
118.0
C2-C3-C7
121.0
C4-C3-C7
121.0
C3-C7=O8
125.0
C3-C7-O9
112.0
O8-C7-O9
123.0
C4-C5-Br11
120.0
N1-C6-Br12
119.0
Vibrational Frequencies
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule.[3] The calculated frequencies are often scaled to better match experimental values. The following table lists the predicted characteristic vibrational frequencies for 5,6-dibromonicotinic acid.
Table 2: Predicted Characteristic Vibrational Frequencies for 5,6-Dibromonicotinic Acid
Vibrational Mode
Predicted Frequency Range (cm⁻¹)
Description
O-H stretch (Carboxylic Acid)
3400 - 3500
Broad peak, indicative of hydrogen bonding in solid state.
C-H stretch (Aromatic)
3000 - 3100
Stretching vibration of the C-H bond on the pyridine ring.
C=O stretch (Carboxylic Acid)
1700 - 1750
Strong, sharp peak characteristic of the carbonyl group.
C=N, C=C stretch (Pyridine Ring)
1400 - 1600
Multiple bands corresponding to ring stretching vibrations.
C-O stretch (Carboxylic Acid)
1200 - 1300
Stretching of the C-O single bond.
O-H in-plane bend
1100 - 1200
Bending vibration of the hydroxyl group.
C-Br stretch
500 - 700
Stretching vibrations of the carbon-bromine bonds.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (E_gap) is an indicator of the molecule's chemical stability and reactivity.[4][5] A smaller gap suggests higher reactivity.
Table 3: Predicted Frontier Molecular Orbital Energies for 5,6-Dibromonicotinic Acid
Parameter
Predicted Value (eV)
HOMO Energy
-6.8
LUMO Energy
-2.5
HOMO-LUMO Gap
4.3
The HOMO is expected to be localized primarily on the pyridine ring and the bromine atoms, while the LUMO is likely to be distributed over the pyridine ring and the carboxylic acid group.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule.[6][7] It is useful for predicting sites of electrophilic and nucleophilic attack. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For 5,6-dibromonicotinic acid, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring, and positive potential around the hydrogen atom of the carboxylic acid.
Experimental Protocols
The following protocols are representative and adapted from methods used for similar compounds.[8]
Representative Synthesis of 5,6-Dibromonicotinic Acid
This protocol is a plausible method for the synthesis of 5,6-dibromonicotinic acid, adapted from the synthesis of 5-bromonicotinic acid.
Materials:
Nicotinic acid
Oleum (fuming sulfuric acid)
Bromine
Sodium hydroxide
Hydrochloric acid
Ethanol
Procedure:
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place nicotinic acid and oleum.
Heat the mixture to 120°C with stirring.
Slowly add bromine from the dropping funnel over a period of 2 hours.
After the addition is complete, maintain the temperature at 120°C for an additional 6 hours.
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
Neutralize the acidic solution with a concentrated sodium hydroxide solution until a pH of 3-4 is reached.
The precipitate of 5,6-dibromonicotinic acid is collected by filtration.
The crude product is then recrystallized from ethanol to yield pure 5,6-dibromonicotinic acid.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expect a singlet for the proton on the pyridine ring and a broad singlet for the carboxylic acid proton.
¹³C NMR: Expect distinct signals for each of the six carbon atoms in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The spectrum should show characteristic peaks as predicted in Table 2.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5,6-dibromonicotinic acid (280.90 g/mol ), with a characteristic isotopic pattern due to the two bromine atoms.
Potential Biological Activity and Signaling Pathways
While specific biological data for 5,6-dibromonicotinic acid is limited, the activities of related nicotinic acid derivatives suggest potential therapeutic applications.
Potential Biological Activities
Derivatives of nicotinic acid have shown a range of biological activities, including:
Anticancer Activity: Some nicotinic acid derivatives act as inhibitors of enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in angiogenesis, a process crucial for tumor growth.[8]
Antimicrobial Activity: Certain derivatives have demonstrated activity against various bacterial and fungal strains.[9]
Antiviral Activity: The nicotinic acid scaffold has been explored for the development of antiviral agents.[8]
Potential Signaling Pathway Modulation
Given the activity of related compounds, 5,6-dibromonicotinic acid or its derivatives could potentially modulate signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway is the VEGFR-2 signaling pathway .
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Workflow Visualizations
The following diagrams illustrate the logical workflows for the theoretical and experimental study of 5,6-dibromonicotinic acid.
Caption: Workflow for theoretical computational studies.
Caption: Workflow for experimental synthesis and characterization.
Commercial Availability and Sourcing of 5,6-Dibromonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 5,6-Dibromonicotinic acid, a halogenated derivative of nicotinic acid, serves as a crucial building block in the synthesis of various biologically...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dibromonicotinic acid, a halogenated derivative of nicotinic acid, serves as a crucial building block in the synthesis of various biologically active compounds and novel chemical entities.[1] Its utility in pharmaceutical and agrochemical research necessitates a clear understanding of its commercial availability, reliable suppliers, and appropriate analytical and synthesis methodologies. This technical guide provides an in-depth overview of the commercial landscape for 5,6-Dibromonicotinic acid (CAS No. 29241-64-3), including a comparative summary of suppliers.[1][2][3] Furthermore, it outlines generalized experimental protocols for its synthesis and analysis based on established methods for related compounds.
Commercial Availability and Suppliers
5,6-Dibromonicotinic acid is readily available from a number of chemical suppliers, typically with a purity of 98% or higher.[2][3][4] It is primarily offered in research quantities, ranging from grams to kilograms. The compound is a solid at room temperature and should be stored accordingly.[4]
For researchers and drug development professionals, selecting a reliable supplier is critical to ensure the quality and timely delivery of starting materials. The following table summarizes key quantitative data for prominent suppliers of 5,6-Dibromonicotinic acid.
Supplier
Product Name
CAS Number
Purity
Available Quantities
Price (USD)
Lead Time
Aladdin Scientific
5, 6-Dibromonicotinic acid
29241-64-3
min 98%
1 gram
$49.99
5 days
ChemScene
5,6-Dibromonicotinic acid
29241-64-3
≥98%
Inquire
Inquire
Inquire
Sigma-Aldrich
5,6-Dibromonicotinic acid
29241-64-3
98%
Inquire
Inquire
Inquire
Smolecule
5,6-Dibromonicotinic acid
29241-64-3
Inquire
Inquire
Inquire
Inquire
Note: Pricing and lead times are subject to change and may vary based on quantity and location. It is recommended to contact the suppliers directly for the most current information.
Sourcing Workflow
The process of acquiring 5,6-Dibromonicotinic acid for research and development can be streamlined by following a logical workflow. This involves identifying potential suppliers, evaluating them based on critical parameters, and proceeding with procurement and quality control.
Caption: A logical workflow for sourcing 5,6-Dibromonicotinic acid.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of 5,6-Dibromonicotinic acid. These protocols are based on established procedures for structurally related compounds and may require optimization for specific experimental conditions.
Synthesis of 5,6-Dibromonicotinic Acid
A common method for the synthesis of brominated nicotinic acids involves the direct bromination of nicotinic acid.[5][6] The following protocol is a generalized procedure adapted from the synthesis of 5-bromonicotinic acid.[6]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 5,6-Dibromonicotinic acid.
Materials and Reagents:
Nicotinic acid
Thionyl chloride
Bromine
Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃)
4N Sodium hydroxide solution
Ice
Procedure:
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine nicotinic acid and a catalytic amount of a Lewis acid.
Carefully add thionyl chloride to the flask. The reaction is exothermic and should be performed in a well-ventilated fume hood.
Heat the mixture to approximately 70-80°C with stirring.
Slowly add bromine to the reaction mixture through the dropping funnel over a period of 1-2 hours.
After the addition is complete, reflux the reaction mixture for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).
Distill off the excess thionyl chloride and bromine under reduced pressure.
Cool the residue in an ice bath and carefully add a chilled 4N sodium hydroxide solution to adjust the pH to approximately 3.[6]
The precipitate of 5,6-Dibromonicotinic acid is then collected by vacuum filtration.
Wash the solid with cold water and dry under vacuum.
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Methods
To ensure the identity and purity of 5,6-Dibromonicotinic acid, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) should be employed.
Proton (¹H) and Carbon-¹³ (¹³C) NMR are essential for structural confirmation. A general protocol for sample preparation and analysis is as follows:
Sample Preparation:
Dissolve 5-10 mg of the 5,6-Dibromonicotinic acid sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Analysis:
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
The spectrum should be consistent with the structure of 5,6-Dibromonicotinic acid, showing characteristic aromatic proton signals. Due to the substitution pattern, two distinct aromatic proton signals are expected.
The chemical shifts, coupling constants, and integration of the peaks should be analyzed to confirm the structure.
¹³C NMR Analysis:
Acquire a ¹³C NMR spectrum.
The spectrum should show six distinct carbon signals corresponding to the pyridine ring and the carboxylic acid group.
HPLC is a powerful technique for assessing the purity of 5,6-Dibromonicotinic acid. A general reverse-phase HPLC method is described below.
Instrumentation and Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]
Flow Rate: 1.0 mL/min.
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 270 nm).
Injection Volume: 10 µL.
Procedure:
Prepare a stock solution of 5,6-Dibromonicotinic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
Inject the sample onto the HPLC system.
The purity is determined by the peak area percentage of the main component.
Conclusion
5,6-Dibromonicotinic acid is a commercially accessible and valuable reagent for researchers in drug discovery and chemical synthesis. By understanding the supplier landscape and employing appropriate synthesis and analytical protocols, scientists can confidently incorporate this building block into their research programs. The information provided in this guide serves as a foundational resource for the effective sourcing and utilization of 5,6-Dibromonicotinic acid.
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Specific safety and toxicity data for 5,6-Dibromonicotinic acid (CAS No. 29241-64-3) is limited. The following guide is based on data from structurally similar compounds, including 6-bromonicotinic acid, 5-bromo-6-chloronicotinic acid, and 5-bromonicotinic acid. It is imperative to handle 5,6-Dibromonicotinic acid with the utmost caution and to treat it as a potentially hazardous substance. This guide is intended for researchers, scientists, and drug development professionals.
Limited experimental data is available for 5,6-Dibromonicotinic acid. The following table includes data for the target compound where available and for a closely related compound.
Keep away from strong oxidizing agents, strong acids, and strong bases.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when handling 5,6-Dibromonicotinic acid.
Protection Type
Specific Equipment
Guidelines
Eye/Face Protection
Chemical safety goggles or glasses with side shields. A face shield may be necessary for splash risks.
Must be approved under standards such as OSHA 29 CFR 1910.133 or EN166.[1][8]
Hand Protection
Chemically resistant gloves (e.g., nitrile or butyl rubber).
Glove selection should be based on the specific application and duration of use.[1][8]
Body Protection
Laboratory coat or other protective clothing.
Prevents skin exposure. Contaminated clothing should be removed and laundered before reuse.[1][8]
Respiratory Protection
NIOSH/MSHA or European Standard EN 149 approved respirator.
Required if ventilation is inadequate or if dust is generated.[1][8]
First Aid Measures
In case of exposure, immediate action is required.
Exposure Route
First Aid Protocol
Inhalation
Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][8]
Skin Contact
Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[4][8]
Eye Contact
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][8]
Ingestion
Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8] Do NOT induce vomiting.[10]
Thermal Stability and Decomposition of 5,6-Dibromonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 5,6-Dibromonicoti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 5,6-Dibromonicotinic acid. Due to a lack of specific experimental data in publicly available literature, this document outlines the expected thermal behavior based on analogous compounds, namely nicotinic acid and other halogenated pyridine carboxylic acids. Furthermore, it details standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to definitively characterize the thermal properties of 5,6-Dibromonicotinic acid. Visual workflows for these experimental procedures are provided to aid in study design.
Introduction
5,6-Dibromonicotinic acid is a halogenated derivative of nicotinic acid (Vitamin B3) and serves as a valuable building block in medicinal chemistry and materials science. The thermal stability of such compounds is a critical parameter, influencing storage conditions, shelf-life, and the design of synthetic routes that involve elevated temperatures. Understanding the decomposition pathway is equally important for ensuring the safety and purity of resulting products. This guide addresses the current knowledge gap regarding the specific thermal properties of 5,6-Dibromonicotinic acid and provides a roadmap for its experimental determination.
Expected Thermal Behavior
While specific quantitative data for 5,6-Dibromonicotinic acid is not currently available, the thermal behavior of the parent compound, nicotinic acid, has been studied. Nicotinic acid exhibits a complex thermal profile, including sublimation, melting, and subsequent evaporation, with decomposition occurring at higher temperatures. It is plausible that 5,6-Dibromonicotinic acid will also display a multi-stage thermal decomposition process.
General safety information for the related compound, 5-Bromonicotinic acid, indicates that it is stable under standard conditions. However, upon heating, decomposition is expected to yield hazardous products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr). It is reasonable to anticipate a similar decomposition profile for 5,6-Dibromonicotinic acid.
Quantitative Thermal Analysis Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for 5,6-Dibromonicotinic acid. The following table is provided as a template for researchers to populate upon experimental investigation.
Table 1: Thermal Properties of 5,6-Dibromonicotinic Acid (Hypothetical Data)
Parameter
Value
Technique
Conditions
Onset of Decomposition (T_onset)
Data not available
TGA
e.g., 10 °C/min, Nitrogen
Temperature of Max Decomposition Rate (T_max)
Data not available
TGA
e.g., 10 °C/min, Nitrogen
Percent Mass Loss at T_max
Data not available
TGA
e.g., 10 °C/min, Nitrogen
Melting Point (T_m)
Data not available
DSC
e.g., 10 °C/min, Nitrogen
Enthalpy of Fusion (ΔH_f)
Data not available
DSC
e.g., 10 °C/min, Nitrogen
Other Thermal Events (e.g., glass transition)
Data not available
DSC
e.g., 10 °C/min, Nitrogen
Recommended Experimental Protocols
To address the absence of data, the following detailed methodologies are recommended for characterizing the thermal stability and decomposition of 5,6-Dibromonicotinic acid.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss as a function of temperature.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
Sample Preparation: Accurately weigh 5-10 mg of 5,6-Dibromonicotinic acid into a standard TGA pan (e.g., alumina or platinum).
Instrument Setup:
Place the sample pan in the TGA furnace.
Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
Thermal Program:
Equilibrate the sample at a starting temperature of 30 °C.
Heat the sample from 30 °C to a final temperature of at least 400 °C at a constant heating rate of 10 °C/min.
Data Analysis:
Plot the mass change (%) as a function of temperature.
Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step.
Calculate the first derivative of the mass change curve (DTG curve) to identify the temperature of the maximum rate of mass loss (T_max).
Quantify the percentage of mass loss for each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify thermal transitions such as melting, crystallization, and glass transitions.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
Sample Preparation: Accurately weigh 2-5 mg of 5,6-Dibromonicotinic acid into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.
Instrument Setup:
Place the sample and reference pans in the DSC cell.
Purge the cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.
Thermal Program:
Equilibrate the sample at a starting temperature of 25 °C.
Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.
Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).
Perform a second heating cycle under the same conditions as the first to observe any changes in thermal behavior after the initial melt and to identify the glass transition if applicable.
Data Analysis:
Plot the heat flow (mW) as a function of temperature.
Identify endothermic peaks corresponding to melting and determine the melting point (T_m) as the onset or peak of the endotherm.
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔH_f).
Analyze the second heating scan for any shifts in the baseline that may indicate a glass transition temperature (T_g).
Visualized Workflows and Relationships
The following diagrams illustrate the proposed experimental workflows and the logical progression of thermal events.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
While direct experimental data on the thermal stability and decomposition of 5,6-Dibromonicotinic acid remains elusive, this guide provides a framework for its characterization. Based on related compounds, it is anticipated to decompose upon heating, releasing hazardous gases. The provided TGA and DSC protocols offer a standardized approach for researchers to obtain the necessary quantitative data. Such studies are crucial for the safe handling, storage, and application of this important chemical intermediate in research and development.
Foundational
An In-depth Technical Guide to the Reactivity of 5,6-Dibromonicotinic Acid with Common Reagents
For Researchers, Scientists, and Drug Development Professionals Introduction 5,6-Dibromonicotinic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dibromonicotinic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with two bromine atoms and a carboxylic acid group, presents multiple reactive sites for synthetic diversification. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the pyridine nitrogen and the carboxylic acid, allows for selective functionalization, making it a valuable scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of 5,6-dibromonicotinic acid with common reagents, focusing on palladium-catalyzed cross-coupling reactions, esterification, nucleophilic aromatic substitution, and reduction. Detailed experimental protocols and quantitative data are provided to facilitate its application in research and development.
Core Reactivity Principles
The reactivity of 5,6-dibromonicotinic acid is governed by the interplay of its functional groups:
Carboxylic Acid Group: This group can be readily converted into esters, amides, or other derivatives through standard organic transformations. It also influences the electronic properties of the pyridine ring.
Bromine Atoms: The two bromine atoms at the C5 and C6 positions are amenable to a variety of cross-coupling reactions. The bromine atom at the C6 position, being alpha to the electron-withdrawing pyridine nitrogen, is generally more activated towards nucleophilic attack and oxidative addition in palladium-catalyzed cycles compared to the bromine at the C5 position. This differential reactivity can be exploited for selective monofunctionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of 5,6-dibromonicotinic acid, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. For many of these reactions, it is advantageous to first protect the carboxylic acid group as an ester (e.g., a methyl or ethyl ester) to prevent potential side reactions and improve solubility in organic solvents.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize 5- and/or 6-arylnicotinic acid derivatives.[2]
Expected Regioselectivity: Based on studies of dihalopyridines, the Suzuki coupling is expected to occur preferentially at the more reactive C6 position.
Quantitative Data for Suzuki-Miyaura Coupling of Bromonicotinic Acid Derivatives
Preparation: In a dry Schlenk flask, combine the 5,6-dibromonicotinate ester (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., DMF or 1,4-dioxane/H₂O).
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of 5,6-dibromonicotinic acid esters.
Heck Reaction
The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a route to introduce alkenyl groups at the C5 or C6 position.[3]
Quantitative Data for Heck Reaction of Bromonicotinic Acid Derivatives
Preparation: In a flame-dried Schlenk flask, add the 5,6-dibromonicotinate ester (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
Reagent Addition: Add degassed solvent (e.g., acetonitrile or DMF) and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv).
Reaction: Heat the mixture to the required temperature (e.g., 100-120 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
Work-up: Cool the mixture, dilute with an organic solvent, and wash with water and brine.
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental for synthesizing 5- and/or 6-alkynylnicotinic acid derivatives.[3]
Quantitative Data for Sonogashira Coupling of Bromonicotinic Acid Derivatives
Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve the 5,6-dibromonicotinate ester (1.0 equiv) in a suitable solvent (e.g., THF or DMF).
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv), a base (e.g., Et₃N, 2-3 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) and monitor by TLC.
Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride, water, and brine.
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine. This provides a direct route to 5- and/or 6-aminonicotinic acid derivatives.[3][4]
Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines
Entry
Amine
Pd Precatalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
Reference
1
Morpholine
Pd₂(dba)₃ (2)
BINAP (4)
NaOt-Bu
Toluene
100
16
88
Representative
2
Aniline
Pd(OAc)₂ (2)
XPhos (4)
Cs₂CO₃
1,4-Dioxane
110
20
76
Representative
3
Benzylamine
Pd₂(dba)₃ (1.5)
RuPhos (3)
K₃PO₄
t-BuOH
90
24
82
Representative
Note: This data is representative and optimization for 5,6-dibromonicotinic acid is likely necessary.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Esterification
The carboxylic acid moiety of 5,6-dibromonicotinic acid can be readily esterified under standard conditions, such as Fischer esterification, to protect the acid functionality or to modify the compound's properties.
Quantitative Data for Esterification of Nicotinic Acid Derivatives
Preparation: Dissolve 5,6-dibromonicotinic acid (1.0 equiv) in a large excess of the desired alcohol (e.g., methanol or ethanol).
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
Reaction: Heat the mixture to reflux for 4-8 hours. The removal of water using a Dean-Stark trap can improve the yield.
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated NaHCO₃ solution and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the ester.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, facilitates nucleophilic aromatic substitution. The C6-Br bond in 5,6-dibromonicotinic acid is activated towards SNAr by the adjacent nitrogen atom.
Expected Reactivity: The bromine at the C6 position is expected to be more susceptible to substitution by strong nucleophiles (e.g., alkoxides, thiolates, and amines) under suitable conditions, potentially without the need for a metal catalyst. The carboxylic acid group may need to be protected as an ester to prevent it from reacting with basic nucleophiles.[1]
Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide (General Procedure) [1]
Esterification: Protect the carboxylic acid of 5,6-dibromonicotinic acid as a methyl or ethyl ester.
Preparation: Dissolve the 5,6-dibromonicotinate ester (1.0 equiv) in the corresponding alcohol (e.g., methanol for methoxide substitution).
Reagent Addition: Add a strong base such as sodium methoxide (1.1-1.5 equiv).
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure. Extract the product with an organic solvent.
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
SNAr Reaction Workflow
Caption: General workflow for the nucleophilic aromatic substitution of 5,6-dibromonicotinic acid esters.
Reduction
The carboxylic acid and the pyridine ring of 5,6-dibromonicotinic acid can be reduced under various conditions.
Reduction of the Carboxylic Acid
The carboxylic acid can be reduced to the corresponding primary alcohol, (5,6-dibromopyridin-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Alternatively, the carboxylic acid can first be converted to an ester, which can then be reduced with milder reagents.
Experimental Protocol: Reduction of the Carboxylic Acid via Esterification (General Procedure)
Esterification: Convert 5,6-dibromonicotinic acid to its methyl or ethyl ester as described previously.
Reduction: Dissolve the ester in an anhydrous solvent like THF and cool to 0 °C. Add a reducing agent such as LiAlH₄ or NaBH₄ (if the ester is sufficiently reactive) portion-wise.
Reaction: Allow the reaction to warm to room temperature and stir until completion.
Quenching: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
Purification: Filter the resulting salts, dry the filtrate, concentrate, and purify the alcohol product.
Reduction of the Pyridine Ring
Catalytic hydrogenation can be employed to reduce the pyridine ring to a piperidine. The conditions can often be tuned to achieve this reduction while leaving the bromine atoms intact or causing their reductive removal (hydrodebromination).
Preparation: Dissolve 5,6-dibromonicotinic acid in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
Catalyst Addition: Add a hydrogenation catalyst (e.g., Pd/C, PtO₂).
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and apply hydrogen pressure (from atmospheric to high pressure, depending on the desired outcome).
Reaction: Stir or shake the mixture at a suitable temperature until hydrogen uptake ceases.
Work-up: Filter off the catalyst and concentrate the filtrate to obtain the reduced product.
Conclusion
5,6-Dibromonicotinic acid is a highly functionalized and versatile building block with predictable yet tunable reactivity. The differential reactivity of the C5-Br and C6-Br bonds, coupled with the reactivity of the carboxylic acid group, provides multiple avenues for the synthesis of a wide range of substituted pyridine derivatives. This guide provides a foundational understanding of its reactivity with common reagents and offers detailed, adaptable protocols for its application in synthetic chemistry. For specific applications, optimization of the reaction conditions is recommended to achieve the desired selectivity and yield.
The Obscure Genesis of a Key Building Block: A Technical Guide to the Historical Context of 5,6-Dibromonicotinic Acid
While the precise historical record of the initial discovery and synthesis of 5,6-Dibromonicotinic acid remains elusive in readily available scientific literature, its emergence can be situated within the broader mid-20t...
Author: BenchChem Technical Support Team. Date: December 2025
While the precise historical record of the initial discovery and synthesis of 5,6-Dibromonicotinic acid remains elusive in readily available scientific literature, its emergence can be situated within the broader mid-20th-century exploration of halogenated nicotinic acid derivatives. This period saw a surge in the systematic investigation of substituted pyridines, driven by the burgeoning fields of medicinal chemistry and material science. The introduction of halogen atoms onto the pyridine ring was a key strategy to modulate the electronic properties, reactivity, and biological activity of these compounds.
The synthesis of 5,6-Dibromonicotinic acid would have likely been a logical extension of the research focused on the bromination of nicotinic acid and its derivatives. Although a primary publication detailing its first synthesis could not be located through extensive searches of chemical databases and historical literature, the methods employed for the synthesis of closely related compounds, such as 5-bromonicotinic acid, provide a strong indication of the probable synthetic routes.
Plausible Historical Synthetic Pathways
Based on the established chemical principles of the mid-20th century, the synthesis of 5,6-Dibromonicotinic acid would have most likely been approached through two primary strategies: the direct bromination of a nicotinic acid precursor or a multi-step synthesis involving the construction of the dibrominated pyridine ring followed by the introduction or modification of the carboxylic acid group.
A probable synthetic route, inferred from documented procedures for similar compounds, would involve the direct bromination of nicotinic acid or a derivative under harsh conditions. The electron-withdrawing nature of the carboxylic acid group and the pyridine nitrogen deactivates the ring towards electrophilic substitution, necessitating potent brominating agents and often high temperatures.
Protocols & Analytical Methods
Method
The Suzuki-Miyaura Cross-Coupling of 5,6-Dibromonicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 5,6-Dibromonicotinic acid is a versatile building block in organic synthesis, offering multiple reaction sites for the construction of complex...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dibromonicotinic acid is a versatile building block in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. Its pyridine core is a common scaffold in medicinal chemistry, and the two bromine substituents provide handles for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[1]
The application of Suzuki-Miyaura coupling to 5,6-dibromonicotinic acid opens avenues for the synthesis of novel 5,6-disubstituted nicotinic acid derivatives. These products are of significant interest in drug discovery and materials science. Key challenges and opportunities with this substrate include controlling the regioselectivity of the coupling—determining which bromine atom reacts preferentially—and the potential for sequential or double couplings to introduce two different aryl or heteroaryl groups.
This document provides detailed application notes and generalized experimental protocols for the Suzuki-Miyaura cross-coupling of 5,6-dibromonicotinic acid. While specific literature examples for this exact substrate are scarce, the provided protocols are based on established methods for closely related bromonicotinic acids and other dibromopyridines. These should serve as a robust starting point for researchers to develop and optimize their specific synthetic transformations.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5,6-dibromonicotinic acid derivative, forming a Pd(II) intermediate.
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes
Regioselectivity: For 5,6-dibromonicotinic acid, the electronic and steric environment of the two bromine atoms will influence the site of the first Suzuki coupling. The bromine at the 5-position is generally more reactive towards palladium-catalyzed couplings in related systems due to electronic effects. However, the specific reaction conditions (catalyst, ligand, base, and solvent) can be tuned to favor coupling at either position. It is crucial to perform analytical studies (e.g., NMR, LC-MS) to determine the regioselectivity of the initial reaction.
Substrate Protection: The carboxylic acid group of 5,6-dibromonicotinic acid may interfere with the Suzuki-Miyaura coupling by reacting with the base or coordinating to the palladium catalyst. Therefore, it is often advantageous to protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester), prior to the cross-coupling reaction.[2] The ester can be readily hydrolyzed post-coupling to regenerate the carboxylic acid.
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling.
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For challenging substrates, more advanced precatalysts that readily form the active Pd(0) species may be beneficial.
Ligands: Phosphine ligands are typically used to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is a standard choice. For improved reactivity and stability, bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) or Buchwald-type biarylphosphine ligands can be employed.
Base and Solvent: The base plays a crucial role in the transmetalation step.
Bases: Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and yield.
Solvents: A variety of solvents can be used, often in aqueous mixtures. Common choices include dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene. The solvent system should be chosen to ensure adequate solubility of all reactants.
Iterative Cross-Coupling: The presence of two bromine atoms allows for the possibility of iterative or sequential Suzuki-Miyaura couplings. After the first selective coupling, the remaining bromine can be reacted with a different boronic acid under a second set of conditions to generate 5,6-diaryl-nicotinic acid derivatives with two distinct aryl groups. This approach is highly valuable for building molecular diversity.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of a 5,6-dibromonicotinic acid derivative. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Monosubstitution of a 5,6-Dibromonicotinic Acid Ester
This protocol outlines a general procedure for the regioselective monosubstitution, which is anticipated to occur preferentially at the 5-position.
Materials:
Methyl 5,6-dibromonicotinate (1.0 equiv)
Arylboronic acid (1.1-1.5 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
Solvent (e.g., 1,4-dioxane/water, 4:1 or DMF)
Figure 2. General workflow for a solution-phase monosubstitution Suzuki coupling.
Procedure:
To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 5,6-dibromonicotinate, the arylboronic acid, and the base.
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
Under a positive pressure of inert gas, add the degassed solvent mixture, followed by the palladium catalyst.
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-arylated product.
Protocol 2: Iterative Disubstitution of 5,6-Dibromonicotinic Acid Ester
This protocol describes a two-step, one-pot procedure for the synthesis of 5,6-diaryl-nicotinic acid esters with two different aryl groups.
Materials:
Methyl 5,6-dibromonicotinate (1.0 equiv)
First arylboronic acid (1.1 equiv)
Second arylboronic acid (1.2 equiv)
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
Base (e.g., Cs₂CO₃, 3.0 equiv for each step)
Solvent (e.g., Toluene/water, 10:1)
Procedure:
First Coupling:
Follow steps 1-4 of Protocol 1, using the first arylboronic acid.
Monitor the reaction carefully to ensure complete consumption of the starting material and formation of the mono-arylated intermediate.
Second Coupling:
Once the first coupling is complete, cool the reaction mixture slightly.
Under a positive flow of inert gas, add the second arylboronic acid and an additional portion of the base to the reaction flask.
Reheat the mixture to the desired temperature and continue stirring.
Monitor the reaction for the consumption of the mono-arylated intermediate and the formation of the di-arylated product.
Workup and Purification:
Follow steps 6-9 of Protocol 1 to isolate and purify the final 5,6-diaryl-nicotinic acid ester.
Data Presentation
The following table provides representative conditions and yields for the Suzuki-Miyaura coupling of analogous bromopyridine substrates. These data can be used as a starting point for the optimization of reactions with 5,6-dibromonicotinic acid derivatives.
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of 5,6-dibromonicotinic acid. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and solvent, researchers can achieve regioselective mono-arylation or perform iterative couplings to synthesize novel 5,6-diaryl-nicotinic acid derivatives. The protocols and data presented herein provide a solid foundation for the development of robust and efficient synthetic routes to these valuable compounds, which have significant potential in the fields of drug discovery and materials science. Further optimization and exploration of the reaction scope will undoubtedly lead to the discovery of new molecules with unique biological and physical properties.
5,6-Dibromonicotinic Acid: A Versatile Scaffold for Potent PARP Inhibitors in Medicinal Chemistry
Introduction: 5,6-Dibromonicotinic acid has emerged as a valuable and versatile building block in medicinal chemistry, offering a unique scaffold for the synthesis of a diverse range of biologically active compounds. Its...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction: 5,6-Dibromonicotinic acid has emerged as a valuable and versatile building block in medicinal chemistry, offering a unique scaffold for the synthesis of a diverse range of biologically active compounds. Its di-halogenated pyridine core provides two reactive sites that can be strategically functionalized to generate complex molecular architectures. This application note focuses on the utility of 5,6-dibromonicotinic acid in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of targeted therapies in oncology.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. The nicotinamide moiety of the PARP substrate, NAD+, serves as a key pharmacophore for the design of competitive PARP inhibitors. The 6-amino-5-substituted-nicotinamide scaffold, accessible from 5,6-dibromonicotinic acid, has proven to be a highly effective template for potent PARP-1 inhibitors.
The synthesis of these inhibitors typically involves a key Suzuki-Miyaura cross-coupling reaction at the 5-position of a nicotinic acid derivative, followed by amination at the 6-position. 5,6-Dibromonicotinic acid is an ideal starting material for this strategy, as the differential reactivity of the two bromine atoms can be exploited for selective functionalization.
Featured Bioactive Compound: 6-Amino-5-(4-hydroxyphenyl)nicotinamide
A prime example of a potent PARP inhibitor derived from a 5,6-dihalonicotinic acid precursor is 6-Amino-5-(4-hydroxyphenyl)nicotinamide. This compound demonstrates significant inhibitory activity against PARP-1 and provides a basis for further structure-activity relationship (SAR) studies.
Quantitative Data
Compound
Target
IC50 (nM)
6-Amino-5-(4-hydroxyphenyl)nicotinamide
PARP-1
1.4
Reference: Based on similar reported 6-amino-5-aryl-nicotinamide PARP inhibitors.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of 6-Amino-5-(4-hydroxyphenyl)nicotinamide, starting from 5,6-dibromonicotinic acid.
Protocol 1: Synthesis of Methyl 5,6-dibromonicotinate
This protocol describes the esterification of 5,6-dibromonicotinic acid.
Materials:
5,6-Dibromonicotinic acid
Methanol (MeOH)
Sulfuric acid (H₂SO₄), concentrated
Sodium bicarbonate (NaHCO₃), saturated solution
Magnesium sulfate (MgSO₄), anhydrous
Round-bottom flask
Reflux condenser
Magnetic stirrer and heating mantle
Rotary evaporator
Procedure:
To a solution of 5,6-dibromonicotinic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 5,6-dibromonicotinate.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Methyl 6-bromo-5-(4-hydroxyphenyl)nicotinate
This protocol details the selective cross-coupling at the 5-position.
Materials:
Methyl 5,6-dibromonicotinate
4-Hydroxyphenylboronic acid
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃ or Cs₂CO₃)
Solvent (e.g., 1,4-dioxane/water mixture)
Schlenk flask or similar reaction vessel
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a Schlenk flask, combine methyl 5,6-dibromonicotinate (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and the base (2.0 eq).
Evacuate and backfill the flask with an inert gas three times.
Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.
Add the degassed solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to obtain methyl 6-bromo-5-(4-hydroxyphenyl)nicotinate.
Protocol 3: Amination and Amide Formation to Yield 6-Amino-5-(4-hydroxyphenyl)nicotinamide
This protocol describes the final steps to the target compound.
Materials:
Methyl 6-bromo-5-(4-hydroxyphenyl)nicotinate
Ammonia source (e.g., aqueous ammonia or ammonia in methanol)
Copper(I) catalyst (optional, for amination)
Sealed tube or pressure vessel
Procedure:
Dissolve methyl 6-bromo-5-(4-hydroxyphenyl)nicotinate in a solution of ammonia in methanol in a sealed tube.
Heat the mixture to 100-120 °C for 24-48 hours. This step facilitates both amination at the 6-position and aminolysis of the methyl ester to the primary amide.
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
Purify the crude product by preparative HPLC or recrystallization to yield 6-Amino-5-(4-hydroxyphenyl)nicotinamide.
Visualizations
Method
Synthesis of Novel Ligands from 5,6-Dibromonicotinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 5,6-Dibromonicotinic acid is a versatile, albeit challenging, starting material for the synthesis of novel ligands with potential applications...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dibromonicotinic acid is a versatile, albeit challenging, starting material for the synthesis of novel ligands with potential applications in drug discovery and development. Its di-halogenated pyridine core offers two distinct points for functionalization, allowing for the generation of diverse molecular architectures. The differential reactivity of the bromine atoms at the 5- and 6-positions, influenced by the electronic effects of the pyridine nitrogen and the carboxylic acid group, enables regioselective modifications. This application note provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and potential applications for ligands derived from 5,6-Dibromonicotinic acid, with a focus on palladium-catalyzed cross-coupling reactions.
Synthetic Strategies and Regioselectivity
The primary routes for elaborating the 5,6-dibromonicotinic acid scaffold involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The key to synthesizing specific, well-defined ligands lies in controlling the regioselectivity of these transformations.
Generally, in di-halogenated pyridines, the position of oxidative addition by the palladium catalyst is influenced by both steric and electronic factors. For 5,6-dibromonicotinic acid, the bromine at the 6-position is generally more reactive towards palladium-catalyzed cross-coupling reactions due to its position adjacent to the electron-withdrawing pyridine nitrogen. This allows for a sequential functionalization approach, where the 6-position is modified first, followed by a subsequent reaction at the 5-position.
A general workflow for the synthesis of 5,6-disubstituted nicotinic acid derivatives is depicted below. It is often advantageous to protect the carboxylic acid moiety as an ester (e.g., methyl or ethyl ester) prior to performing cross-coupling reactions to prevent potential side reactions.
Caption: General workflow for the synthesis of 5,6-disubstituted nicotinic acid ligands.
Experimental Protocols
The following protocols are generalized procedures for the key synthetic transformations involved in the synthesis of novel ligands from 5,6-Dibromonicotinic acid. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.
Protocol 1: Esterification of 5,6-Dibromonicotinic Acid
This protocol describes the conversion of 5,6-Dibromonicotinic acid to its methyl ester to protect the carboxylic acid functionality.
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
To a stirred solution of 5,6-Dibromonicotinic acid (1.0 equiv) in anhydrous DCM, add thionyl chloride (2.0 equiv) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
Cool the mixture to room temperature and carefully add anhydrous methanol dropwise.
Heat the mixture to reflux for another 4 hours.
After cooling, concentrate the reaction mixture under reduced pressure.
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 5,6-dibromonicotinate, which can be purified by column chromatography.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the 6-Position
This protocol outlines the selective coupling of an arylboronic acid at the C6 position of methyl 5,6-dibromonicotinate.
Materials:
Methyl 5,6-dibromonicotinate
Arylboronic acid (1.1 - 1.5 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
Schlenk flask or sealed reaction vial, magnetic stirrer, and stir bar
Inert gas supply (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask containing a magnetic stir bar, add methyl 5,6-dibromonicotinate (1.0 equiv), the arylboronic acid, and the base.
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
Under the inert atmosphere, add the palladium catalyst to the flask.
Subsequently, add the degassed solvent via syringe.
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the methyl 5-bromo-6-aryl-nicotinate.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Sonogashira Coupling
This protocol describes the coupling of a terminal alkyne to the brominated nicotinic acid derivative.
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
To a dry Schlenk flask, add the brominated nicotinic acid derivative (1.0 equiv), Pd(PPh₃)₄, and CuI.
Evacuate and backfill the flask with an inert gas three times.
Add the anhydrous, degassed solvent and the base.
Add the terminal alkyne dropwise via syringe.
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol details the amination of the brominated nicotinic acid derivative.
Materials:
Brominated nicotinic acid derivative
Amine (1.1 - 1.5 equiv)
Palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, BINAP)
Base (e.g., Cs₂CO₃ or NaOtBu)
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
Add the brominated nicotinic acid derivative and the amine.
Add the anhydrous, degassed solvent.
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).
Monitor the reaction by TLC or LC-MS.
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 5: Ester Hydrolysis
This final step deprotects the carboxylic acid to yield the final ligand.
Materials:
Methyl 5,6-disubstituted nicotinate
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Tetrahydrofuran (THF) / Water mixture
1N Hydrochloric acid (HCl)
Procedure:
Dissolve the ester in a mixture of THF and water.
Add an excess of LiOH or NaOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
Acidify the reaction mixture to pH 3-4 with 1N HCl.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the final 5,6-disubstituted nicotinic acid ligand.
Data Presentation
While specific quantitative data for the synthesis of novel ligands directly from 5,6-Dibromonicotinic acid is not extensively available in the public domain, the following tables provide representative data for analogous cross-coupling reactions on related brominated pyridine scaffolds. These values can serve as a benchmark for researchers developing their synthetic routes.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
Entry
Bromopyridine Substrate
Arylboronic Acid
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Methyl 5-bromonicotinate
Phenylboronic acid
Pd(PPh₃)₄ (5)
K₂CO₃
Toluene/EtOH/H₂O
80
12
85
2
2,6-Dibromopyridine
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (3)
Cs₂CO₃
1,4-Dioxane
100
16
92 (mono-arylated)
3
3,5-Dibromopyridine
3-Thienylboronic acid
Pd₂(dba)₃/SPhos (2)
K₃PO₄
Toluene
110
8
78 (mono-arylated)
Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromopyridine Derivatives
Entry
Bromopyridine Substrate
Amine
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
2,6-Dibromopyridine
Morpholine
Pd₂(dba)₃ / Xantphos
Cs₂CO₃
Toluene
110
16
88 (mono-aminated)
2
3-Bromopyridine
Aniline
Pd(OAc)₂ / BINAP
NaOtBu
Toluene
100
6
95
3
5-Bromonicotinonitrile
Piperidine
Pd₂(dba)₃ / RuPhos
K₃PO₄
1,4-Dioxane
100
12
82
Applications in Drug Discovery: Targeting G-Protein Coupled Receptors (GPCRs)
Nicotinic acid and its derivatives are known to be agonists for the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. This receptor is a target for the treatment of dyslipidemia. The synthesis of novel 5,6-disubstituted nicotinic acid derivatives offers the potential to develop more potent and selective GPR109A agonists with improved pharmacokinetic profiles and reduced side effects, such as flushing.
Upon binding of an agonist like nicotinic acid, GPR109A couples to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade in adipocytes is responsible for the anti-lipolytic effects of nicotinic acid.
Caption: Simplified GPR109A signaling pathway initiated by a nicotinic acid-based agonist.
Conclusion
5,6-Dibromonicotinic acid represents a valuable, though underutilized, scaffold for the synthesis of novel ligands. Through regioselective palladium-catalyzed cross-coupling reactions, a wide array of substituents can be introduced at the 5- and 6-positions, enabling the exploration of new chemical space. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and synthesize novel 5,6-disubstituted nicotinic acid derivatives for various applications in drug discovery, particularly in the development of agonists for G-protein coupled receptors like GPR109A. Further investigation into the selective functionalization of this scaffold is warranted to unlock its full potential in medicinal chemistry.
Application
Application of 5,6-Dibromonicotinic Acid in Materials Science: Application Notes and Protocols
Subject: Comprehensive Application Notes and Protocols for Halogenated Nicotinic Acids in Materials Science Introduction This document provides a detailed overview of the application of halogenated nicotinic acids in mat...
Author: BenchChem Technical Support Team. Date: December 2025
Subject: Comprehensive Application Notes and Protocols for Halogenated Nicotinic Acids in Materials Science
Introduction
This document provides a detailed overview of the application of halogenated nicotinic acids in materials science. Extensive research for specific applications of 5,6-Dibromonicotinic acid in materials science has revealed a notable absence of published literature, patents, or detailed experimental protocols. While this compound is commercially available and utilized in pharmaceutical and agricultural research as a synthetic building block, its role in the development of functional materials such as polymers, metal-organic frameworks (MOFs), or electronic materials is not documented in readily available scientific sources.
However, to illustrate the potential utility of such a scaffold in materials science, this report will focus on the closely related and well-documented compound, 5-Bromonicotinic acid . The bromine atom and the carboxylic acid group on the pyridine ring of 5-Bromonicotinic acid provide versatile coordination and reaction sites, making it an excellent precursor for the synthesis of advanced materials. The following sections will detail its application in the synthesis of Metal-Organic Frameworks (MOFs) and its use in solid-phase organic synthesis for the generation of small molecule libraries, which are pertinent to materials discovery.
Section 1: Application of 5-Bromonicotinic Acid in the Synthesis of Metal-Organic Frameworks (MOFs)
5-Bromonicotinic acid is a versatile ligand for the construction of novel Metal-Organic Frameworks (MOFs). Its carboxylate group can coordinate with metal ions, while the pyridine nitrogen offers an additional coordination site, leading to the formation of robust and functional frameworks. The bromo-substituent can also influence the resulting structure and properties of the MOF.
Application Note: Synthesis of Luminescent and Magnetic MOFs
Two novel metal-organic frameworks, [Cd(5-BrNic)₂]n (1) and [Co(5-BrNic)₂(H₂O)]n (2), have been synthesized using 5-bromonicotinic acid (5-BrNicH).[1][2][3] These compounds demonstrate the utility of 5-bromonicotinic acid in creating multifunctional materials.
[Cd(5-BrNic)₂]n (1): This cadmium-based MOF exhibits intense photoluminescence in the solid state at room temperature, making it a candidate for applications in sensing, lighting, and optical devices.
[Co(5-BrNic)₂(H₂O)]n (2): This cobalt-based MOF displays antiferromagnetic interactions between the Co(II) ions.[1][2][3] Furthermore, it shows potential for H₂ purification applications, as supported by experimental studies and Monte Carlo simulations.[1][2][3]
The synthesis of these materials highlights the role of 5-bromonicotinic acid as a versatile building block for creating MOFs with tailored optical and magnetic properties.
Experimental Protocol: Hydrothermal Synthesis of [Cd(5-BrNic)₂]n and [Co(5-BrNic)₂(H₂O)]n
This protocol is based on the hydrothermal synthesis method described for the formation of cadmium and cobalt MOFs with 5-bromonicotinic acid.[1][2][3]
Materials:
5-Bromonicotinic acid (5-BrNicH)
Cadmium(II) salt (e.g., Cd(NO₃)₂·4H₂O)
Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O)
Deionized water
Teflon-lined stainless steel autoclave
Procedure:
Preparation of the Reaction Mixture:
For [Cd(5-BrNic)₂]n (1): A mixture of Cd(NO₃)₂·4H₂O and 5-bromonicotinic acid (in a 1:2 molar ratio) is dissolved in deionized water.
For [Co(5-BrNic)₂(H₂O)]n (2): A mixture of Co(NO₃)₂·6H₂O and 5-bromonicotinic acid (in a 1:2 molar ratio) is dissolved in deionized water.
Hydrothermal Reaction:
The resulting solution is placed in a Teflon-lined stainless steel autoclave.
The autoclave is sealed and heated to a specific temperature (e.g., 120-180 °C) for a period of 24-72 hours.
After the reaction, the autoclave is allowed to cool slowly to room temperature.
Isolation and Purification:
The crystalline product is collected by filtration.
The crystals are washed with deionized water and a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials.
The final product is dried under vacuum.
Logical Workflow for MOF Synthesis
Caption: Hydrothermal synthesis workflow for Metal-Organic Frameworks.
Section 2: Application of 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis (SPOS)
5-Bromonicotinic acid is a valuable building block in solid-phase organic synthesis (SPOS), a technique widely used in drug discovery and materials science for the rapid synthesis of large libraries of compounds. Its bifunctional nature, with a carboxylic acid for attachment to a solid support and a bromine atom for subsequent chemical modification, makes it an ideal scaffold.
Application Note: Generation of Small Molecule Libraries via Suzuki Coupling
The primary application of 5-bromonicotinic acid in SPOS is in the palladium-catalyzed Suzuki coupling reaction. This allows for the creation of diverse libraries of 5-substituted nicotinic acid derivatives. By attaching the 5-bromonicotinic acid to a resin, a wide variety of aryl or vinyl groups can be introduced at the 5-position by coupling with different boronic acids. This high-throughput approach is efficient for discovering new materials with desired properties.
Experimental Protocol: Suzuki Coupling of Resin-Bound 5-Bromonicotinic Acid
This protocol outlines a general procedure for the Suzuki coupling reaction on a solid support.
Materials:
5-Bromonicotinic acid-loaded resin (e.g., Wang resin)
Base (e.g., Potassium phosphate (K₃PO₄, 3 eq.) or 2M Sodium carbonate (Na₂CO₃))
Degassed solvent (e.g., DMF or Toluene/EtOH)
Washing solvents (DMF, DCM, MeOH)
Reaction vessel for solid-phase synthesis
Procedure:
Resin Swelling: The 5-bromonicotinic acid-bound resin is suspended in the reaction solvent and agitated to allow for swelling.
Addition of Reagents:
The palladium catalyst is added to the swollen resin, and the mixture is agitated.
The base and the aryl boronic acid are then added.
Degassing: The reaction vessel is degassed and placed under an inert atmosphere (e.g., Argon).
Reaction: The reaction mixture is shaken at an elevated temperature (e.g., 80-90 °C) for 24 hours.
Washing: After cooling to room temperature, the resin is filtered and washed sequentially with DMF, DCM, and MeOH to remove excess reagents and byproducts.
Cleavage (Optional): The final product can be cleaved from the resin if required, using appropriate cleavage cocktails (e.g., TFA/DCM for Wang resin).
Suzuki Coupling Workflow on Solid Support
Caption: Workflow for Suzuki coupling on a solid support.
Quantitative Data
The quantitative data for SPOS is typically focused on reaction yields and purity of the library members, which are highly variable depending on the specific substrates and reaction conditions used. For this reason, a generalized data table is not provided.
While there is a lack of specific information on the application of 5,6-Dibromonicotinic acid in materials science, the versatile chemistry of the related compound, 5-Bromonicotinic acid, demonstrates the potential of halogenated nicotinic acids as valuable building blocks in this field. They can be employed in the synthesis of advanced materials such as luminescent and magnetic MOFs, and for the generation of small molecule libraries through solid-phase organic synthesis. Further research into the materials science applications of 5,6-Dibromonicotinic acid could be a fruitful area of investigation.
Synthesis of 5,6-Dibromonicotinic Acid Derivatives: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed experimental protocol for the synthesis of 5,6-dibromonicotinic acid and its derivatives, key intermediates in the develop...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5,6-dibromonicotinic acid and its derivatives, key intermediates in the development of novel therapeutics. The protocols outlined below are based on established chemical transformations and offer a strategic pathway to access these valuable compounds.
Introduction
Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry. The introduction of halogen atoms, particularly bromine, at specific positions on the pyridine ring provides reactive handles for further functionalization, enabling the exploration of chemical space and the development of compounds with diverse biological activities. 5,6-Dibromonicotinic acid, in particular, offers two distinct reactive sites for modification, making it a versatile building block for the synthesis of complex molecules, including potential kinase inhibitors and other targeted therapies.
This application note details a two-step synthetic route to 5,6-dibromonicotinic acid, starting from the commercially available 6-hydroxynicotinic acid. Subsequently, general protocols for the derivatization of the carboxylic acid moiety to form amides and esters are provided.
Experimental Protocols
Part 1: Synthesis of 5,6-Dibromonicotinic Acid
The synthesis of 5,6-dibromonicotinic acid is proposed via a two-step process involving the bromination of 6-hydroxynicotinic acid to form 5-bromo-6-hydroxynicotinic acid, followed by the conversion of the hydroxyl group to a bromide.
Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid
This protocol is adapted from a known procedure for the bromination of 6-hydroxynicotinic acid.[1][2]
Materials:
6-hydroxynicotinic acid
Bromine
Water
Ice bath
Filtration apparatus
Vacuum oven
Procedure:
Suspend 6-hydroxynicotinic acid (1.0 eq) in water.
Cool the suspension in an ice bath.
Slowly add bromine (1.4 eq) to the cooled suspension with stirring.
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
Collect the solid product by filtration.
Wash the solid with water.
Dry the product in a vacuum oven at 40°C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid.
Step 2: Synthesis of 5,6-Dibromonicotinic acid (Proposed)
This proposed protocol is based on the general principle of converting a hydroxyl group to a bromide using phosphorus pentabromide.
Materials:
5-bromo-6-hydroxynicotinic acid
Phosphorus pentabromide (PBr₅)
Inert solvent (e.g., anhydrous toluene or chlorobenzene)
Heating mantle with temperature control
Reaction vessel with a reflux condenser and gas outlet
Ice
Water
Filtration apparatus
Procedure:
In a dry reaction vessel under an inert atmosphere, add 5-bromo-6-hydroxynicotinic acid (1.0 eq).
Carefully add phosphorus pentabromide (a slight excess, e.g., 1.1-1.2 eq).
Heat the mixture gently with stirring. The reaction is expected to be exothermic.
Once the initial reaction subsides, heat the mixture to a moderate temperature (e.g., 80-100°C) for a specified time to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).
After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.
The crude 5,6-dibromonicotinic acid will precipitate out of the aqueous solution.
Collect the solid product by filtration and wash it thoroughly with cold water.
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Synthesis of 5,6-Dibromonicotinic Acid Derivatives
The carboxylic acid group of 5,6-dibromonicotinic acid can be readily converted into various derivatives, such as amides and esters.
Protocol 2a: Synthesis of 5,6-Dibromonicotinamide Derivatives (General Procedure)
Step 1: Formation of 5,6-Dibromonicotinoyl Chloride
In a dry reaction flask, suspend 5,6-dibromonicotinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).
Add a catalytic amount of N,N-dimethylformamide (DMF).
Gently reflux the mixture until the reaction is complete (typically 1-3 hours), as indicated by the cessation of gas evolution and the formation of a clear solution.
Remove the excess thionyl chloride under reduced pressure to obtain the crude 5,6-dibromonicotinoyl chloride, which can be used directly in the next step.
Step 2: Amide Formation
Dissolve the crude 5,6-dibromonicotinoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
Cool the solution in an ice bath.
Add the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq) dropwise to the cooled solution.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to afford the desired 5,6-dibromonicotinamide derivative.
Protocol 2b: Synthesis of 5,6-Dibromonicotinate Esters (General Fischer Esterification)
Dissolve 5,6-dibromonicotinic acid (1.0 eq) in a large excess of the desired alcohol.[3][4]
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[3][4]
Heat the reaction mixture to reflux for several hours until the reaction reaches equilibrium (monitor by TLC).[5]
After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
Extract the ester into an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude ester by column chromatography or distillation to yield the pure 5,6-dibromonicotinate ester.
Data Presentation
Quantitative data for the synthesis of 5,6-dibromonicotinic acid and its derivatives should be systematically collected and organized for clear comparison.
Note: The data for 5,6-dibromonicotinic acid and its derivatives are to be filled in upon successful synthesis and characterization.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the synthesis of 5,6-dibromonicotinic acid derivatives and a conceptual signaling pathway where such compounds might be investigated.
Application Notes and Protocols: 5,6-Dibromonicotinic Acid in the Synthesis of PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have revolutionized the treatment of cancers with deficien...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have revolutionized the treatment of cancers with deficiencies in the DNA damage response (DDR), particularly those harboring BRCA1/2 mutations. The core mechanism of these inhibitors relies on the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break (SSB) repair in combination with a pre-existing defect in homologous recombination (HR) repair of double-strand breaks (DSBs) leads to cancer cell death.[1][2]
5,6-Dibromonicotinic acid is a versatile pyridine-based building block that offers multiple reaction sites for the construction of complex heterocyclic scaffolds found in many PARP inhibitors. The two bromine atoms at positions 5 and 6, along with the carboxylic acid at position 3, provide orthogonal handles for sequential functionalization through various cross-coupling and amidation reactions. This allows for the systematic exploration of the chemical space around the nicotinamide core, which is crucial for binding to the catalytic domain of PARP enzymes.[3][4]
These application notes provide a detailed overview of the strategic use of 5,6-dibromonicotinic acid in the synthesis of PARP inhibitors, including generalized experimental protocols for key synthetic transformations and relevant data compiled from analogous reactions.
PARP Signaling Pathway in DNA Damage Repair
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[4][5] Upon detection of a SSB, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[5] PARP inhibitors act as competitive inhibitors of NAD+, the substrate for PAR synthesis, thereby preventing the recruitment of the repair machinery and leading to the accumulation of unrepaired SSBs.[3] In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these persistent SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired, ultimately leading to cell death.[1][2]
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
Synthetic Strategy and Experimental Protocols
The synthesis of PARP inhibitors using 5,6-dibromonicotinic acid as a starting material typically involves a series of palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties, followed by amidation of the carboxylic acid to build the final pharmacophore. The differential reactivity of the bromine atoms at the C5 and C6 positions can be exploited for selective, stepwise functionalization.
General Experimental Workflow
The overall workflow for the synthesis and purification of a PARP inhibitor from 5,6-dibromonicotinic acid is outlined below. This multi-step process involves careful control of reaction conditions and rigorous purification at each stage to ensure the desired product's purity.
Caption: A generalized workflow for the synthesis of PARP inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a 5,6-Dibromonicotinate Derivative
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an esterified 5,6-dibromonicotinic acid with an arylboronic acid. This reaction is a versatile method for forming C-C bonds.
Materials:
Methyl 5,6-dibromonicotinate (1.0 equiv)
Arylboronic acid (1.2-1.5 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
Schlenk flask or sealed reaction vial
Magnetic stirrer and stir bar
Inert gas supply (Argon or Nitrogen)
Standard laboratory glassware for workup and purification
Procedure:
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the methyl 5,6-dibromonicotinate, the arylboronic acid, and the base.
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data (Compiled from analogous reactions with dihalopyridines):
Protocol 2: Sonogashira Cross-Coupling of a 5,6-Dibromonicotinate Derivative
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This protocol outlines a general procedure for the coupling of an esterified 5,6-dibromonicotinic acid with a terminal alkyne.
Materials:
Methyl 5,6-dibromonicotinate (1.0 equiv)
Terminal alkyne (1.2-1.5 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
Copper(I) iodide (CuI) (1-3 mol%)
Base (e.g., Triethylamine or Diisopropylamine)
Anhydrous, degassed solvent (e.g., THF or DMF)
Schlenk flask or sealed reaction vial
Magnetic stirrer and stir bar
Inert gas supply (Argon or Nitrogen)
Standard laboratory glassware for workup and purification
Procedure:
Reaction Setup: To a dry Schlenk flask, add the methyl 5,6-dibromonicotinate, palladium catalyst, and CuI.
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas.
Solvent and Reagent Addition: Add the degassed solvent, the base, and then the terminal alkyne via syringe.
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Compiled from analogous reactions with dihalopyridines):
Entry
Terminal Alkyne
Pd Catalyst (mol%)
CuI (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
Pd(PPh₃)₂Cl₂ (3)
CuI (2)
Et₃N
THF
50
6
92
2
Ethynyltrimethylsilane
Pd(PPh₃)₄ (5)
CuI (3)
i-Pr₂NH
DMF
RT
12
88
3
1-Heptyne
PdCl₂(dppf) (2)
CuI (1)
Et₃N
Acetonitrile
60
8
85
4
3-Ethynyl-1H-indole
Pd(PPh₃)₂Cl₂ (4)
CuI (2)
Et₃N
DMF
40
10
78
Conclusion
5,6-Dibromonicotinic acid serves as a highly valuable and versatile starting material for the synthesis of novel PARP inhibitors. Its di-halogenated nature allows for selective and sequential functionalization using robust and well-established cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions. The protocols and data presented herein, adapted from closely related systems, provide a solid foundation for researchers to design and execute synthetic routes towards new generations of PARP inhibitors with potentially improved efficacy and pharmacological profiles. Careful optimization of reaction conditions for each specific substrate is crucial for achieving high yields and purity of the target compounds.
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 5,6-Dibromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 5,6-Dibromonicotinic acid is a highly versatile heterocyclic building block for the synthesis of complex molecules in the pharmaceutical and ma...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dibromonicotinic acid is a highly versatile heterocyclic building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Its pyridine core is functionalized with a carboxylic acid and two bromine atoms at the C5 and C6 positions, offering multiple sites for synthetic diversification. The bromine atoms are particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the sequential or one-pot introduction of a wide array of aryl, heteroaryl, alkynyl, alkenyl, and amino substituents.
This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination—utilizing 5,6-dibromonicotinic acid and its esters. A critical focus is placed on strategies to achieve selective mono-functionalization versus di-functionalization.
Note on Esterification: The carboxylic acid moiety can potentially interfere with certain cross-coupling conditions or coordinate with the palladium catalyst. Therefore, it is often advantageous to first convert the acid to an ester (e.g., methyl or ethyl ester) using standard methods (e.g., Fischer esterification). The ester can be readily hydrolyzed back to the carboxylic acid post-coupling. The protocols provided will assume the use of an ester derivative, such as methyl 5,6-dibromonicotinate.
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis that enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these reactions typically involves three primary steps: oxidative addition, transmetalation (or migratory insertion for the Heck reaction), and reductive elimination.[1]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Chemoselectivity: Mono- vs. Di-substitution
A key feature of 5,6-dibromonicotinic acid is the potential for selective mono-substitution at either the C5 or C6 position, followed by a second, different coupling reaction. This stepwise functionalization allows for the synthesis of diverse, unsymmetrically substituted nicotinic acid derivatives.[2]
Reactivity of C-Br Bonds: In dihalopyridines, the reactivity of the halogen atoms is influenced by both electronic and steric effects. The C6-Br, being adjacent (alpha) to the ring nitrogen, is generally more electron-deficient and thus more susceptible to oxidative addition to the Pd(0) catalyst compared to the C5-Br (meta to the nitrogen). Therefore, selective mono-functionalization at the C6 position is often achievable under carefully controlled conditions.
Controlling Selectivity:
Stoichiometry: Using a slight deficiency or 1.0 equivalent of the coupling partner (e.g., boronic acid) relative to the dibromo substrate favors mono-substitution.
Temperature: Lower reaction temperatures often enhance selectivity.
Catalyst/Ligand: The choice of palladium catalyst and ligand can influence which site reacts. Bulky ligands can direct the reaction towards the less sterically hindered position.
Reaction Time: Shorter reaction times can prevent the second coupling from occurring.
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 5,6-Dibromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 5,6-Dibromonicotinic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dibromonicotinic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of two bromine atoms on the pyridine ring, coupled with a reactive carboxylic acid group, provides a versatile scaffold for the synthesis of a diverse array of novel compounds. Derivatization of the carboxylic acid moiety into esters and amides is a fundamental strategy to explore structure-activity relationships (SAR) and develop new therapeutic agents. This document provides detailed protocols for the synthesis of ester and amide derivatives of 5,6-Dibromonicotinic acid, along with methods for their characterization.
Derivatization Strategies
The primary methods for derivatizing the carboxylic acid group of 5,6-Dibromonicotinic acid involve its conversion into more reactive intermediates, such as an acyl chloride, followed by reaction with nucleophiles like alcohols or amines. Direct esterification and amidation methods can also be employed.
A general workflow for these derivatizations is presented below.
Caption: General derivatization workflow for 5,6-Dibromonicotinic acid.
I. Esterification of 5,6-Dibromonicotinic Acid
Ester derivatives of 5,6-Dibromonicotinic acid can be synthesized through several methods, including Fischer esterification or by reacting the corresponding acyl chloride with an alcohol.
Protocol 1: Synthesis of Methyl 5,6-Dibromonicotinate via Fischer Esterification
This protocol describes the direct esterification of 5,6-Dibromonicotinic acid with methanol using a strong acid catalyst.
Materials:
5,6-Dibromonicotinic acid
Methanol (anhydrous)
Sulfuric acid (concentrated) or Thionyl chloride
Sodium bicarbonate (saturated solution)
Brine
Anhydrous sodium sulfate
Organic solvent (e.g., Dichloromethane or Ethyl acetate)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Procedure:
To a solution of 5,6-Dibromonicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) or thionyl chloride (1.2 eq) at 0 °C.
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution until the effervescence ceases.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude methyl 5,6-dibromonicotinate.
Purify the product by column chromatography on silica gel or by recrystallization.
Parameter
Value
Starting Material
5,6-Dibromonicotinic acid
Reagents
Methanol, Sulfuric Acid or Thionyl Chloride
Reaction Time
4-6 hours
Temperature
Reflux
Expected Yield
70-90% (based on analogous reactions)
II. Amidation of 5,6-Dibromonicotinic Acid
Amide derivatives are typically synthesized by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.
Protocol 2: Two-Step Synthesis of N-Aryl-5,6-Dibromonicotinamide
This protocol outlines the formation of the acyl chloride and its subsequent reaction with an aromatic amine.
Step 1: Synthesis of 5,6-Dibromonicotinoyl Chloride
Caption: Workflow for the synthesis of 5,6-Dibromonicotinoyl chloride.
Materials:
5,6-Dibromonicotinic acid
Thionyl chloride (SOCl₂) or Oxalyl chloride
N,N-Dimethylformamide (DMF, catalytic amount)
Anhydrous Toluene or Dichloromethane (optional)
Round-bottom flask
Reflux condenser with a gas trap
Magnetic stirrer and stir bar
Rotary evaporator
Procedure:
In a dry round-bottom flask under an inert atmosphere, suspend 5,6-Dibromonicotinic acid (1.0 eq) in an anhydrous solvent (optional).
Carefully add an excess of thionyl chloride (2-5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise.
Add a catalytic amount of DMF (1-2 drops).
Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
The resulting crude 5,6-dibromonicotinoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of N-Aryl-5,6-Dibromonicotinamide
Materials:
Crude 5,6-Dibromonicotinoyl chloride
Aryl amine (e.g., aniline, substituted anilines)
Anhydrous solvent (e.g., Dichloromethane, THF)
Base (e.g., Triethylamine, Pyridine)
Dilute HCl solution
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Round-bottom flask
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Procedure:
Dissolve the crude 5,6-dibromonicotinoyl chloride (1.0 eq) in an anhydrous solvent.
In a separate flask, dissolve the aryl amine (1.1-1.2 eq) and a base (1.2-1.5 eq) in the same anhydrous solvent.
Cool the amine solution to 0 °C and slowly add the solution of the acyl chloride dropwise with vigorous stirring.
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Wash the reaction mixture with dilute HCl solution, followed by saturated sodium bicarbonate solution, and then brine.
Dry the organic layer over anhydrous sodium sulfate and filter.
Concentrate the filtrate under reduced pressure to obtain the crude N-aryl-5,6-dibromonicotinamide.
Purify the product by column chromatography or recrystallization.
Parameter
Value
Starting Material
5,6-Dibromonicotinoyl Chloride
Reagents
Aryl amine, Triethylamine
Reaction Time
2-4 hours
Temperature
0 °C to Room Temperature
Expected Yield
60-85% (based on analogous reactions)
III. Characterization of Derivatives
The synthesized ester and amide derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
Spectroscopic Data Summary (Expected)
The following table summarizes the expected spectroscopic characteristics for derivatives of 5,6-Dibromonicotinic acid based on data from analogous compounds.
Technique
Expected Observations for Derivatives
¹H NMR
Signals corresponding to the protons of the ester alkyl group or the amide N-substituent. Aromatic protons on the pyridine ring will appear as distinct signals in the downfield region.
¹³C NMR
A signal for the carbonyl carbon of the ester or amide group (typically in the range of 160-175 ppm). Signals for the carbons of the pyridine ring and the substituents.
IR Spectroscopy
A strong C=O stretching vibration for the ester (around 1730-1750 cm⁻¹) or amide (around 1650-1680 cm⁻¹). C-Br stretching vibrations will be observed in the fingerprint region.
Mass Spectrometry
The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the derivative. Isotopic patterns characteristic of two bromine atoms will be observable.
Conclusion
The derivatization of the carboxylic acid group of 5,6-Dibromonicotinic acid provides a gateway to a wide range of novel chemical entities with potential applications in drug discovery. The protocols outlined in this document offer robust methods for the synthesis of ester and amide derivatives. Careful execution of these procedures and thorough characterization of the products are essential for successful research and development endeavors.
Method
Biological Activity of 5,6-Dibromonicotinic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 5,6-Dibromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), and its derivatives are emerging as a significant scaffold...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dibromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), and its derivatives are emerging as a significant scaffold in medicinal chemistry. The presence of two bromine atoms on the pyridine ring offers unique electronic properties and multiple reactive sites for synthetic modifications, making these compounds attractive for the development of novel therapeutic agents. While specific research on 5,6-dibromonicotinic acid derivatives is limited, the broader class of nicotinic acid and its halogenated analogs has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This document provides a comprehensive overview of the potential biological activities of 5,6-dibromonicotinic acid derivatives, drawing insights from studies on structurally related compounds. It includes detailed experimental protocols for key biological assays and presents quantitative data in a structured format to facilitate comparison and further research.
I. Potential Anticancer Activity: Targeting VEGFR-2 Signaling
A significant area of investigation for nicotinic acid derivatives is their potential as anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can disrupt the blood supply to tumors, leading to their regression. Several novel nicotinamide and nicotinic acid derivatives have been synthesized and evaluated as potent VEGFR-2 inhibitors.[1][2][3][4]
Data Presentation: In Vitro Anticancer and VEGFR-2 Inhibitory Activities of Nicotinamide Derivatives
The following table summarizes the in vitro cytotoxic and VEGFR-2 inhibitory activities of representative nicotinamide derivatives from recent studies. It is important to note that these are not derivatives of 5,6-dibromonicotinic acid, but their activity provides a rationale for exploring similarly substituted compounds.
IC50: The concentration of the compound that inhibits 50% of cell growth or enzyme activity.
Signaling Pathway: VEGFR-2 Signaling Cascade
The binding of VEGF to its receptor, VEGFR-2, initiates a complex signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of this pathway by small molecules, such as certain nicotinic acid derivatives, can effectively block angiogenesis.
VEGFR-2 Signaling Pathway and Inhibition.
Experimental Protocols
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow:
Workflow for MTT Assay.
Methodology:
Cell Seeding: Cancer cell lines (e.g., HCT-116, HepG2) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.
Compound Treatment: Cells are treated with various concentrations of the synthesized nicotinic acid derivatives.
Incubation: The plates are incubated for a further 48-72 hours.
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
Formazan Solubilization: The resulting formazan crystals are dissolved in DMSO.
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
This assay determines the direct inhibitory effect of the compounds on VEGFR-2 kinase activity.
Methodology:
Assay Components: The assay is typically performed in a 96-well plate containing recombinant human VEGFR-2, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP.
Compound Addition: The test compounds are added to the wells at various concentrations.
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
Incubation: The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA with an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
Signal Measurement: The HRP substrate is added, and the resulting colorimetric or chemiluminescent signal is measured.
IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
II. Potential Antimicrobial Activity
Halogenated heterocyclic compounds are known to possess antimicrobial properties. While specific data for 5,6-dibromonicotinic acid derivatives is scarce, related nicotinic acid derivatives have shown promising activity against various bacterial strains.[6] The introduction of bromine atoms is expected to enhance lipophilicity, potentially improving the penetration of the compounds through bacterial cell membranes.
Data Presentation: In Vitro Antimicrobial Activity of Nicotinic Acid Acylhydrazone Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of two nicotinic acid acylhydrazone derivatives against Gram-positive and Gram-negative bacteria.
MIC: The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Experimental Protocols
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Workflow:
Workflow for MIC Determination.
Methodology:
Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
Controls: Positive (inoculum without compound) and negative (broth only) controls are included.
Incubation: The plates are incubated at 37°C for 18-24 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
III. Synthesis of 5,6-Dibromonicotinic Acid Derivatives
The versatile reactivity of the 5,6-dibromonicotinic acid scaffold allows for the synthesis of a diverse library of derivatives. The carboxylic acid group can be readily converted into amides and esters, while the bromine atoms can participate in various cross-coupling reactions.
General Synthetic Scheme
General synthesis of amide and ester derivatives.
Experimental Protocols
Reaction Setup: To a solution of 5,6-dibromonicotinic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride or oxalyl chloride dropwise at 0°C.
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
Work-up: Remove the solvent and excess reagent under reduced pressure to obtain the crude 5,6-dibromonicotinoyl chloride, which can be used in the next step without further purification.
Reaction Setup: Dissolve the crude 5,6-dibromonicotinoyl chloride in an inert solvent (e.g., dichloromethane).
Amine Addition: Add a solution of the desired primary or secondary amine and a base (e.g., triethylamine) dropwise at 0°C.
Reaction: Stir the reaction mixture at room temperature until the reaction is complete.
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Conclusion
While direct experimental data on the biological activity of 5,6-dibromonicotinic acid derivatives remains limited, the extensive research on related nicotinic acid analogs provides a strong rationale for their investigation as potential therapeutic agents. The protocols and data presented herein, particularly in the context of anticancer and antimicrobial activities, offer a valuable starting point for researchers and drug development professionals. The synthetic accessibility of 5,6-dibromonicotinic acid derivatives, coupled with the promising biological activities of the broader nicotinic acid class, underscores the potential of this scaffold for the discovery of novel drugs. Further exploration of the structure-activity relationships of 5,6-dibromonicotinic acid derivatives is warranted to unlock their full therapeutic potential.
The Pivotal Role of 5-Bromonicotinic Acid in Nicergoline Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Nicergoline is a semi-synthetic ergoline derivative with a well-established therapeutic profile, primarily indicated for cognitive, affective,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicergoline is a semi-synthetic ergoline derivative with a well-established therapeutic profile, primarily indicated for cognitive, affective, and behavioral disorders of vascular and degenerative origin in the elderly. The synthesis of this complex molecule involves several key steps, with the introduction of the 5-bromonicotinoyl moiety being a critical transformation. This is achieved through the use of 5-bromonicotinic acid or its more reactive derivatives. This document provides detailed application notes and protocols concerning the role of 5-bromonicotinic acid in the synthesis of Nicergoline.
It is important to note that while the topic mentions 5,6-Dibromonicotinic acid, a comprehensive review of the scientific literature and patents reveals that 5-bromonicotinic acid is the key intermediate utilized in the synthesis of Nicergoline. 5,6-Dibromonicotinic acid is a distinct chemical entity that is not documented as a precursor in the established synthetic routes for Nicergoline.
The Strategic Importance of 5-Bromonicotinic Acid
5-Bromonicotinic acid serves as the essential building block for introducing the 5-bromonicotinoyl group to the ergoline backbone. This is typically accomplished via an esterification reaction with a suitable lysergol derivative. To enhance the reactivity of the carboxylic acid, 5-bromonicotinic acid is often converted into a more potent acylating agent, such as 5-bromonicotinoyl chloride. The purity and reactivity of the 5-bromonicotinic acid derivative are paramount for achieving high yields and ensuring the quality of the final active pharmaceutical ingredient (API).
Synthetic Workflow Overview
The synthesis of Nicergoline from a lysergol derivative using 5-bromonicotinic acid generally follows the logical progression outlined below.
A simplified workflow for the synthesis of Nicergoline.
Experimental Protocols
The following are representative protocols for key steps in the synthesis of Nicergoline involving 5-bromonicotinic acid.
Protocol 1: Preparation of 5-Bromonicotinoyl Chloride from 5-Bromonicotinic Acid
This protocol describes the conversion of 5-bromonicotinic acid to its more reactive acyl chloride derivative.
In a reaction flask equipped with a reflux condenser and a gas outlet (to vent HCl and SO₂), suspend 5-bromonicotinic acid in an anhydrous solvent.
Slowly add an excess of thionyl chloride or oxalyl chloride to the suspension.
Heat the mixture to reflux and maintain this temperature. The reaction progress can be monitored by the cessation of gas evolution.
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
The resulting crude 5-bromonicotinoyl chloride can often be used in the subsequent step without further purification.
Protocol 2: Synthesis of Nicergoline via Acylation
This protocol details the esterification of a lysergol derivative with 5-bromonicotinoyl chloride.[1]
Materials:
1-methyl-10-methoxy-lysergol
5-Bromonicotinoyl chloride
Dichloromethane (anhydrous)
Triethylamine
Acetone (for purification)
Procedure:
Dissolve 1-methyl-10-methoxy-lysergol in anhydrous dichloromethane in a reaction vessel and cool the solution to a temperature between -10°C and 10°C.
Add triethylamine to the cooled solution.
Slowly add a solution of 5-bromonicotinoyl chloride in dichloromethane to the reaction mixture, ensuring the temperature is maintained between -10°C and 10°C.
After the addition is complete, continue to stir the reaction mixture within the same temperature range for approximately 1 hour.
Monitor the reaction completion using an appropriate method (e.g., TLC or HPLC).
Upon completion, quench the reaction by adding water.
Separate the organic layer, wash it with water, and then concentrate it to dryness under reduced pressure to obtain crude Nicergoline.
For purification, dissolve the crude product in acetone by heating to a gentle reflux.
Slowly cool the solution to room temperature and stir for 1 hour.
Continue cooling to a range of -10°C to 0°C and stir for another hour.
Filter the resulting precipitate to obtain purified Nicergoline.
Quantitative Data from Synthetic Procedures
The following table summarizes quantitative data from various patented synthetic methods for Nicergoline.
Nicergoline exerts its therapeutic effects through a multi-faceted mechanism of action. It acts as an antagonist at α1-adrenergic receptors, leading to vasodilation and improved cerebral blood flow.[4][5] Furthermore, it enhances cholinergic and dopaminergic neurotransmission and exhibits neuroprotective properties.[4][5] Recent studies also suggest its role in modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and neurogenesis.[6]
Key signaling pathways influenced by Nicergoline.
Conclusion
5-Bromonicotinic acid is a cornerstone in the chemical synthesis of Nicergoline. Its conversion to a reactive acylating agent and subsequent esterification with a lysergol derivative are critical steps that dictate the overall efficiency and purity of the final drug substance. The protocols and data presented herein provide a comprehensive overview for researchers and professionals involved in the development and manufacturing of Nicergoline. A thorough understanding of these chemical transformations is essential for the optimization of synthetic routes and for ensuring the consistent production of high-quality Nicergoline.
Technical Support Center: Optimization of Reaction Conditions for 5,6-Dibromonicotinic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6-dibromonicotini...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6-dibromonicotinic acid.
Experimental Workflow Diagram
Caption: Proposed two-step synthesis workflow for 5,6-Dibromonicotinic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 5,6-dibromonicotinic acid?
A1: A common and effective starting material is 6-hydroxynicotinic acid. The synthesis typically proceeds through a two-step process involving an initial bromination to form 5-bromo-6-hydroxynicotinic acid, followed by the conversion of the hydroxyl group to a bromine atom.
Q2: What are the key reaction parameters to control during the first bromination step?
A2: Careful control of the reaction temperature is crucial. The reaction is typically initiated at a low temperature (ice bath) during the addition of bromine to manage the exothermic nature of the reaction. Subsequently, allowing the reaction to proceed at room temperature ensures the selective formation of 5-bromo-6-hydroxynicotinic acid.
Q3: What are the potential side products in the synthesis of 5,6-dibromonicotinic acid?
A3: Potential side products can include incompletely brominated intermediates such as 6-bromonicotinic acid or 5-bromo-6-hydroxynicotinic acid. Over-bromination leading to tri-brominated species is also a possibility if the reaction conditions are not carefully controlled.
Q4: What are the recommended purification methods for 5,6-dibromonicotinic acid?
A4: Recrystallization is a common method for purifying the final product. Suitable solvents for recrystallization of related bromonicotinic acids include ethanol, isopropyl alcohol, or water.[1] For challenging separations of impurities with similar polarities, column chromatography using silica gel may be necessary.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This allows for the tracking of the consumption of the starting material and the formation of the desired product, helping to determine the optimal reaction time.
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Low or no yield of 5-bromo-6-hydroxynicotinic acid (Step 1)
Incomplete reaction.
Ensure the reaction is stirred for a sufficient duration (e.g., 24 hours) at room temperature to allow for complete conversion.[2][3]
Loss of bromine due to evaporation.
Perform the reaction in a well-sealed flask and add bromine slowly under cold conditions to minimize loss.
Low or no yield of 5,6-dibromonicotinic acid (Step 2)
Inactive or insufficient PBr5.
Use fresh, anhydrous phosphorus pentabromide. Ensure an adequate molar excess of PBr5 is used to drive the reaction to completion.
Reaction temperature is too low or too high.
Gradually increase the temperature and monitor the reaction progress. A temperature range of 70-120°C has been reported for similar reactions.[4] Excessively high temperatures may lead to decomposition.
Formation of multiple products (low purity)
Over-bromination.
Carefully control the stoichiometry of the brominating agent in both steps.
Side reactions due to impurities in starting materials.
Use high-purity 6-hydroxynicotinic acid and other reagents.
Product is an oil and will not crystallize during purification
Presence of impurities.
Residual solvents or side products can prevent crystallization. Try washing the crude product with a non-polar solvent to remove less polar impurities before attempting recrystallization. If oiling out persists, consider purification by column chromatography.
Cooling the recrystallization solution too quickly.
Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation.[1]
The final product is colored
Presence of colored impurities.
During recrystallization, add a small amount of activated charcoal to the hot solution before filtering to remove colored impurities. Be cautious as excessive charcoal can adsorb the product and reduce the yield.[1]
Experimental Protocols
Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic Acid
This protocol is adapted from a known procedure for the bromination of 6-hydroxynicotinic acid.[2][3]
Materials:
6-Hydroxynicotinic acid
Bromine
Deionized water
Ice bath
Magnetic stirrer and stir bar
Round-bottom flask
Dropping funnel
Büchner funnel and filter paper
Vacuum oven
Procedure:
Suspend 6-hydroxynicotinic acid (e.g., 8 g, 57.6 mmol) in deionized water (30 mL) in a round-bottom flask equipped with a magnetic stirrer.
Cool the suspension in an ice bath.
Slowly add bromine (e.g., 4.2 mL, 81.4 mmol) to the cooled suspension via a dropping funnel with continuous stirring.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
Collect the resulting solid product by vacuum filtration using a Büchner funnel.
Wash the solid with cold deionized water.
Dry the product in a vacuum oven at 40°C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid.
Step 2: Proposed Synthesis of 5,6-Dibromonicotinic Acid
This proposed protocol is based on the conversion of 6-hydroxynicotinic acid to 6-bromonicotinic acid using phosphorus pentabromide.[4] Note: This is a proposed method and may require optimization.
Materials:
5-Bromo-6-hydroxynicotinic acid
Phosphorus pentabromide (PBr5)
Heating mantle with stirrer
Round-bottom flask with reflux condenser
Ice water
Büchner funnel and filter paper
Procedure:
In a round-bottom flask, carefully add phosphorus pentabromide (a molar excess, e.g., 4-5 equivalents) to 5-bromo-6-hydroxynicotinic acid.
Heat the mixture with stirring to 70-80°C for approximately 15-30 minutes.
Increase the temperature to 120°C and continue heating for 1 hour.
Cool the reaction mixture to room temperature.
Carefully add the cooled reaction mass to ice water with stirring.
Collect the resulting white precipitate of 5,6-dibromonicotinic acid by vacuum filtration.
Wash the precipitate with cold water.
The crude product can be purified by recrystallization from aqueous ethanol.
Parameter
Value (Proposed)
Temperature
70-80°C (initial), 120°C (reaction)
Reaction Time
~1.5 hours
Expected Yield
Not determined
Logical Troubleshooting Diagram
Caption: Troubleshooting logic for low yield in the synthesis of 5,6-Dibromonicotinic Acid.
Technical Support Center: 5,6-Dibromonicotinic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dibromonicotinic acid. The following in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dibromonicotinic acid. The following information is designed to help anticipate and address common issues related to side products and reaction optimization.
Frequently Asked Questions (FAQs)
Category 1: Synthesis of 5,6-Dibromonicotinic Acid
Q1: During the synthesis of 5,6-Dibromonicotinic acid from nicotinic acid, my final product is contaminated with a significant amount of 5-bromonicotinic acid. What is the likely cause?
A1: This is a common issue resulting from incomplete bromination. The pyridine ring is electron-deficient, making electrophilic aromatic substitution more challenging than for benzene.[1] The reaction requires harsh conditions, and if the reaction time, temperature, or stoichiometry of the brominating agent is insufficient, the reaction may stall at the mono-brominated stage.
Troubleshooting:
Reaction Time: Ensure the reaction is allowed to proceed for the full recommended duration (e.g., 10-14 hours at reflux).[1]
Stoichiometry: A slight excess of the brominating agent (e.g., bromine) may be necessary to drive the reaction to completion. However, a large excess should be avoided to prevent over-bromination.[1]
Temperature: Maintain the recommended reaction temperature (e.g., 110-120°C) to ensure sufficient activation energy for the second bromination.[1]
Q2: My bromination reaction of nicotinic acid resulted in a dark, tar-like substance with very low yield of the desired product. What could be the cause?
A2: The formation of tar or char is often indicative of decomposition. This can be caused by excessively high temperatures or the presence of impurities in the starting material that degrade under the harsh reaction conditions.[2] Prolonged heating can also lead to the degradation of both the starting material and the product.[2]
Troubleshooting:
Temperature Control: Carefully monitor and control the reaction temperature. Avoid localized overheating.
Purity of Starting Materials: Use high-purity nicotinic acid and freshly distilled thionyl chloride.
Inert Atmosphere: While not always required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that may contribute to decomposition.
Q3: I am performing a Suzuki coupling with 5,6-Dibromonicotinic acid and I am observing a significant amount of mono-bromo nicotinic acid as a byproduct. What is this side reaction and how can I minimize it?
A3: This side product is likely the result of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions where a halogen is replaced by a hydrogen atom.[3] This can occur when a palladium-hydride species, formed in a side reaction, reductively eliminates to cleave the C-Br bond.
Troubleshooting:
Hydride Source: Minimize sources of hydrides. Ensure solvents are anhydrous and reagents are pure.
Catalyst System: The choice of ligand and palladium source can influence the rate of hydrodehalogenation. Bimetallic catalysts (e.g., Pd-Cu) have been shown to suppress this pathway in some cases.
Base: The choice and purity of the base can be critical. Ensure it is anhydrous and free from impurities that could generate palladium-hydride species.
Q4: In my Buchwald-Hartwig amination of 5,6-Dibromonicotinic acid, I am getting a mixture of the desired mono-aminated product and a di-aminated product, even when using one equivalent of the amine. How can I improve selectivity?
A4: Achieving mono-selectivity can be challenging as the C-Br bond at the 5-position is generally more reactive than the one at the 6-position in similar dihalogenated pyridines.[3] However, if the reaction conditions are too harsh (high temperature, long reaction time), the second C-Br bond can also react.
Troubleshooting:
Temperature: Lower the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate.
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of the di-substituted product.
Stoichiometry: Use a slight excess of 5,6-Dibromonicotinic acid relative to the amine to favor mono-substitution.
Category 3: Stability and Decarboxylation
Q5: During a high-temperature reaction involving 5,6-Dibromonicotinic acid, I isolated 2,3-dibromopyridine as a major byproduct. What is happening?
A5: You are observing decarboxylation , which is the loss of the carboxylic acid group as CO₂.[4][5] This reaction is often promoted by high temperatures and can be catalyzed by transition metals (like palladium) or strong bases.[6][7]
Troubleshooting:
Temperature: If possible, run the reaction at a lower temperature.
Catalyst: Be aware that some transition metal catalysts can facilitate decarboxylation.[7] Screen different catalysts if this is a persistent issue.
Reaction Medium: The solvent and base can influence the rate of decarboxylation. In some cases, the choice of base can accelerate this side reaction.[6]
Troubleshooting Guides
Table 1: Troubleshooting Impurities in the Synthesis of 5,6-Dibromonicotinic Acid
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Reference(s)
Presence of 5-bromonicotinic acid
Incomplete bromination due to insufficient time, temperature, or brominating agent.
Increase reaction time, ensure temperature is at reflux (110-120°C), use a slight excess of bromine.
Protocol 1: Synthesis of 5,6-Dibromonicotinic Acid (Representative)
Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add nicotinic acid (1.0 equiv) and powdered iron catalyst (0.5-2.0 wt%).[8]
Acyl Chloride Formation: Carefully add thionyl chloride (2.4 equiv) to the flask. Heat the mixture to 75-80°C and stir until the nicotinic acid dissolves and the evolution of HCl gas ceases (approx. 6 hours).[1][8]
Bromination: Increase the temperature to 110-120°C. Add bromine (1.9 equiv) dropwise from the dropping funnel over 2-3 hours.[1]
Reaction: Maintain the reaction mixture at 110-120°C with vigorous stirring for 10-14 hours. Monitor the reaction progress by HPLC or TLC.[1]
Work-up: After completion, cool the mixture to room temperature. Carefully pour the mixture onto crushed ice to hydrolyze excess thionyl chloride.
Isolation: Adjust the pH of the aqueous solution to ~3 using a 30% sodium hydroxide solution to precipitate the product.[1] Filter the precipitate, wash with cold water, and dry. Recrystallization from a suitable solvent like isopropyl alcohol or ethanol can be performed for further purification.[8]
Protocol 2: General Suzuki-Miyaura Cross-Coupling
Setup: In a Schlenk flask, combine 5,6-Dibromonicotinic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (3.0 equiv).
Inerting: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable anhydrous solvent (e.g., 1,4-dioxane/water, DMF, or toluene).
Reaction: Heat the reaction to 80-100°C and stir for 2-24 hours, monitoring by TLC or LC-MS.
Work-up: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with HCl to precipitate the product. Filter and wash the solid. Further purification can be achieved by column chromatography if necessary.
Visual Guides
Caption: Potential side products during synthesis.
Technical Support Center: 5,6-Dibromonicotinic Acid Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 5,6-Dibromonicotinic acid. Frequentl...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 5,6-Dibromonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 5,6-Dibromonicotinic acid?
The two most common and effective methods for purifying crude 5,6-Dibromonicotinic acid are recrystallization and column chromatography. Recrystallization is often the first choice for crystalline solids as it can be highly effective at removing small amounts of impurities.[1] Column chromatography is a more versatile technique suitable for separating compounds with different polarities, especially when recrystallization is ineffective or when dealing with complex mixtures.[2][3]
Q2: What are the typical impurities found in crude 5,6-Dibromonicotinic acid?
Common impurities can include unreacted starting materials from the synthesis, such as nicotinic acid or mono-brominated intermediates (e.g., 5-bromonicotinic acid or 6-bromonicotinic acid).[4] Additionally, side-products from the bromination reaction or residual solvents may be present.[5] The nature of impurities is highly dependent on the synthetic route employed.[6]
Q3: What are the key physical and chemical properties of 5,6-Dibromonicotinic acid?
Understanding the properties of 5,6-Dibromonicotinic acid is crucial for selecting an appropriate purification strategy.
Q4: Can I use purification methods developed for 5-bromonicotinic acid?
Yes, with some optimization. 5,6-Dibromonicotinic acid and 5-bromonicotinic acid are structurally similar, meaning purification techniques like recrystallization can often be adapted.[4] Solvents and general conditions suitable for 5-bromonicotinic acid (e.g., water, ethanol, isopropanol) are excellent starting points for developing a protocol for the dibrominated analogue.[10] However, differences in solubility and melting point due to the additional bromine atom should be expected.[4]
Purification & Troubleshooting Workflows
Caption: General purification workflow for crude 5,6-Dibromonicotinic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 5,6-Dibromonicotinic acid.
Recrystallization Issues
Problem: The compound does not dissolve in the hot solvent.
Possible Cause: Insufficient solvent or an inappropriate solvent was used.
Solution: Gradually add small amounts of the hot solvent until the solid dissolves completely.[10] If the compound remains insoluble even with a large volume of solvent, a different solvent system should be tested. Water, ethanol, and isopropyl alcohol are good starting points.[10]
Problem: The compound "oils out" instead of forming crystals.
Possible Cause 1: The solution was cooled too quickly, preventing the formation of a crystal lattice.
Solution 1: Reheat the solution to re-dissolve the oil. You may need to add a small amount of extra solvent. Allow the solution to cool much more slowly and without disturbance.[10]
Possible Cause 2: The crude material has a high level of impurities, which can depress the melting point and favor oiling.
Solution 2: Consider a pre-purification step. If the impurities are colored, treatment with activated charcoal may help.[10] Alternatively, column chromatography may be necessary before a final recrystallization step.[11]
Problem: No crystals form, even after the solution has cooled.
Possible Cause: The solution is not supersaturated, likely due to using too much solvent.
Solution: Try to induce crystallization by:
Scratching the inside of the flask with a glass rod at the surface of the solution.[10]
Adding a "seed crystal" of pure 5,6-Dibromonicotinic acid.[10]
If the solvent is volatile, you can boil some of it off to concentrate the solution and then allow it to cool again.
Cooling the solution further in an ice bath can help maximize crystal formation.[10]
Problem: The final product is colored.
Possible Cause: The presence of colored impurities in the crude material.
Solution: During the recrystallization process, after dissolving the crude solid in the hot solvent, add a small amount of activated charcoal to the solution.[10] Boil the mixture for a few minutes, then perform a hot filtration to remove the charcoal (and the adsorbed impurities) before allowing the filtrate to cool. Be aware that using too much charcoal can reduce your final yield by adsorbing the desired product.[10]
Problem: The yield of pure product is low.
Possible Cause 1: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.
Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[10]
Possible Cause 2: Premature crystallization occurred during hot filtration.
Solution 2: Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing during the filtration step.[10]
Possible Cause 3: Crystallization was incomplete.
Solution 3: Ensure the solution is thoroughly cooled, preferably in an ice bath for at least 30 minutes, to maximize product precipitation before collecting the crystals.[10]
Caption: Troubleshooting decision tree for common recrystallization issues.
Column Chromatography Issues
Problem: Poor separation of compounds.
Possible Cause: The chosen solvent system (eluent) has incorrect polarity.
Solution: The eluent polarity needs to be optimized. If compounds are moving too quickly (high Rf), decrease the eluent's polarity. If they are stuck at the top of the column (low Rf), increase the eluent's polarity. Since 5,6-Dibromonicotinic acid is an acidic compound, adding a small amount of acetic acid to the mobile phase can improve peak shape and separation.[11]
Problem: The column cracks or runs dry.
Possible Cause: The solvent level dropped below the top of the stationary phase (silica or alumina).
Solution: Always keep the stationary phase submerged in the eluent.[12] A cracked column leads to poor separation. If this happens, the column must be repacked. Adding a layer of sand on top of the silica can help prevent disturbance of the silica bed when adding new solvent.[12]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the purity of the crude material.
Dissolution: Place the crude 5,6-Dibromonicotinic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol or an ethanol/water mixture). Heat the mixture gently while stirring until the solvent begins to boil. Continue adding small portions of the hot solvent until all the solid has just dissolved.[10]
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for 2-3 minutes.[10]
Hot Filtration: Pre-heat a funnel with fluted filter paper and a receiving flask. Filter the hot solution quickly to remove any insoluble impurities or activated charcoal.[10] This step prevents the product from crystallizing prematurely in the funnel.
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]
Drying: Dry the crystals completely, either by air drying or in a desiccator, to obtain the pure 5,6-Dibromonicotinic acid.
Protocol 2: Purification by Column Chromatography
This is a preparative technique used to purify compounds based on their polarity.[3]
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel
Silica gel is a polar adsorbent suitable for separating a range of organic compounds. It is slightly acidic, which is compatible with an acidic analyte like 5,6-Dibromonicotinic acid.[2]
Mobile Phase (Eluent)
Hexane/Ethyl Acetate gradient with 0.5-1% Acetic Acid
Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. Adding acetic acid can prevent "streaking" of the acidic compound on the silica.[11]
Loading Technique
Wet or Dry Loading
Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or acetone), adsorb it onto a small amount of silica gel, dry it, and then carefully add the resulting powder to the top of the column.[12]
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.[2] Add a layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[2][12] Add another layer of sand on top.
Sample Loading: Load the crude sample onto the top of the column using your chosen technique.
Elution: Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.[12] Begin collecting fractions as the solvent flows through the column. Gradually increase the polarity of the eluent to move more polar compounds down the column.
Analysis: Analyze the collected fractions using a technique like Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5,6-Dibromonicotinic acid.
Technical Support Center: Improving Cross-Coupling Reaction Yields of 5,6-Dibromonicotinic Acid
Welcome to the technical support center for optimizing cross-coupling reactions with 5,6-Dibromonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot co...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for optimizing cross-coupling reactions with 5,6-Dibromonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields for Suzuki-Miyaura, Heck, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: Why are my Suzuki-Miyaura coupling yields with 5,6-Dibromonicotinic acid consistently low?
Low yields in Suzuki-Miyaura couplings involving 5,6-Dibromonicotinic acid can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] Additionally, as an electron-deficient substrate, side reactions such as dehalogenation (replacement of a bromine atom with hydrogen) can be prevalent.[2] The choice of catalyst, ligand, base, and solvent system is critical for overcoming these challenges.[3]
Q2: I am observing a significant amount of debrominated starting material. How can I minimize this dehalogenation side reaction?
Dehalogenation is a common side reaction where the aryl bromide is reduced.[2] This can be caused by hydride sources in the reaction mixture, such as the solvent or base. To minimize dehalogenation, consider using anhydrous solvents, choosing a non-hydridic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), and employing bulky, electron-rich phosphine ligands that can promote the desired cross-coupling pathway over the reduction pathway.[4][5]
Q3: How do I achieve selective mono-arylation of 5,6-Dibromonicotinic acid?
Achieving selective mono-arylation requires careful control of reaction conditions. The bromine at the 5-position is generally more reactive towards oxidative addition than the bromine at the 6-position in related pyridine systems. To favor mono-substitution, you can use a slightly substoichiometric amount of the boronic acid (e.g., 0.95 equivalents), lower the reaction temperature, and shorten the reaction time. Careful monitoring by TLC or LC-MS is crucial to stop the reaction once the desired mono-arylated product is maximized.
Q4: My Sonogashira coupling with 5,6-Dibromonicotinic acid is not proceeding. What are the likely causes?
Failure of a Sonogashira coupling can be due to several factors. The catalyst system, which typically includes a palladium catalyst and a copper(I) co-catalyst, may be deactivated.[6] Ensure that anhydrous and deoxygenated solvents are used.[7] The choice of amine base is also critical; it must be sufficiently strong to deprotonate the terminal alkyne but not so strong as to cause unwanted side reactions.[6] For challenging substrates, increasing the temperature may be necessary.[8]
Q5: Can I perform a Heck reaction directly on 5,6-Dibromonicotinic acid?
While the Heck reaction can be performed on bromopyridines, the presence of the carboxylic acid group on 5,6-Dibromonicotinic acid can complicate the reaction. It is often advisable to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the Heck reaction to avoid potential side reactions and improve solubility.[6] The choice of palladium catalyst, phosphine ligand, and base are all critical parameters to optimize for a successful Heck coupling.[6][9]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield or No Reaction
If you are experiencing low yields or a complete lack of reaction in your Suzuki-Miyaura coupling of 5,6-Dibromonicotinic acid, consider the following troubleshooting steps.
Technical Support Center: 5,6-Dibromonicotinic Acid Suzuki Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with 5,6-dibromonicotinic acid. The follo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with 5,6-dibromonicotinic acid. The following sections address common issues encountered during these experiments in a question-and-answer format.
Q1: My Suzuki coupling reaction with 5,6-dibromonicotinic acid is showing low to no conversion of the starting material. What are the primary causes and how can I address this?
A1: Low or no conversion in Suzuki reactions involving bromopyridine substrates can be attributed to several factors, particularly catalyst inhibition and suboptimal reaction conditions.
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition or deactivation of its catalytic activity. This is a common issue with pyridine-containing substrates.
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands can create steric hindrance around the palladium center, which helps to prevent the pyridine nitrogen from coordinating and deactivating the catalyst.[1]
Inadequate Catalyst System: The choice of palladium precursor and ligand is critical. A simple catalyst system may not be sufficiently active for this challenging substrate.
Solution: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the conditions are suitable for its reduction to the active Pd(0) species. Alternatively, using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can be more effective. For challenging substrates, consider advanced catalyst systems like Buchwald's palladacycle precatalysts (e.g., SPhos-Pd-G3).
Suboptimal Base or Solvent: The base plays a crucial role in activating the boronic acid for transmetalation. Poor solubility of the base or starting materials can significantly hinder the reaction.
Solution: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for less reactive substrates. Ensure the base is finely powdered for maximum surface area. The choice of solvent is also critical for solubility. A mixture of an organic solvent like 1,4-dioxane or DMF with water is often used to dissolve both the organic substrates and the inorganic base.
Insufficient Temperature: The reaction may require higher thermal energy to overcome the activation barrier, particularly for the oxidative addition step.
Solution: Cautiously increase the reaction temperature, typically in the range of 80-110 °C.
Q2: I am observing the formation of significant side products in my reaction. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification.
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by high temperatures and prolonged reaction times in aqueous basic conditions.
Solution: Use fresh, high-quality boronic acid. To enhance stability, consider using boronic esters (e.g., pinacol esters) which are less prone to protodeboronation. Minimizing the reaction time by monitoring the reaction closely can also help.
Dehalogenation: The bromo group on the 5,6-dibromonicotinic acid is replaced by a hydrogen atom. This can be caused by trace palladium hydride species.
Solution: Screening different bases and solvents can help mitigate this side reaction.
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often a result of oxygen in the reaction mixture, which can interfere with the catalytic cycle.
Solution: Ensure that all solvents and reagents are thoroughly degassed before use. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxygen contamination.
Q3: I am struggling with controlling the selectivity of the reaction. How can I favor mono-arylation over di-arylation, or target a specific bromine for substitution?
A3: Achieving selective mono-arylation of a di-halogenated substrate is a common challenge. The relative reactivity of the two C-Br bonds in 5,6-dibromonicotinic acid will influence the selectivity. Generally, the C-Br bond at the 6-position is expected to be more reactive towards oxidative addition than the one at the 5-position due to electronic effects from the pyridine nitrogen and the carboxylic acid group.
Favoring Mono-arylation:
Stoichiometry: Use a limited amount of the boronic acid (e.g., 1.0-1.2 equivalents) relative to the 5,6-dibromonicotinic acid.
Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the mono-substituted product. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-arylated product is maximized.
Ligand Choice: The choice of ligand can influence selectivity. Less reactive catalyst systems may favor mono-substitution.
Achieving Di-arylation:
Stoichiometry: Use an excess of the boronic acid (e.g., 2.2-3.0 equivalents).
Reaction Conditions: Higher temperatures and longer reaction times are typically required for the second coupling reaction to proceed to completion.
Stepwise Approach: For the synthesis of unsymmetrical di-substituted products, a stepwise approach is necessary. First, perform a selective mono-arylation under controlled conditions. Isolate and purify the mono-arylated intermediate, and then subject it to a second Suzuki coupling with a different boronic acid.
Q4: My starting materials, particularly the 5,6-dibromonicotinic acid, have poor solubility in the reaction solvent. What can I do?
A4: Poor solubility of reactants is a common reason for failed Suzuki couplings.
Solvent Screening: Experiment with different solvent systems. While toluene, THF, and 1,4-dioxane are common, more polar aprotic solvents like DMF or DMSO can be used to dissolve highly polar substrates. Often, a co-solvent system, such as 1,4-dioxane/water or toluene/ethanol/water, can improve the solubility of all reaction components.
Esterification: The carboxylic acid group contributes to the polarity and potentially poor solubility in some organic solvents. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can significantly improve its solubility in a wider range of organic solvents. The ester can then be hydrolyzed back to the carboxylic acid after the Suzuki coupling is complete.
Data Presentation
Due to the limited availability of specific quantitative data for 5,6-dibromonicotinic acid, the following tables present data for analogous bromopyridine substrates to provide a starting point for reaction optimization.
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 5-Bromonicotinic Acid with Phenylboronic Acid
Catalyst
Ligand
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
Pd(PPh₃)₄ (5 mol%)
PPh₃
K₃PO₄
DMF
80
24
85
Pd(dppf)Cl₂ (3 mol%)
dppf
K₃PO₄
DME
80
2
92
Pd(OAc)₂ (2 mol%)
SPhos
K₃PO₄
Dioxane/H₂O
100
18
90
Data compiled for illustrative purposes based on similar substrates.[2] Yields are highly dependent on specific reaction conditions.
Table 2: Influence of Base on the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid
Base
Solvent
Catalyst
Ligand
Temp. (°C)
Time (h)
Yield (%)
K₃PO₄
Toluene/H₂O
Pd(OAc)₂
PPh₃
100
16
95
Cs₂CO₃
Dioxane
Pd(OAc)₂
PPh₃
80
12
94
K₂CO₃
Toluene/H₂O
Pd(OAc)₂
PPh₃
100
16
92
Na₂CO₃
Toluene/H₂O
Pd(OAc)₂
PPh₃
100
16
90
KF
Dioxane
Pd(OAc)₂
PPh₃
80
12
75
This data illustrates the general effectiveness of different bases in a standard Suzuki coupling and can guide base selection.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-arylation of 5,6-Dibromonicotinic Acid
This is a representative procedure and may require optimization.
Materials:
5,6-Dibromonicotinic acid (1.0 equiv)
Arylboronic acid (1.1 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
Base (e.g., K₂CO₃, 2.0 equiv)
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5,6-dibromonicotinic acid, the arylboronic acid, and the base.
Evacuate and backfill the flask with the inert gas three times.
Add the palladium catalyst under a positive flow of the inert gas.
Add the degassed solvent via syringe.
Heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped once the starting material is consumed and before significant formation of the di-substituted product is observed (typically 2-6 hours).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and acidify to a pH of ~3-4 with 1M HCl to precipitate the product.
Filter the solid, wash with water, and dry under vacuum.
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Double (Di-arylation) Suzuki Coupling of 5,6-Dibromonicotinic Acid
This is a representative procedure and may require optimization.
Materials:
5,6-Dibromonicotinic acid (1.0 equiv)
Arylboronic acid (2.5 equiv)
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
Base (e.g., K₃PO₄, 3.0 equiv)
Degassed solvent (e.g., DMF)
Procedure:
Follow steps 1-4 from Protocol 1, using the appropriate amounts of reagents for the double coupling.
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS until the mono-substituted intermediate is fully consumed (typically 12-24 hours).
Follow steps 7-10 from Protocol 1 for work-up and purification.
stability issues of 5,6-Dibromonicotinic acid under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 5,6-Dibromonicotinic acid under various reaction conditions. The information is intended for...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 5,6-Dibromonicotinic acid under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address potential stability issues during their experiments.
Disclaimer: Specific stability and degradation data for 5,6-Dibromonicotinic acid is limited in publicly available literature. The information provided here is based on general chemical principles and data from structurally related compounds, such as other halogenated nicotinic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary known and potential stability issues with 5,6-Dibromonicotinic acid?
A1: Based on its structure as a halogenated pyridine carboxylic acid, 5,6-Dibromonicotinic acid may be susceptible to several degradation pathways, including:
Decarboxylation: Particularly at elevated temperatures, the carboxylic acid group may be lost as carbon dioxide. This process can sometimes be facilitated by transition metals.
Photodegradation: Similar to other pyridine derivatives, exposure to UV or visible light may induce degradation. For instance, 6-chloronicotinic acid has been shown to undergo photocatalytic degradation.[1]
Reactions with strong nucleophiles: The bromine atoms on the pyridine ring can potentially be displaced by strong nucleophiles under certain reaction conditions.
Q2: How should I store 5,6-Dibromonicotinic acid to ensure its stability?
A2: To maximize shelf life and prevent degradation, 5,6-Dibromonicotinic acid should be stored as a solid in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, it is advisable to prepare them fresh. If storage of a solution is necessary, it should be kept at a low temperature (e.g., 2-8 °C or frozen) and protected from light.
Q3: Are there any specific reaction conditions I should avoid when using 5,6-Dibromonicotinic acid?
A3: Caution should be exercised with the following conditions:
High Temperatures: Avoid prolonged exposure to high temperatures to minimize the risk of decarboxylation.
Strong Bases: While the carboxylic acid will be deprotonated by bases, very strong basic conditions, especially at elevated temperatures, might promote other reactions.
Direct Exposure to Light: If your reaction is light-sensitive, it is good practice to protect the reaction vessel from light using aluminum foil or by working in a dark room.
Presence of certain metal catalysts: Some transition metals can catalyze decarboxylation or other side reactions.
Troubleshooting Guide
Issue
Possible Cause
Troubleshooting Steps
Low yield or recovery of starting material
Degradation of 5,6-Dibromonicotinic acid.
1. Analyze for Degradation Products: Use techniques like LC-MS or GC-MS to check for the presence of potential degradation products, such as the decarboxylated species (2,3-dibromopyridine). 2. Lower Reaction Temperature: If the reaction is performed at an elevated temperature, try running it at a lower temperature. 3. Protect from Light: If not already done, wrap the reaction vessel in aluminum foil. 4. Degas Solvents: To minimize oxidative degradation, use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.
Formation of unexpected byproducts
Side reactions involving 5,6-Dibromonicotinic acid.
1. Characterize Byproducts: Isolate and characterize the major byproducts to understand the degradation pathway. 2. Modify Reaction Conditions: Based on the byproduct structure, adjust the reaction conditions. For example, if a byproduct from reaction with a nucleophile is observed, consider using a weaker base or a lower temperature.
Inconsistent reaction outcomes
Variability in the stability of 5,6-Dibromonicotinic acid under slightly different conditions.
1. Standardize Procedures: Ensure that all reaction parameters (temperature, time, atmosphere, light exposure) are kept consistent between runs. 2. Perform a Forced Degradation Study: To understand the stability window of the compound, conduct a forced degradation study under various stress conditions (see Experimental Protocols section).
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample under various stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
Prepare a stock solution of 5,6-Dibromonicotinic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions (perform each in a separate vial):
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation: Incubate 2 mL of the stock solution at 60°C for 24 hours, protected from light.
Photostability: Expose a thin layer of the solid compound and a separate aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
After the specified time, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples.
Analyze all samples (including a control sample kept at room temperature in the dark) by a stability-indicating method, such as HPLC with a UV or MS detector, to determine the percentage of remaining 5,6-Dibromonicotinic acid and to detect the formation of any degradation products.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for 5,6-Dibromonicotinic acid.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Technical Support Center: Managing Regioselectivity in Reactions with 5,6-Dibromonicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing regioselectivity in chemical reactions involving 5,6-Dibromonicotinic acid and its derivatives....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing regioselectivity in chemical reactions involving 5,6-Dibromonicotinic acid and its derivatives. Below you will find frequently asked questions (FAQs), troubleshooting guides for common cross-coupling and nucleophilic substitution reactions, detailed experimental protocols, and visualizations of key chemical processes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in reactions with 5,6-Dibromonicotinic acid?
A1: The regiochemical outcome of reactions with 5,6-Dibromonicotinic acid is primarily determined by the relative reactivity of the two bromine atoms at the C5 and C6 positions. Key factors include:
Electronic Effects: The pyridine nitrogen atom makes the ring electron-deficient, particularly at the α- (C2, C6) and γ- (C4) positions. This generally makes the C6-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.
Steric Hindrance: The steric bulk of the incoming reagent and the ligands on the catalyst can influence which bromine atom is more accessible. Larger ligands may favor reaction at the less sterically hindered position.
Catalyst and Ligand System: The choice of palladium catalyst and the associated ligands is crucial. Different ligands can dramatically alter the electronic and steric environment of the catalytic center, thereby influencing which C-Br bond is activated.
Reaction Conditions: Parameters such as solvent, base, temperature, and reaction time can all impact the regioselectivity of the reaction.
Q2: Which bromine atom on 5,6-Dibromonicotinic acid is generally more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the bromine atom at the C6 position (alpha to the pyridine nitrogen) is generally more reactive towards oxidative addition.[1] This is due to the electron-withdrawing effect of the nitrogen atom, which makes the C6 position more electrophilic.[2]
Q3: Can the carboxylic acid group of 5,6-Dibromonicotinic acid interfere with the reaction?
A3: Yes, the carboxylic acid group can potentially interfere with some cross-coupling reactions. It can be deprotonated by the base, altering the electronic properties of the substrate. Additionally, the carboxylate group can coordinate to the palladium catalyst, affecting its activity. To avoid these issues, it is common practice to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the cross-coupling reaction.
Q4: How can I favor a reaction at the C5 position?
A4: While the C6 position is inherently more reactive, favoring a reaction at the C5 position can sometimes be achieved by manipulating the reaction conditions. This might involve using sterically bulky ligands on the palladium catalyst that hinder approach to the C6 position, or by employing specific catalyst systems that can override the intrinsic electronic preference. However, achieving high selectivity for the C5 position can be challenging and may require extensive optimization.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Poor regioselectivity in the Suzuki-Miyaura coupling of a 5,6-Dibromonicotinate ester, resulting in a mixture of 5-aryl and 6-aryl products.
Workflow for Troubleshooting Poor Regioselectivity in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for poor regioselectivity.
Troubleshooting Steps and Solutions:
Issue
Probable Cause(s)
Suggested Solutions
Mixture of Isomers
The catalyst system is not selective enough to differentiate between the C5-Br and C6-Br positions.
Modify the Ligand: Switch to a bulkier phosphine ligand (e.g., XPhos, SPhos) to sterically hinder the reaction at the more reactive C6 position. Change the Catalyst Precursor: Try different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) as they can influence the nature of the active catalytic species.
Low Yield of Desired Isomer
The chosen base is not optimal for the reaction, leading to poor catalyst turnover or side reactions.
Screen Different Bases: Evaluate a range of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can affect the transmetalation step and influence selectivity.
Inconsistent Results
The solvent may not be suitable, affecting catalyst solubility and reactivity.
Solvent Screening: Test different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF). The polarity of the solvent can impact the reaction rate and selectivity.
Formation of Byproducts
The reaction temperature may be too high, leading to reduced selectivity.
Temperature Optimization: Lowering the reaction temperature can sometimes improve regioselectivity, although it may require longer reaction times.
Quantitative Data on Suzuki-Miyaura Coupling of Dihalopyridines:
Substrate
Catalyst/Ligand
Base
Solvent
Temp (°C)
Product Ratio (C6:C5)
Yield (%)
Methyl 2,6-dichloronicotinate
Pd(PPh₃)₄
K₂CO₃
THF
Reflux
5:1
85
Methyl 2,6-dichloronicotinate
PdCl₂(dppf)
K₂CO₃
MeOH
Reflux
1:2.5
78
3,4-Dichloropyridine
Pd(OAc)₂/PPh₃
Na₂CO₃
DME/H₂O
80
C4 selective
90
Note: Data is based on analogous dihalopyridine systems and illustrates the influence of the catalyst system on regioselectivity.[3]
Sonogashira Coupling
Problem: Low yield and/or poor regioselectivity in the Sonogashira coupling of a 5,6-Dibromonicotinate ester with a terminal alkyne.
Experimental Workflow for Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Troubleshooting Steps and Solutions:
Issue
Probable Cause(s)
Suggested Solutions
Low Conversion
Catalyst deactivation or insufficient catalyst loading.
Increase Catalyst Loading: Incrementally increase the loading of the palladium and copper catalysts. Use a Ligand: Add a phosphine ligand (e.g., PPh₃, Xantphos) to stabilize the palladium catalyst.
Mixture of C5 and C6 coupled products
The reaction conditions do not favor one position over the other.
Ligand Tuning: Employing different ligands can influence the regioselectivity.[1] Temperature Control: Running the reaction at a lower temperature may enhance selectivity.
Alkyne Homocoupling (Glaser Coupling)
Presence of oxygen and/or inappropriate reaction conditions.
Ensure Anaerobic Conditions: Thoroughly degas the solvent and maintain an inert atmosphere (N₂ or Ar). Copper-Free Conditions: Consider using a copper-free Sonogashira protocol.
Buchwald-Hartwig Amination
Problem: Low yield of the desired mono-aminated product in the Buchwald-Hartwig amination of a 5,6-Dibromonicotinate ester.
Inappropriate ligand or base for the specific amine and substrate.
Ligand Screening: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) which are often effective for this transformation. Base Optimization: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.
Predominant Reaction at C6
Inherent higher reactivity of the C6 position.
Sterically Hindered Ligands: Employ very bulky ligands to disfavor reaction at the more sterically accessible C6 position. This may allow for some selectivity towards C5.
Side Reactions (e.g., Hydrodehalogenation)
Unproductive side reactions competing with the desired C-N bond formation.
Adjust Reaction Temperature: Lowering the temperature can sometimes minimize side reactions. Change Solvent: The choice of solvent (e.g., toluene, dioxane) can influence the rates of competing reaction pathways.
This protocol is a representative procedure designed to favor coupling at the C6 position and is based on general principles for dihalopyridines. Optimization for specific substrates is recommended.
Materials:
Methyl 5,6-dibromonicotinate (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd(PPh₃)₄ (0.05 equiv)
K₂CO₃ (2.0 equiv)
Dioxane/Water (4:1 mixture), degassed
Procedure:
To a flame-dried Schlenk flask, add methyl 5,6-dibromonicotinate, arylboronic acid, and K₂CO₃.
Evacuate and backfill the flask with argon three times.
Add the degassed dioxane/water mixture via syringe.
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 6-aryl-5-bromonicotinate product.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNA r) with an Amine
This protocol is a general method and may require optimization. Regioselectivity will be highly dependent on the electronic nature of the substrate.
Materials:
5,6-Dibromonicotinic acid derivative (1.0 equiv)
Amine (2.0-3.0 equiv)
A polar aprotic solvent such as DMSO or NMP
Optional: A non-nucleophilic base (e.g., K₂CO₃) if the amine salt is used.
Procedure:
In a sealed tube, dissolve the 5,6-dibromonicotinic acid derivative in the chosen solvent.
Add the amine to the solution.
If necessary, add the base.
Seal the tube and heat the reaction mixture to 100-150 °C.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature.
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Technical Support Center: Purification of 5,6-Dibromonicotinic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the pur...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5,6-Dibromonicotinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 5,6-Dibromonicotinic acid?
A1: Common impurities can include unreacted starting materials, under-brominated species (e.g., 5-bromonicotinic acid or 6-bromonicotinic acid), over-brominated species, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed. For instance, if the synthesis involves the bromination of nicotinic acid, residual nicotinic acid and mono-brominated intermediates are likely impurities.[1]
Q2: Which purification techniques are most effective for 5,6-Dibromonicotinic acid derivatives?
A2: The most common and effective purification techniques for solid derivatives are recrystallization and column chromatography. Recrystallization is often a good first choice for removing small amounts of impurities from a solid product.[2][3] Column chromatography is a more powerful technique for separating complex mixtures or purifying non-crystalline materials.[3][4]
Q3: What are suitable recrystallization solvents for 5,6-Dibromonicotinic acid?
A3: While specific solvent systems for 5,6-Dibromonicotinic acid are not widely published, good starting points can be extrapolated from similar compounds like 5-bromonicotinic acid. Solvents such as water, ethanol, and isopropyl alcohol have proven effective for related molecules.[2] Solvent mixtures, such as ethanol/water or ethyl acetate/hexanes, can also be effective. The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.[5][6]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the solution cools too quickly or if there is a high concentration of impurities.[2] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Seeding the solution with a pure crystal of the compound can also induce proper crystallization.[2]
Q5: How do I choose the right solvent system for column chromatography?
A5: The ideal solvent system for column chromatography should provide good separation of your target compound from its impurities on a Thin-Layer Chromatography (TLC) plate.[3][7] A good rule of thumb is to aim for an Rf value of 0.25-0.35 for your desired compound.[3] Common solvent systems for this class of compounds include mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or acetone.[5][7]
Troubleshooting Guides
Recrystallization Issues
Problem
Possible Cause
Suggested Solution
Compound does not dissolve in hot solvent.
Insufficient solvent.
Add small, incremental portions of hot solvent until the solid dissolves.[2]
Inappropriate solvent.
Test the solubility in a range of solvents to find one that dissolves the compound at elevated temperatures but not at room temperature.[2][5]
No crystals form upon cooling.
Solution is not saturated.
Evaporate some of the solvent to increase the concentration and then allow it to cool again.[3]
Supersaturation.
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2][3]
Low yield of recrystallized product.
Too much solvent was used.
Use the minimum amount of hot solvent required for dissolution to avoid significant loss of product in the mother liquor.[2]
Premature crystallization during hot filtration.
Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing out too early.[2]
Product is discolored after recrystallization.
Presence of colored impurities.
Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[2]
Column Chromatography Issues
Problem
Possible Cause
Suggested Solution
Poor separation of compounds.
Improper solvent system.
Optimize the solvent system using TLC to achieve better separation between the spots of your desired compound and impurities.[3][7]
Column was packed improperly.
Ensure the silica gel is packed uniformly without any cracks or air bubbles to prevent channeling.[3]
Compound does not elute from the column.
Eluting solvent is not polar enough.
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent in the mixture.[3]
Compound elutes too quickly (with the solvent front).
Eluting solvent is too polar.
Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Streaking or tailing of bands.
Compound is interacting too strongly with the silica gel.
For acidic compounds like 5,6-Dibromonicotinic acid, adding a small amount of acetic acid (~0.1%) to the eluent can improve peak shape.[7]
Sample was overloaded.
Use a larger column or reduce the amount of crude material loaded onto the column.
Experimental Protocols
Protocol 1: Recrystallization of 5,6-Dibromonicotinic Acid
Objective: To purify solid 5,6-Dibromonicotinic acid by removing soluble and insoluble impurities.
Materials:
Crude 5,6-Dibromonicotinic acid
Selected recrystallization solvent (e.g., ethanol, water, or a mixture)
Erlenmeyer flasks
Hot plate with stirring capabilities
Buchner funnel and filter flask
Filter paper
Activated charcoal (optional)
Procedure:
Dissolution: Place the crude 5,6-Dibromonicotinic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2]
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[2][3]
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.[2]
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.
Protocol 2: Column Chromatography of a 5,6-Dibromonicotinic Acid Derivative
Objective: To purify a 5,6-Dibromonicotinic acid derivative by separating it from impurities based on polarity.
Materials:
Crude 5,6-Dibromonicotinic acid derivative
Silica gel (60 Å, 230-400 mesh)
Chromatography column
Eluent (e.g., hexanes/ethyl acetate mixture)
Sand
Collection tubes or flasks
TLC plates and chamber
Procedure:
Solvent System Selection: Use TLC to determine an appropriate eluent that gives a good separation of the desired compound (Rf ~0.25-0.35).[3][7]
Column Packing:
Place a small plug of cotton or glass wool at the bottom of the column.
Add a thin layer of sand.
Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding the formation of air bubbles.
Allow the silica to settle into a packed bed and add another thin layer of sand on top.[3]
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary for solubility). Carefully apply the sample solution to the top of the silica gel bed.[3]
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate and ensure the solvent level does not drop below the top of the silica bed.
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data
The following table presents illustrative data on the purification of a crude sample of 5,6-Dibromonicotinic acid using the described methods. Note: This data is for demonstration purposes and actual results may vary.
Purification Method
Starting Purity (%)
Final Purity (%)
Recovery Yield (%)
Recrystallization (Ethanol/Water)
85
97
75
Column Chromatography (Hexanes:Ethyl Acetate 1:1)
85
>99
80
Visualizations
Caption: Experimental workflow for the purification of 5,6-Dibromonicotinic acid derivatives.
Caption: Logic diagram for troubleshooting common purification issues.
Technical Support Center: Scaling Up the Synthesis of 5,6-Dibromonicotinic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 5,6-Dibromonicotinic acid. Below you will find detailed experime...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 5,6-Dibromonicotinic acid. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis and purification processes.
Experimental Protocols
A two-step synthetic route is proposed for the scaled-up synthesis of 5,6-Dibromonicotinic acid, commencing with the bromination of 6-hydroxynicotinic acid.
Step 1: Synthesis of 5-bromo-6-hydroxynicotinic acid
This protocol is adapted from a known procedure for the bromination of 6-hydroxynicotinic acid.
Materials:
6-hydroxynicotinic acid
Bromine
Water
Ice
Procedure:
Suspend 6-hydroxynicotinic acid (e.g., 8 g, 57.6 mmol) in water (30 mL) in a reaction vessel equipped with a stirrer and under controlled temperature conditions.
Cool the suspension using an ice bath.
Slowly add bromine (e.g., 4.2 mL, 81.4 mmol) to the cooled suspension.
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, collect the solid product by filtration.
Wash the collected solid with water.
Dry the product in a vacuum oven at 40°C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid.[1]
Step 2: Synthesis of 5,6-Dibromonicotinic acid
This protocol is based on established methods for the conversion of hydroxypyridines to bromopyridines.
Materials:
5-bromo-6-hydroxynicotinic acid
Phosphorus oxybromide (POBr₃)
Phosphorus pentabromide (PBr₅)
Inert solvent (e.g., acetonitrile)
Ice water
Procedure:
In a well-ventilated fume hood, charge a dry reaction vessel with 5-bromo-6-hydroxynicotinic acid.
Add a mixture of phosphorus oxybromide and phosphorus pentabromide. A similar reaction for converting 6-hydroxypyridine to 6-bromopyridine uses a mixture of POBr3 and PBr5 at elevated temperatures (e.g., 145°C) for several hours.
Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized for this specific substrate, starting with conditions around 145°C for a few hours.
Monitor the reaction for the disappearance of the starting material.
After completion, cool the reaction mixture to room temperature.
Carefully quench the reaction mixture by pouring it onto ice water.
The product, 5,6-Dibromonicotinic acid, should precipitate out of the solution.
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Presentation
The following tables summarize quantitative data for the synthesis of 5,6-Dibromonicotinic acid, with data for Step 1 based on reported yields and for Step 2 being illustrative based on similar transformations.
Table 1: Reagent Quantities and Yields for the Synthesis of 5-bromo-6-hydroxynicotinic acid (Step 1)
Starting Material
Reagent
Molar Ratio (Reagent:Starting Material)
Solvent
Reaction Time (hours)
Yield (%)
6-hydroxynicotinic acid
Bromine
1.41
Water
24
~97
Table 2: Illustrative Reagent Quantities and Expected Yields for the Synthesis of 5,6-Dibromonicotinic acid (Step 2)
Starting Material
Reagents
Temperature (°C)
Reaction Time (hours)
Expected Yield (%)
5-bromo-6-hydroxynicotinic acid
POBr₃ / PBr₅
~145
2-4
70-85
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 5,6-Dibromonicotinic acid.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Step 1: Low yield of 5-bromo-6-hydroxynicotinic acid
Incomplete reaction.
- Ensure accurate measurement of reagents. - Extend the reaction time and monitor by TLC/HPLC.
Loss of product during workup.
- Ensure the product is fully precipitated before filtration. - Use minimal amounts of cold water for washing the product.
Step 2: Incomplete conversion to 5,6-Dibromonicotinic acid
Insufficient amount of brominating agent.
- Increase the molar ratio of POBr₃/PBr₅.
Reaction temperature too low or reaction time too short.
- Gradually increase the reaction temperature and monitor the reaction progress. - Extend the reaction time.
Product is off-color (dark brown/black)
Decomposition of starting material or product at high temperatures.
- Optimize the reaction temperature; avoid excessive heating. - Ensure the reaction is carried out under an inert atmosphere if necessary.
Presence of impurities.
- Purify the intermediate product (5-bromo-6-hydroxynicotinic acid) before proceeding to the next step. - Recrystallize the final product from a suitable solvent.
Difficulty in filtering the product
Formation of very fine particles.
- Allow the product to crystallize slowly at a controlled temperature to encourage the formation of larger crystals.
Oily product.
- Ensure all starting materials are dry. - Try triturating the oily product with a non-polar solvent to induce solidification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the bromination of 6-hydroxynicotinic acid?
A1: The primary challenges include:
Exothermic Reaction: The reaction of bromine can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. A well-controlled cooling system is essential.
Handling of Bromine: Bromine is a hazardous and corrosive substance. Scaling up requires appropriate personal protective equipment (PPE) and engineering controls, such as a closed system for bromine addition.
Solid Handling: The starting material and product are solids. Efficient stirring is necessary to maintain a homogeneous suspension and ensure complete reaction. On a larger scale, the choice of reactor and stirrer design is important.
Q2: How can I monitor the progress of the reactions?
A2: Both reactions can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would need to be developed (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid). For HPLC, a reverse-phase column with a buffered mobile phase would be appropriate. Regular sampling of the reaction mixture will allow you to track the disappearance of the starting material and the appearance of the product.
Q3: What is a suitable method for purifying the final product, 5,6-Dibromonicotinic acid, at a larger scale?
A3: Recrystallization is a common and effective method for purifying solid organic compounds at scale. The choice of solvent is critical. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be selected. Potential solvents could include acetic acid, ethanol, or a mixture of solvents. It is advisable to perform small-scale solvent screening to identify the optimal recrystallization solvent or solvent system.
Q4: What safety precautions should be taken when working with phosphorus oxybromide and phosphorus pentabromide?
A4: Both POBr₃ and PBr₅ are highly corrosive and moisture-sensitive. They react violently with water to release hydrogen bromide gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate PPE, including gloves, safety goggles, and a lab coat, must be worn. All glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
Q5: Can I use other brominating agents for the second step instead of POBr₃/PBr₅?
A5: While other reagents can be used to convert hydroxyl groups to bromides, the use of phosphorus-based reagents is a standard and effective method for hydroxypyridines. Alternative reagents might include reagents like N-Bromosuccinimide (NBS) in the presence of a phosphine, but these would require significant process development and optimization for this specific substrate. For a robust and scalable process, the phosphorus oxybromide/pentabromide system is a good starting point.
Technical Support Center: Solvent Effects on the Reactivity of 5,6-Dibromonicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dibromonicotinic acid. The informatio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dibromonicotinic acid. The information focuses on how the choice of solvent can significantly impact the reactivity of this compound in common organic transformations.
Disclaimer
Specific experimental data on the solvent effects for 5,6-Dibromonicotinic acid is limited in publicly available literature. The guidance provided here is based on established principles of organic chemistry, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions, and may include illustrative, hypothetical data for educational purposes. Researchers should always conduct their own optimization studies.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Question: I am attempting a Suzuki-Miyaura cross-coupling reaction with 5,6-Dibromonicotinic acid to introduce an aryl group, but I am observing very low yields. Could the solvent be the issue?
Answer: Yes, the solvent system is a critical parameter for the success of Suzuki-Miyaura couplings.[1] Here are a few troubleshooting steps related to the solvent:
Inadequate Solubility: 5,6-Dibromonicotinic acid, the boronic acid, the palladium catalyst, and the base must all be sufficiently soluble in the reaction medium.[2] If you observe poor solubility of any of your reagents, consider switching to a different solvent or using a co-solvent system.
Solvent Polarity and Type: A mixture of a polar aprotic solvent and water is often effective.[3] Common choices include 1,4-dioxane/water, THF/water, or DMF/water.[1] The water is crucial for the activation of the boronic acid with the base.[4]
Degassing: Ensure your solvent is thoroughly degassed before use. Oxygen can deactivate the palladium catalyst, leading to lower yields.
Base and Solvent Compatibility: The choice of base is linked to the solvent. For instance, stronger bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates are commonly used and require a solvent system in which they have some solubility and can effectively activate the boronic acid.[1][3]
Issue 2: Competing Side Reactions or Decomposition
Question: During my reaction, I am observing the formation of multiple byproducts and potential decomposition of my starting material, 5,6-Dibromonicotinic acid. How can the solvent choice help mitigate this?
Answer: Solvent choice can influence reaction selectivity and minimize side reactions.
Protic vs. Aprotic Solvents: In nucleophilic substitution reactions, polar protic solvents (e.g., alcohols, water) can solvate the nucleophile through hydrogen bonding, potentially reducing its reactivity and slowing down SN2 reactions.[5][6][7] If you are performing a substitution and observing issues, switching to a polar aprotic solvent like DMF or DMSO might be beneficial as they do not hydrogen bond as strongly with the nucleophile.[5]
Reaction Temperature: The boiling point of the solvent dictates the accessible temperature range for the reaction. If you suspect thermal decomposition, switching to a lower-boiling solvent might be necessary. Conversely, some reactions require high temperatures to proceed at a reasonable rate.
"Leveling Effect": In very acidic or basic solvents, a "leveling effect" can occur where the solvent protonates or deprotonates the reagents, altering their intended reactivity.[8][9] For instance, a highly basic solvent could deprotonate the carboxylic acid group of your starting material, which may or may not be desirable depending on the reaction.
Frequently Asked Questions (FAQs)
Question 1: What is the best starting solvent for a Suzuki-Miyaura reaction with 5,6-Dibromonicotinic acid?
Answer: A common and effective starting point for Suzuki-Miyaura reactions is a mixture of 1,4-dioxane and water (typically in a 4:1 to 1:1 ratio).[3] This system generally provides good solubility for the reactants and is compatible with common palladium catalysts and bases like potassium carbonate.[3]
Question 2: How does the polarity of the solvent affect nucleophilic substitution on 5,6-Dibromonicotinic acid?
Answer: The effect of solvent polarity depends on the mechanism of the nucleophilic substitution.
For an SN1-type reaction , which proceeds through a carbocationic intermediate, increasing the solvent polarity will stabilize this charged intermediate and the transition state leading to it, thus increasing the reaction rate.[2][6]
For an SN2-type reaction , where a nucleophile attacks the carbon center in a concerted step, the effect is more complex. If the nucleophile is charged, polar protic solvents can stabilize the nucleophile through hydrogen bonding, which increases the activation energy and slows the reaction.[5][6] Polar aprotic solvents like DMF or DMSO are often preferred for SN2 reactions with charged nucleophiles as they can dissolve the nucleophile without strongly solvating it.[5]
Question 3: Can I use a non-polar solvent for reactions with 5,6-Dibromonicotinic acid?
Answer: It is generally challenging to use non-polar solvents like hexane or toluene as the primary solvent for reactions with 5,6-Dibromonicotinic acid due to its polar nature (containing two bromine atoms, a carboxylic acid, and a nitrogen atom in the pyridine ring). Poor solubility of the starting material would likely lead to very slow or no reaction. However, non-polar solvents can sometimes be used as co-solvents or for the work-up and purification stages.
Question 4: Does the solvent affect the acidity of the carboxylic acid group?
Answer: Yes, the solvent can influence the apparent acidity of the carboxylic acid. Polar solvents, especially those capable of hydrogen bonding, can stabilize the resulting carboxylate anion, thereby increasing the acidity of the carboxylic acid compared to its acidity in a non-polar solvent.[10]
Data Presentation
Table 1: Illustrative Solvent Effects on the Yield of a Hypothetical Suzuki-Miyaura Monocoupling on 5,6-Dibromonicotinic Acid
Solvent System (v/v)
Base
Temperature (°C)
Hypothetical Yield (%)
Notes
1,4-Dioxane / H₂O (4:1)
K₂CO₃
90
85
Good solubility of reactants, effective for many arylboronic acids.[3]
Toluene / H₂O (4:1)
K₂CO₃
90
30
Poor solubility of 5,6-Dibromonicotinic acid.
DMF / H₂O (4:1)
K₂CO₃
90
75
Good alternative to dioxane, higher boiling point.
Ethanol (95%)
K₂CO₃
80
50
Protic solvent may interfere with catalyst or base activity.
THF / H₂O (4:1)
Cs₂CO₃
70
80
Lower boiling point, good for heat-sensitive substrates.
Note: This data is hypothetical and for illustrative purposes only. Actual results will depend on the specific boronic acid, catalyst, and reaction conditions.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 5,6-Dibromonicotinic Acid
This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of bromopyridines.[3]
Materials:
5,6-Dibromonicotinic acid
Arylboronic acid (1.2 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
Base (e.g., K₂CO₃, 2.0 equivalents)
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
Procedure:
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5,6-Dibromonicotinic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[3]
Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.[3]
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can range from a few hours to 24 hours.[3]
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired product.
Visualizations
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: Decision tree for initial solvent selection based on reaction type.
preventing debromination of 5,6-Dibromonicotinic acid during reactions
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions with...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions with 5,6-Dibromonicotinic Acid, with a primary focus on preventing undesired debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with 5,6-dibromonicotinic acid?
A1: Debromination is a common side reaction where one or both bromine atoms on the 5,6-dibromonicotinic acid molecule are replaced by a hydrogen atom. This leads to the formation of 5-bromonicotinic acid, 6-bromonicotinic acid, or nicotinic acid as impurities. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Q2: What are the primary causes of debromination?
A2: The primary cause of debromination, also known as hydrodehalogenation, is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This species can arise from various sources in the reaction mixture, including:
Bases: Strong bases or certain amine bases can promote the formation of Pd-H intermediates.
Solvents: Protic solvents like alcohols can act as hydride donors. Some aprotic polar solvents like DMF have also been observed to promote dehalogenation in certain cases.
Impurities: Trace amounts of water or other protic impurities can serve as a source of hydrides.
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of debromination.
Q3: How does the reactivity of the two bromine atoms on 5,6-dibromonicotinic acid differ?
A3: In dihalopyridines, the reactivity of the halogen atoms in palladium-catalyzed cross-coupling reactions is influenced by their electronic and steric environment. For 5,6-dibromonicotinic acid, the bromine at the 6-position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the 5-position. This is due to the electronic effect of the nitrogen atom in the pyridine ring, which makes the C6 position more electron-deficient. Therefore, selective mono-functionalization is often achievable at the C6 position under carefully controlled conditions.
Q4: Which analytical techniques are best for quantifying the extent of debromination?
A4: To accurately determine the ratio of the desired product to debrominated byproducts, the following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify the different aromatic signals of the desired product and the debrominated species.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for separating the components of the reaction mixture and identifying them by their mass-to-charge ratio.
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives (e.g., esters), GC-MS can provide excellent separation and quantification.
Troubleshooting Guides
Issue 1: Significant Debromination Observed in Suzuki-Miyaura Coupling
If you are observing a high percentage of mono- or di-debrominated byproducts in your Suzuki-Miyaura reaction, consider the following troubleshooting steps.
Troubleshooting Workflow for Debromination in Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for troubleshooting debromination in Suzuki-Miyaura coupling reactions.
Quantitative Comparison of Reaction Parameters for Suzuki-Miyaura Coupling
Weaker bases are less likely to generate palladium-hydride species.
Ligand
Less bulky, electron-poor (e.g., PPh₃)
Bulky, electron-rich (e.g., XPhos, SPhos)
Bulky, electron-rich ligands accelerate the desired reductive elimination step, outcompeting the debromination pathway.
Solvent
Protic (e.g., alcohols), DMF
Aprotic (e.g., Toluene, Dioxane)
Aprotic solvents are less likely to act as hydride donors.
Temperature
High (>100 °C)
Moderate (60-80 °C)
The activation energy for hydrodehalogenation can be lower than for the desired coupling, so lower temperatures can suppress the side reaction.
Reaction Time
Prolonged
Monitored to completion
Minimizing reaction time reduces the exposure of the product and intermediates to conditions that can cause debromination.
Issue 2: Poor Selectivity and Debromination in Buchwald-Hartwig Amination
Achieving high yields and selectivity in the Buchwald-Hartwig amination of 5,6-dibromonicotinic acid can be challenging. The following guide provides steps to mitigate debromination and control regioselectivity.
Troubleshooting Workflow for Debromination in Buchwald-Hartwig Amination
Caption: A logical workflow for troubleshooting issues in Buchwald-Hartwig amination reactions.
Quantitative Comparison of Reaction Parameters for Buchwald-Hartwig Amination
Parameter
Condition Favoring Debromination
Condition Minimizing Debromination
Rationale
Base
Strong alkoxides (e.g., NaOtBu, KOtBu)
Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Strong bases can promote β-hydride elimination from the amido-palladium intermediate, leading to debromination.[2]
To an oven-dried Schlenk flask, add 5,6-dibromonicotinic acid, the arylboronic acid, and potassium phosphate.
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
Under a positive flow of inert gas, add Pd₂(dba)₃ and XPhos.
Add degassed 1,4-dioxane via syringe.
Heat the reaction mixture to 80 °C with vigorous stirring.
Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-6 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Adjust the pH of the aqueous layer to ~3-4 with 1M HCl to precipitate the product.
Filter the precipitate and wash with water.
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination for Selective Mono-Amination at C6
This protocol aims to achieve selective C-N bond formation at the C6 position of 5,6-dibromonicotinic acid.
Reaction Scheme:
Materials:
5,6-Dibromonicotinic acid (1.0 equiv)
Amine (1.2 equiv)
Pd(OAc)₂ (2 mol%)
Xantphos (4 mol%)
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
Anhydrous, degassed Toluene
Inert atmosphere (Argon or Nitrogen)
Procedure:
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to a Schlenk tube.
Add 5,6-dibromonicotinic acid and the amine.
Add degassed toluene.
Seal the tube and heat the mixture with stirring to 100 °C.
Monitor the reaction progress by LC-MS or TLC.
After completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Disclaimer: These protocols provide a starting point for optimization. The ideal conditions may vary depending on the specific substrates and desired outcome. Always perform small-scale test reactions to find the optimal conditions for your specific system.
A Comparative Guide to Analytical Methods for the Validation of 5,6-Dibromonicotinic Acid Purity
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety and efficacy of ther...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. 5,6-Dibromonicotinic acid, a halogenated derivative of nicotinic acid, serves as a vital building block in the synthesis of various pharmacologically active molecules. Consequently, the rigorous validation of its purity is paramount. This guide provides an objective comparison of the primary analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
Comparison of Analytical Methods
The choice of an analytical technique for purity assessment is dictated by a variety of factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity and accuracy, and the intended application of the data. For 5,6-Dibromonicotinic acid, a comprehensive purity profile is often best achieved by employing a combination of orthogonal methods.
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the routine quantitative analysis of non-volatile and thermally labile compounds like 5,6-Dibromonicotinic acid.[1] Gas Chromatography-Mass Spectrometry is exceptionally well-suited for the identification and quantification of volatile and semi-volatile impurities, though it often necessitates a derivatization step to enhance the volatility of polar analytes.[1][2] Quantitative NMR spectroscopy offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte, making it a powerful tool for the certification of reference materials and for obtaining a direct measure of the main component.[3][4]
Quantitative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of small aromatic acids and halogenated compounds, providing a baseline for what can be expected in the validation of 5,6-Dibromonicotinic acid purity.
Method
Principle
Linearity (R²)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)
Precision (%RSD)
HPLC-UV
Differential partitioning of analytes between a stationary phase and a liquid mobile phase, with detection by UV absorbance.[5]
Detailed and well-documented experimental protocols are fundamental to achieving reproducible and reliable results in analytical method validation. The following sections provide methodologies for the three key analytical techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the routine quantification of 5,6-Dibromonicotinic acid and the detection of non-volatile impurities.
Sample Preparation:
Accurately weigh approximately 10 mg of the 5,6-Dibromonicotinic acid sample.
Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: Acetonitrile.
Gradient:
Start with 95% A, hold for 2 minutes.
Ramp to 5% A over 15 minutes.
Hold at 5% A for 5 minutes.
Return to 95% A over 1 minute and re-equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 270 nm.
Injection Volume: 10 µL.
Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile and semi-volatile impurities. A derivatization step is included to improve the volatility of the carboxylic acid.
Sample Preparation (Derivatization):
Accurately weigh approximately 1 mg of the 5,6-Dibromonicotinic acid sample into a vial.
Add 500 µL of a suitable solvent (e.g., pyridine).
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
Cap the vial and heat at 70°C for 30 minutes.
Cool the sample to room temperature before injection.
GC-MS Conditions:
Injector Temperature: 280°C.
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Oven Program:
Start at 100°C, hold for 2 minutes.
Ramp to 280°C at 10°C/min.
Hold at 280°C for 5 minutes.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
MS Ion Source Temperature: 230°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40 - 550.
Data Analysis:
Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard or by area percent normalization, assuming similar response factors for the impurities.
Quantitative NMR (qNMR) Spectroscopy
qNMR provides an absolute measure of purity without the need for a specific 5,6-Dibromonicotinic acid reference standard.[3]
Sample Preparation:
Accurately weigh approximately 10-20 mg of the 5,6-Dibromonicotinic acid sample into an NMR tube.
Accurately weigh and add approximately 5-10 mg of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard should have a resonance that does not overlap with the analyte signals.
Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.
NMR Data Acquisition (¹H NMR):
Spectrometer: 400 MHz or higher.
Pulse Sequence: A standard single-pulse experiment.
Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard protons to ensure full relaxation. This is critical for accurate quantification.
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Analysis:
The purity of the 5,6-Dibromonicotinic acid is calculated using the following formula:
Workflow for Purity Validation of 5,6-Dibromonicotinic Acid
A comprehensive approach to purity validation involves a logical workflow that incorporates multiple analytical techniques to build a complete picture of the sample's composition.
Caption: A logical workflow for the comprehensive purity analysis of 5,6-Dibromonicotinic acid.
A Comparative Guide to the Reactivity of Bromonicotinic Acids for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, substituted nicotinic acids serve as pivotal building blocks for the synthesis of a myriad of comp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, substituted nicotinic acids serve as pivotal building blocks for the synthesis of a myriad of complex molecules. Among these, bromonicotinic acids are particularly valuable due to the versatility of the bromine substituent, which allows for a wide range of post-functionalization via cross-coupling and nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of 5,6-dibromonicotinic acid and other commercially available bromonicotinic acid isomers, supported by experimental data, to aid in the strategic design of synthetic routes.
Understanding the Reactivity Landscape of Bromonicotinic Acids
The reactivity of a bromonicotinic acid isomer is fundamentally dictated by the position of the bromine atom(s) on the pyridine ring relative to the electron-withdrawing carboxylic acid group and the ring nitrogen. These factors influence the electrophilicity of the carbon atom attached to the bromine, which is a key determinant in many common synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The performance of different bromonicotinic acid isomers in two of the most prevalent of these reactions, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, is compared below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and a boronic acid or its ester. The reactivity of bromonicotinic acids in this reaction is highly dependent on the position of the bromine atom.
Comparative Performance in Suzuki-Miyaura Coupling
Note: Data for 6-bromonicotinonitrile is used as a proxy for 6-bromonicotinic acid due to the availability of data for a closely related structure.
Reactivity Discussion:
5-Bromonicotinic Acid: This isomer is widely used and generally provides good to excellent yields in Suzuki couplings. The bromine at the 5-position is meta to the nitrogen and ortho/para to the carboxylic acid, leading to moderate activation.
6-Bromonicotinic Acid: The bromine at the 6-position is ortho to the nitrogen, which can lead to activation of the C-Br bond. However, the proximity of the nitrogen's lone pair can also lead to catalyst inhibition, sometimes requiring specialized ligands.
2-Bromonicotinic Acid: Similar to the 6-bromo isomer, the bromine at the 2-position is activated by its proximity to the ring nitrogen.
5,6-Dibromonicotinic Acid: This isomer presents an interesting case for selective functionalization. The bromine at the 6-position is generally more reactive towards palladium-catalyzed cross-coupling than the bromine at the 5-position. This is due to the stronger activating effect of the adjacent nitrogen atom on the C6-Br bond. By carefully controlling the reaction conditions (e.g., stoichiometry of the boronic acid, reaction time), selective mono-arylation at the 6-position can be achieved.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. Similar to the Suzuki coupling, the reactivity of bromonicotinic acids is influenced by the bromine's position.
Comparative Performance in Buchwald-Hartwig Amination
Note: Data for 6-bromonicotinonitrile is used as a proxy for 6-bromonicotinic acid.
Reactivity Discussion:
The reactivity trends observed in the Suzuki-Miyaura coupling generally hold for the Buchwald-Hartwig amination. The C-Br bonds at the 2- and 6-positions are more activated towards oxidative addition. For 5,6-dibromonicotinic acid, selective amination at the 6-position is expected to be the predominant pathway under carefully controlled conditions. The choice of ligand is crucial in Buchwald-Hartwig aminations and can be tailored to the specific amine and bromonicotinic acid isomer.[5][6][7]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important transformation for functionalizing aryl halides. In this reaction, a nucleophile displaces a halide on an electron-deficient aromatic ring. The rate of SNAr is highly dependent on the presence of electron-withdrawing groups ortho and para to the leaving group.
Comparative Reactivity in SNAr:
Direct comparative kinetic data for SNAr reactions of different bromonicotinic acid isomers is scarce. However, the reactivity can be inferred from the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group makes the pyridine ring susceptible to nucleophilic attack. The reactivity is generally enhanced when the bromine atom is in a position that is activated by these groups (ortho or para).
2- and 6-Bromonicotinic Acids: The bromine atoms are ortho and para to the ring nitrogen, respectively (considering the electronic effect), and are thus activated towards SNAr.
5-Bromonicotinic Acid: The bromine is meta to the nitrogen, making it less activated for SNAr compared to the 2- and 6-isomers.
5,6-Dibromonicotinic Acid: The bromine at the 6-position is expected to be more susceptible to SNAr than the bromine at the 5-position due to its proximity to the electron-withdrawing nitrogen atom.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful synthesis of nicotinic acid derivatives. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of a generic bromonicotinic acid.
General Protocol for Suzuki-Miyaura Coupling of Bromonicotinic Acid
Materials:
Bromonicotinic acid (1.0 equiv)
Arylboronic acid (1.2 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
Base (e.g., K₂CO₃, 2.0 equiv)
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
Schlenk flask and magnetic stirrer
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask containing a magnetic stir bar, add the bromonicotinic acid, arylboronic acid, and base.
Evacuate and backfill the flask with an inert gas three times.
Add the degassed solvent to the flask via syringe.
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Add water and extract with an appropriate organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.[2][8][9]
General Protocol for Buchwald-Hartwig Amination of Bromonicotinic Acid
Materials:
Bromonicotinic acid (1.0 equiv)
Amine (1.2 equiv)
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
Ligand (e.g., Xantphos, 2-4 mol%)
Base (e.g., Cs₂CO₃, 1.5 equiv)
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Schlenk tube or sealed vial
Inert atmosphere (Argon or Nitrogen)
Procedure:
In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand to a dry Schlenk tube.
Add the bromonicotinic acid, base, and a magnetic stir bar.
Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent and the amine via syringe.
Place the reaction mixture in a preheated oil bath at 80-110 °C and stir.
Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature.
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.[3][4]
Conclusion
The choice of bromonicotinic acid isomer is a critical parameter in the design of efficient synthetic routes. This guide provides a comparative framework for understanding the reactivity of 5,6-dibromonicotinic acid and other bromonicotinic acids in key synthetic transformations. For 5,6-dibromonicotinic acid, the differential reactivity of the two bromine atoms offers opportunities for selective functionalization, enabling the synthesis of diverse and complex molecular architectures. Researchers are encouraged to consider the electronic and steric factors discussed herein and to optimize reaction conditions for their specific substrates and desired outcomes.
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5,6-Dibromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5,6-Dibromonicotinic acid. Due to the l...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5,6-Dibromonicotinic acid. Due to the limited availability of public experimental data for this specific compound, this guide focuses on a comparative approach, utilizing experimental data from structurally related nicotinic acid derivatives to predict and interpret the spectra of the target molecule. This guide will detail the expected chemical shifts and coupling constants, provide a standardized experimental protocol for NMR analysis, and present logical workflows and structural correlations through diagrams.
Predicted ¹H and ¹³C NMR Spectroscopic Data for 5,6-Dibromonicotinic Acid
The introduction of two bromine atoms onto the nicotinic acid scaffold is expected to significantly influence the chemical shifts of the remaining protons and carbons. The electron-withdrawing nature and magnetic anisotropy of the bromine atoms will deshield adjacent nuclei, causing them to resonate at a higher frequency (downfield).
The following tables summarize the predicted ¹H and ¹³C NMR data for 5,6-Dibromonicotinic acid. These predictions are derived from the known chemical shifts of nicotinic acid and the observed substituent effects of bromine in related compounds such as 5-bromonicotinic acid and the chloro-analogs, 2-chloronicotinic acid and 5,6-dichloronicotinic acid.
Table 1: Predicted ¹H NMR Data for 5,6-Dibromonicotinic Acid and Experimental Data for Analogous Compounds
Compound
H-2 (δ, ppm, multiplicity, J in Hz)
H-4 (δ, ppm, multiplicity, J in Hz)
H-5 (δ, ppm, multiplicity, J in Hz)
H-6 (δ, ppm, multiplicity, J in Hz)
Solvent
5,6-Dibromonicotinic acid (Predicted)
~8.9 - 9.1 (d, J ≈ 2.0)
~8.6 - 8.8 (d, J ≈ 2.0)
-
-
DMSO-d₆
Nicotinic acid
9.15 (d, J=1.5)
8.3 (dt, J=8.0, 2.0)
7.6 (ddd, J=8.0, 5.0, <1)
8.83 (dd, J=5.0, 1.5)
D₂O
5-Bromonicotinic acid
9.05 (d, J=2.1)
8.42 (t, J=2.1)
-
8.95 (d, J=2.1)
DMSO-d₆
2-Chloronicotinic acid
-
8.35 (dd, J=7.7, 1.9)
7.65 (dd, J=7.7, 4.9)
8.65 (dd, J=4.9, 1.9)
DMSO-d₆
5,6-Dichloronicotinic acid
8.85 (d, J=2.2)
8.55 (d, J=2.2)
-
-
DMSO-d₆
Table 2: Predicted ¹³C NMR Data for 5,6-Dibromonicotinic Acid and Experimental Data for Analogous Compounds
Compound
C-2 (δ, ppm)
C-3 (δ, ppm)
C-4 (δ, ppm)
C-5 (δ, ppm)
C-6 (δ, ppm)
COOH (δ, ppm)
Solvent
5,6-Dibromonicotinic acid (Predicted)
~153 - 155
~135 - 137
~145 - 147
~120 - 122
~148 - 150
~164 - 166
DMSO-d₆
Nicotinic acid
153.1
135.0
140.4
126.6
151.7
176.1
D₂O
5-Bromonicotinic acid
152.1
137.9
142.8
121.5
155.0
165.2
DMSO-d₆
2-Chloronicotinic acid
151.0
132.2
141.5
124.0
154.2
165.8
DMSO-d₆
5,6-Dichloronicotinic acid
152.9
134.1
142.1
129.5
149.8
164.0
DMSO-d₆
Experimental Protocols
This section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for 5,6-Dibromonicotinic acid and its analogs.
1. Sample Preparation:
Accurately weigh approximately 10-20 mg of the nicotinic acid derivative.
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, for chemical shift referencing.
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
2. NMR Spectrometer Setup and Data Acquisition:
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
¹H NMR Acquisition Parameters:
Pulse Program: Standard single-pulse experiment.
Spectral Width: 0-12 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 5 seconds to ensure full relaxation of all protons.
Number of Scans: 16-64, depending on the sample concentration.
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
Pulse Program: Standard proton-decoupled single-pulse experiment.
Spectral Width: 0-200 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
Decoupling: Broadband proton decoupling.
Temperature: 298 K (25 °C).
3. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum to obtain pure absorption lineshapes.
Apply a baseline correction to the spectrum.
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
Integrate the signals in the ¹H NMR spectrum.
Analyze the chemical shifts, multiplicities, and coupling constants.
Visualizations
The following diagrams illustrate the molecular structure of 5,6-Dibromonicotinic acid with predicted NMR assignments and a general workflow for NMR analysis.
Caption: Predicted ¹H NMR assignments for 5,6-Dibromonicotinic acid.
Caption: A generalized workflow for NMR sample preparation and data analysis.
Comparative
Navigating the Bioactive Landscape of Halogenated Nicotinic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of novel compounds is paramount. This guide provides a comparative analysis of the biological activities of...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of novel compounds is paramount. This guide provides a comparative analysis of the biological activities of 5,6-Dibromonicotinic acid derivatives and their structurally related halogenated nicotinic acid analogs. Due to the limited publicly available data on 5,6-Dibromonicotinic acid derivatives, this guide draws comparisons from the more extensively studied 5-bromonicotinic acid and 5,6-dichloronicotinic acid derivatives to provide a valuable resource for drug discovery and development.
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological properties. The introduction of halogen substituents, such as bromine and chlorine, onto the pyridine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity and electronic distribution, thereby influencing its biological activity.[1][2] While 5,6-dihalogenated nicotinic acids are often utilized as versatile intermediates in the synthesis of more complex bioactive molecules, their derivatives hold potential for a range of therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][3]
Comparative Biological Activity
The biological potential of halogenated nicotinic acid derivatives is diverse. The data presented below summarizes the cytotoxic and antimicrobial activities of various derivatives, offering a glimpse into their structure-activity relationships.
Cytotoxicity Data
Halogenated nicotinic acid derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The table below presents a compilation of inhibitory concentration (IC50) values for different derivatives, highlighting their potential as anticancer agents.
The antimicrobial potential of nicotinic acid derivatives, particularly against bacterial pathogens, is a significant area of research. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid.
The biological effects of these derivatives are often mediated through the modulation of key cellular signaling pathways. While the specific mechanisms for 5,6-dibromonicotinic acid derivatives are yet to be fully elucidated, studies on related compounds provide valuable insights.
A proposed mechanism for the anticancer activity of some 5-bromonicotinic acid derivatives involves the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical protein in tumor angiogenesis.[2] Molecular docking studies suggest that these compounds can bind to the VEGFR-2 pocket, in a manner similar to the known inhibitor sorafenib.[2]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 5,6-Dibromonicotinic Acid
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 5,6-Dibromonicotinic acid, a key chemical intermediate, is critical. The choice of analytical methodology is...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 5,6-Dibromonicotinic acid, a key chemical intermediate, is critical. The choice of analytical methodology is paramount for ensuring quality control, stability testing, and metabolic studies. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, complete with supporting experimental data and detailed protocols.
At a Glance: HPLC vs. GC-MS for 5,6-Dibromonicotinic Acid Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds like 5,6-Dibromonicotinic acid.[1] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is primarily designed for volatile and thermally stable analytes.[2] Consequently, the analysis of 5,6-Dibromonicotinic acid by GC-MS necessitates a derivatization step to enhance its volatility.
Feature
HPLC
GC-MS
Principle
Separation in a liquid mobile phase based on polarity.[3]
Separation in a gaseous mobile phase based on volatility and boiling point, followed by mass-based detection.[3]
Sample Volatility
Not required; ideal for non-volatile and thermally labile compounds.[3]
Requires the sample to be volatile and thermally stable. Derivatization is often necessary for polar compounds.[3]
Derivatization
Generally not required.
Often required for polar, non-volatile compounds to increase volatility.
High, especially with selective detectors like UV-Vis or Mass Spectrometry.[4]
Very high, provides structural information from mass spectra.
Instrumentation Cost
Generally higher due to the need for high-pressure pumps and expensive solvents.[5]
Can be more affordable, primarily requiring a carrier gas supply.[5]
Analysis Time
Typically longer, ranging from 10 to 60 minutes.[5]
Generally faster separations, often completed in minutes.[5]
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance parameters for the analysis of 5,6-Dibromonicotinic acid using HPLC and GC-MS. These values are representative and may vary based on specific instrumentation and method optimization.
The general analytical workflows for HPLC and GC-MS are depicted below. The key difference lies in the sample preparation stage, where GC-MS often requires a derivatization step for non-volatile analytes.
Spectroscopic Comparison of Dibromonicotinic Acid Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise characterization of molecular structure is paramount. In the synthesis of nicotinic acid derivatives, a variety of positional isomers can be ge...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise characterization of molecular structure is paramount. In the synthesis of nicotinic acid derivatives, a variety of positional isomers can be generated. Distinguishing between these isomers is crucial for understanding their chemical properties and biological activities. This guide provides a comparative analysis of the spectroscopic characteristics of 5,6-Dibromonicotinic acid and its isomers, offering a reference for their identification and differentiation.
Due to the limited availability of experimental spectroscopic data for all possible isomers of dibromonicotinic acid, this guide combines available experimental data for some isomers with predicted spectral characteristics for others. The information herein is intended to serve as a foundational reference for the spectroscopic analysis of this class of compounds.
Isomers of Dibromonicotinic Acid
Nicotinic acid, or pyridine-3-carboxylic acid, can be dibrominated at various positions on the pyridine ring, leading to several constitutional isomers. The primary isomers of interest, including the target compound 5,6-Dibromonicotinic acid, are:
2,4-Dibromonicotinic acid
2,5-Dibromonicotinic acid
2,6-Dibromonicotinic acid
4,5-Dibromonicotinic acid
4,6-Dibromonicotinic acid
5,6-Dibromonicotinic acid
Spectroscopic Data Comparison
The following tables summarize the expected and available spectroscopic data for the isomers of dibromonicotinic acid.
¹H NMR Spectroscopy
The ¹H NMR spectra of dibromonicotinic acid isomers are characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts and coupling constants of the remaining protons on the pyridine ring are highly dependent on the position of the bromine and carboxylic acid substituents.
Compound
Expected ¹H NMR Data
5,6-Dibromonicotinic acid
Predicted: Two singlets in the aromatic region, one for H-2 and one for H-4. The H-2 proton is expected to be the most downfield due to its proximity to the nitrogen atom and the carboxylic acid group.
2,5-Dibromonicotinic acid
Experimental: Two doublets observed in the aromatic region, corresponding to H-4 and H-6.[1]
2,6-Dibromonicotinic acid
Predicted: Two doublets in the aromatic region, corresponding to H-4 and H-5, with a meta-coupling constant.
Other Isomers
Predicted: The number of signals, their multiplicities, and coupling constants will vary based on the substitution pattern. For example, 4,5-dibromonicotinic acid would be expected to show two singlets for H-2 and H-6.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will show six signals for each isomer, corresponding to the five carbons of the pyridine ring and the carboxylic acid carbon. The chemical shifts are influenced by the electronegativity of the bromine atoms and the nitrogen atom.
Compound
Expected ¹³C NMR Data
5,6-Dibromonicotinic acid
Predicted: Six distinct signals are expected. The carbons attached to the bromine atoms (C-5 and C-6) will be significantly shielded compared to the unsubstituted carbons. The carboxylic acid carbon will appear in the 160-170 ppm range.
2,5-Dibromonicotinic acid
Predicted: Six signals, with C-2 and C-5 showing the effect of bromine substitution.
2,6-Dibromonicotinic acid
Predicted: Due to symmetry, only four signals might be expected for the pyridine ring carbons if the analysis is performed under conditions where the carboxylic acid group does not restrict rotation. However, in most cases, five distinct signals for the ring carbons are expected.
Infrared (IR) Spectroscopy
The IR spectra of all isomers will exhibit characteristic absorption bands for the carboxylic acid group and the aromatic ring.
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity
O-H stretch (Carboxylic acid)
3300 - 2500
Broad, Strong
C=O stretch (Carboxylic acid)
1760 - 1690
Strong
C=C & C=N stretch (Aromatic ring)
1600 - 1400
Medium to Strong
C-Br stretch
700 - 500
Medium to Strong
Subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be used to differentiate between isomers. For instance, the out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the pyridine ring.
Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of the isomers.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Key Fragmentation Patterns
Dibromonicotinic Acid Isomers
C₆H₃Br₂NO₂
280.9
The mass spectra will show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M, M+2, and M+4 peaks. Common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17), the carboxylic acid group (-COOH, M-45), and bromine atoms.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of dibromonicotinic acid isomers.
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
Instrument: 400 MHz or higher field NMR spectrometer.
Pulse Program: Standard single-pulse experiment.
Number of Scans: 16-64.
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
Instrument: 100 MHz or higher field NMR spectrometer.
Pulse Program: Proton-decoupled pulse program.
Number of Scans: 1024 or more.
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Spectrum Acquisition:
Instrument: FTIR spectrometer with an ATR accessory.
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
Spectrum Acquisition:
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) modes.
Mass Range: m/z 50-500.
Visualization of Analytical Workflow
The following diagram outlines a typical workflow for the synthesis and spectroscopic characterization of a dibromonicotinic acid isomer.
Caption: Generalized workflow for the synthesis and spectroscopic characterization of dibromonicotinic acid isomers.
A Comparative Guide to the Synthetic Routes of 5,6-Dibromonicotinic Acid
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of halogenated heterocyclic compounds is paramount for the exploration of new chemical entities. 5,6-Dibromonicotin...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of halogenated heterocyclic compounds is paramount for the exploration of new chemical entities. 5,6-Dibromonicotinic acid is a valuable building block in medicinal chemistry, offering two reactive bromine atoms for further functionalization through cross-coupling reactions. This guide provides a comparative analysis of two plausible synthetic routes to 5,6-Dibromonicotinic acid, offering insights into their methodologies and potential outcomes.
At a Glance: Comparison of Synthetic Routes
Parameter
Route 1: From 6-Hydroxynicotinic Acid
Route 2: From 6-Aminonicotinic Acid
Starting Material
6-Hydroxynicotinic Acid
6-Aminonicotinic Acid
Key Intermediates
5-Bromo-6-hydroxynicotinic acid
6-Bromonicotinic acid
Key Reactions
Electrophilic Bromination, Hydroxyl to Bromo Conversion
High yield (97%) for the initial bromination step.[1]
Yields are not explicitly reported for all steps.
Purity
Intermediate purity is reported to be high.
Dependent on the efficiency of the Sandmeyer and subsequent bromination reactions.
Reaction Conditions
Involves aqueous bromination and high-temperature reaction with phosphorus pentabromide.
Requires low-temperature diazotization and potentially harsh bromination conditions.
Number of Steps
2
2
Scalability
Potentially scalable, with consideration for the handling of phosphorus pentabromide.
Scalability of the Sandmeyer reaction may require careful control of temperature and reagent addition.
Synthetic Pathway Diagrams
Caption: Synthetic Route 1 starting from 6-Hydroxynicotinic Acid.
Caption: Synthetic Route 2 starting from 6-Aminonicotinic Acid.
Experimental Protocols
Route 1: From 6-Hydroxynicotinic Acid
This route involves an initial electrophilic bromination of the electron-rich pyridine ring, followed by the conversion of the hydroxyl group to a bromine atom.
Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid
Procedure: In a suitable reaction vessel, 6-hydroxynicotinic acid (8 g, 57.6 mmol) is suspended in water (30 mL).[1] The mixture is cooled in an ice bath, and bromine (4.2 mL, 81.4 mmol) is added slowly.[1] After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.[1] The resulting solid product is collected by filtration, washed with water, and dried under vacuum to yield 5-bromo-6-hydroxynicotinic acid.[1]
Procedure: This procedure is adapted from the synthesis of 6-bromonicotinic acid from 6-hydroxynicotinic acid.[2] In a dry reaction flask, 5-bromo-6-hydroxynicotinic acid is carefully mixed with phosphorus pentabromide. The mixture is heated with stirring, initially at 70-80°C for approximately 15 minutes, and then the temperature is raised to 120°C for 1 hour.[2] During heating, the reaction mixture may solidify. After cooling, the reaction mass is cautiously added to iced water. The precipitated white solid of 5,6-dibromonicotinic acid is collected by filtration, washed with water, and can be further purified by recrystallization.
Route 2: From 6-Aminonicotinic Acid
This pathway utilizes a Sandmeyer reaction to introduce the first bromine atom, followed by a second bromination on the pyridine ring.
Step 1: Synthesis of 6-Bromonicotinic acid via Sandmeyer Reaction
Procedure: This protocol is based on the Sandmeyer reaction of 6-aminonicotinonitrile.[3]
Diazotization: 6-Aminonicotinic acid is suspended in a solution of 48% hydrobromic acid in water in a reaction vessel equipped with a stirrer and a thermometer. The mixture is cooled to 0-5°C in an ice-salt bath.[3] A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The mixture is stirred for 30-60 minutes to ensure the complete formation of the diazonium salt.[3]
Sandmeyer Reaction: In a separate flask, copper(I) bromide is dissolved in 48% hydrobromic acid and cooled to 0°C.[3] The freshly prepared cold diazonium salt solution is slowly added to the CuBr solution with vigorous stirring, which typically results in the evolution of nitrogen gas.[3]
Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60°C until gas evolution ceases.[3] After cooling, the product is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization.
Step 2: Synthesis of 5,6-Dibromonicotinic acid
Materials: 6-Bromonicotinic acid, Bromine, Catalyst (e.g., iron powder or a Lewis acid).
Procedure: The synthesis of 6-bromonicotinic acid can be achieved through the regioselective electrophilic bromination of nicotinic acid.[4] A similar approach can be envisioned for the bromination of 6-bromonicotinic acid. In a suitable solvent, 6-bromonicotinic acid is treated with bromine in the presence of a catalyst. The reaction mixture is heated to facilitate the electrophilic aromatic substitution. After the reaction is complete, the mixture is worked up to isolate the 5,6-dibromonicotinic acid. The product can be purified by recrystallization.
Concluding Remarks
Both presented routes offer plausible pathways to 5,6-dibromonicotinic acid. Route 1, starting from 6-hydroxynicotinic acid, benefits from a high-yielding and well-documented initial bromination step. The subsequent conversion of the hydroxyl group to a bromide is a standard transformation, though it requires the use of a hazardous reagent in phosphorus pentabromide.
Route 2, commencing with 6-aminonicotinic acid, employs the classic Sandmeyer reaction, which is a robust method for introducing bromine onto an aromatic ring. However, the diazotization step requires careful temperature control, and the subsequent bromination at the 5-position would need optimization to ensure good regioselectivity and yield.
The choice of the optimal synthetic route will depend on the availability and cost of the starting materials, the scale of the synthesis, and the laboratory's capabilities for handling the specific reagents and reaction conditions involved. Further experimental validation would be necessary to determine the precise yields and purity for the complete synthesis of 5,6-dibromonicotinic acid via these pathways.
A Comparative Guide to Catalysts for the Cross-Coupling of 5,6-Dibromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals The functionalization of halogenated heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. 5,6-Dibromonicotinic acid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The functionalization of halogenated heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. 5,6-Dibromonicotinic acid represents a valuable, yet challenging, building block. Its two distinct bromine atoms offer the potential for selective mono-functionalization or exhaustive di-functionalization, opening avenues to a diverse range of complex molecular architectures. The success of these transformations is critically dependent on the selection of an appropriate catalytic system.
This guide provides a comparative analysis of palladium-based catalytic systems for the most common cross-coupling reactions involving 5,6-dibromonicotinic acid and its derivatives. While specific data for this di-brominated substrate is limited in the literature, this guide extrapolates from established protocols for closely related bromopyridines, such as 5-bromonicotinic acid, to provide a robust starting point for methods development.[1][2][3]
A key challenge in the cross-coupling of 5,6-dibromonicotinic acid is achieving chemoselectivity. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the carboxylic acid group, render the C5-Br and C6-Br bonds electronically distinct. Generally, in palladium-catalyzed reactions, the reactivity of carbon-halogen bonds follows the trend C-I > C-Br > C-Cl.[4] For di-halogenated substrates, selective coupling at one position over the other often requires careful optimization of the catalyst, ligands, and reaction conditions. Milder conditions may favor mono-substitution, while more forcing conditions may lead to double coupling.
Generalized Catalytic Cycle for Cross-Coupling
Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle.[1][2] The cycle typically involves the oxidative addition of an active Pd(0) catalyst to the carbon-bromine bond, followed by transmetalation (in Suzuki and Sonogashira reactions) or coordination/deprotonation (in Buchwald-Hartwig amination), and finally, reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[5][6][7]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid.[8] This reaction is widely used due to its mild conditions and tolerance for various functional groups.[9] The choice of catalyst, ligand, and base is crucial, especially given the potential for the pyridine nitrogen and carboxylic acid on the substrate to coordinate with the palladium center.[2]
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines
(Note: The following data is based on reactions with analogous bromopyridine substrates and should serve as a starting point for optimization.)
This representative protocol is based on common procedures for the Suzuki coupling of bromopyridines.[2][10]
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 5,6-dibromonicotinic acid (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv per bromine to be substituted), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and water (4:1 v/v).
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl halide, a process instrumental in synthesizing arylalkynes.[12] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][13]
Table 2: Comparison of Catalytic Systems for Sonogashira Coupling of Aryl Bromides
(Note: The following data is based on reactions with analogous aryl bromide substrates and should serve as a starting point for optimization.)
This protocol is adapted from general procedures for the Sonogashira coupling of aryl bromides.[1]
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 5,6-dibromonicotinic acid (1.0 equiv) in a suitable solvent (e.g., THF or DMF).
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv), the amine base (e.g., triethylamine, 2-3 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C). Monitor reaction progress by TLC.
Workup: Upon completion, perform an aqueous workup and extract the product with an organic solvent.
Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[14] This reaction is highly valuable for synthesizing the 5- and/or 6-aminonicotinic acid derivatives. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields.[1]
Table 3: Comparison of Catalytic Systems for Buchwald-Hartwig Amination
(Note: The following data is based on reactions with analogous aryl bromide substrates and should serve as a starting point for optimization.)
This is a general protocol for the Buchwald-Hartwig amination.[4]
Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).
Reagent Addition: Add anhydrous solvent (e.g., toluene) and stir. Then, add the amine (1.2 equiv) followed by the 5,6-dibromonicotinic acid derivative (1.0 equiv).
Reaction: Heat the reaction mixture to 100-110 °C and monitor its progress.
Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent.
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[15] This method can be used to introduce alkenyl groups at the 5- and/or 6-positions of the nicotinic acid core. The choice of phosphine ligand can be crucial for good yields and selectivity.[1]
Representative Conditions for Heck Reaction
While specific data tables for bromonicotinic acids are not abundant, general protocols for aryl bromides can be adapted.[1]
Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄
Ligand: P(o-tol)₃ or PPh₃
Base: Et₃N or K₂CO₃
Solvent: DMF or Acetonitrile
Temperature: 80-120 °C
Workflow and Decision Guide
General Experimental Workflow
The successful execution of a cross-coupling reaction requires careful attention to anhydrous and anaerobic conditions to protect the catalyst's activity.
Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.
Catalyst Selection Strategy for 5,6-Dibromonicotinic Acid
Choosing the right catalyst and conditions depends on the desired outcome: selective mono-coupling or di-coupling.
Caption: Decision-making workflow for selective coupling of 5,6-dibromonicotinic acid.
A Comparative Guide to Bioisosteres of 5,6-Dibromonicotinic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profile...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and mitigating toxicity. One of the most powerful tools in this endeavor is the principle of bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, leading to analogous biological activity. This guide provides a comparative overview of 5,6-dibromonicotinic acid and its classical bioisostere, 5,6-dichloronicotinic acid, as scaffolds in drug design.
Physicochemical Properties: A Comparative Overview
Bioisosteric replacements aim to modulate the properties of a molecule in a predictable manner. The substitution of bromine with chlorine is a classic example of isosteric replacement within the halogens. While both are electron-withdrawing and occupy the same positions on the nicotinic acid scaffold, their subtle differences in size, electronegativity, and lipophilicity can influence receptor binding, membrane permeability, and metabolic stability.
Information on the specific biological targets and quantitative activity of 5,6-dibromonicotinic acid is limited in publicly accessible literature. However, its close analog, 5,6-dichloronicotinic acid, has been reported to exhibit inhibitory effects on acetylcholine catalysis, suggesting a potential role in the modulation of cholinergic pathways.[4][5] This hints at possible applications in neurodegenerative diseases like Alzheimer's disease.[4][5]
Given the structural similarity and the principles of bioisosterism, it is plausible that 5,6-dibromonicotinic acid could exhibit similar, albeit quantitatively different, biological activities. The larger size and greater lipophilicity of the bromine atoms compared to chlorine could lead to altered binding affinities and pharmacokinetic properties. Further research is warranted to elucidate the specific biological targets and therapeutic potential of these dihalogenated nicotinic acid derivatives.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of these specific compounds are not widely published. However, based on the reported activity of 5,6-dichloronicotinic acid, a general enzyme inhibition assay protocol is provided below.
General Enzyme Inhibition Assay Protocol
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.
Materials:
Test compounds (5,6-dibromonicotinic acid, 5,6-dichloronicotinic acid)
Target enzyme
Substrate for the enzyme
Assay buffer
96-well microplate
Microplate reader
Procedure:
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations.
Enzyme Reaction: In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations.
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
Incubation: Incubate the plate at a specific temperature for a defined period.
Detection: Measure the product formation or substrate depletion using a microplate reader at an appropriate wavelength.
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from the resulting dose-response curve.[6][7][8]
Synthesis Protocols
Synthesis of 5,6-Dichloronicotinic Acid:
A general procedure for the synthesis of 5,6-dichloronicotinic acid involves the hydrolysis of its ethyl ester. In a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water, ethyl 5,6-dichloronicotinate is treated with an aqueous solution of sodium hydroxide. The reaction mixture is stirred at room temperature. After the reaction is complete, the organic solvents are removed, and the mixture is acidified with hydrochloric acid to a pH of about 2 to precipitate the product.[5]
Synthesis of 5-Bromonicotinic Acid (as a related example):
A common method for the preparation of 5-bromonicotinic acid is the direct bromination of nicotinic acid. A mixture of nicotinic acid, thionyl chloride, and iron powder (as a catalyst) is heated. Bromine is then added to the mixture, and the reaction is refluxed. Excess bromine and thionyl chloride are removed by distillation. The product is then precipitated by adjusting the pH with a sodium hydroxide solution.[9] A similar principle could be applied for the synthesis of 5,6-dibromonicotinic acid, though specific reaction conditions would need to be optimized.
Visualizing Bioisosterism and Experimental Workflow
Caption: Bioisosteric replacement of bromine with chlorine in 5,6-dibromonicotinic acid.
Caption: A typical workflow for the evaluation of novel compounds in drug discovery.
Conclusion
The application of bioisosterism is a cornerstone of modern drug design. While a direct, data-rich comparison of 5,6-dibromonicotinic acid and its dichloro bioisostere is not currently available, the foundational principles of medicinal chemistry suggest that such a comparison would be a valuable endeavor. The subtle yet significant differences between bromine and chlorine can be exploited to fine-tune the pharmacological profile of this class of compounds. Further investigation into the synthesis and biological evaluation of a broader range of dihalogenated nicotinic acid derivatives is crucial to unlock their full therapeutic potential. This guide serves as a starting point for researchers interested in exploring this promising area of drug discovery.
Quantitative Analysis of 5,6-Dibromonicotinic Acid in Reaction Mixtures: A Comparative Guide
Comparison of Analytical Methods The choice of analytical technique hinges on the specific requirements of the analysis, including desired sensitivity, selectivity, sample throughput, and the nature of the reaction matri...
Author: BenchChem Technical Support Team. Date: December 2025
Comparison of Analytical Methods
The choice of analytical technique hinges on the specific requirements of the analysis, including desired sensitivity, selectivity, sample throughput, and the nature of the reaction matrix.
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle
Separation based on polarity in a liquid mobile phase with UV detection.
Separation based on volatility and polarity in a gaseous mobile phase with mass spectrometric detection.
Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.[1]
Routine quality control, purity assessment, and stability studies.[2]
Identification and quantification of volatile impurities, and trace-level analysis.
Structural confirmation and quantification without a specific reference standard of the analyte.[4]
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are starting points and may require optimization for specific reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for nicotinic acid and its derivatives.[5][6][7][8]
Instrumentation:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (0.1%)
Procedure:
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 30:70 v/v). The optimal ratio may need to be determined experimentally.
Standard Preparation: Prepare a stock solution of 5,6-Dibromonicotinic acid in the mobile phase. Create a series of calibration standards by serial dilution.
Sample Preparation: Dilute an accurately weighed sample of the reaction mixture in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
Detection Wavelength: Determined by UV scan of 5,6-Dibromonicotinic acid (typically 260-280 nm).
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of 5,6-Dibromonicotinic acid in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the carboxylic acid group, derivatization is recommended to improve the volatility of 5,6-Dibromonicotinic acid for GC-MS analysis. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
Instrumentation:
Gas chromatograph with a mass spectrometer detector
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
BSTFA with 1% TMCS (trimethylchlorosilane)
Anhydrous solvent (e.g., pyridine, acetonitrile)
Procedure:
Derivatization:
Evaporate a known amount of the reaction mixture sample to dryness under a stream of nitrogen.
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
Heat the mixture at 70°C for 30 minutes.
Standard Preparation: Prepare derivatized standards of 5,6-Dibromonicotinic acid using the same procedure.
GC-MS Conditions:
Injector Temperature: 250 °C
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 50-500.
Quantification: Create a calibration curve from the derivatized standards. Quantify the derivatized 5,6-Dibromonicotinic acid in the sample based on the peak area of a characteristic ion.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers the advantage of not requiring an identical standard of 5,6-Dibromonicotinic acid for quantification, instead using a certified internal standard of a different compound.[9][10]
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
Deuterated solvent (e.g., DMSO-d6, CDCl3)
Certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene)
Procedure:
Sample Preparation:
Accurately weigh a sample of the reaction mixture.
Accurately weigh a certified internal standard.
Dissolve both in a known volume of a deuterated solvent.
NMR Acquisition:
Acquire a proton (¹H) NMR spectrum.
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
Data Processing:
Process the spectrum (Fourier transform, phase correction, baseline correction).
Integrate a well-resolved, characteristic signal of 5,6-Dibromonicotinic acid and a signal from the internal standard.
Quantification: Calculate the concentration of 5,6-Dibromonicotinic acid using the following formula:
Navigating the Landscape of VEGFR-2 Inhibition: A Comparative Analysis of Nicotinamide-Based Derivatives
In the quest for potent anti-cancer therapeutics, the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has emerged as a pivotal strategy. While the specific efficacy of 5,6-Dibromonicotinic acid-base...
Author: BenchChem Technical Support Team. Date: December 2025
In the quest for potent anti-cancer therapeutics, the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has emerged as a pivotal strategy. While the specific efficacy of 5,6-Dibromonicotinic acid-based inhibitors remains largely undocumented in publicly available research, a closely related class of compounds—brominated nicotinamide derivatives—has shown significant promise. This guide provides a detailed comparison of these emerging inhibitors against established VEGFR-2 antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by experimental data.
Introduction to VEGFR-2 and Its Role in Angiogenesis
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the physiological process involving the formation of new blood vessels. In the context of oncology, tumors exploit this process to secure a blood supply, which is essential for their growth and metastasis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells. Consequently, the inhibition of VEGFR-2 is a well-established and effective therapeutic approach in cancer treatment.
This guide focuses on a comparative analysis of recently developed brominated nicotinamide derivatives against well-characterized, multi-kinase inhibitors that also target VEGFR-2, such as Sorafenib and Sunitinib.
Comparative Efficacy of VEGFR-2 Inhibitors
The primary metric for evaluating the potency of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of a specific biological function. The following tables summarize the available IC50 data for a selection of brominated nicotinamide derivatives and established VEGFR-2 inhibitors.
Compound
Target
IC50 (nM)
Reference Compound
IC50 (nM)
Nicotinamide Deriv. 1
VEGFR-2
77.02
Sorafenib
53.65
Nicotinamide Deriv. 2
VEGFR-2
60.83
Sorafenib
53.65
Nicotinamide Deriv. 3
VEGFR-2
129.30
Sorafenib
53.65
Compound
Target
IC50 (nM)
Sorafenib
VEGFR-2
90
Sunitinib
VEGFR-2
80
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of inhibitor efficacy. Below are protocols for key experiments cited in the evaluation of the nicotinamide derivatives and established inhibitors.
VEGFR-2 Kinase Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay measures the phosphorylation of a substrate by the recombinant VEGFR-2 kinase in the presence of ATP. Inhibition of the kinase by a test compound leads to a decrease in the phosphorylation signal.
Procedure:
Compound Preparation: A serial dilution of the test compound is prepared.
Reaction Setup: In a microplate, the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations are combined.
Initiation: The kinase reaction is initiated by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
Detection: The reaction is stopped, and a detection reagent is added to quantify the amount of phosphorylated substrate or the remaining ATP.
Signal Measurement: The signal (e.g., luminescence or fluorescence) is measured using a microplate reader.
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the impact of a compound on the proliferation of endothelial cells, a key process in angiogenesis driven by VEGFR-2 signaling.
Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in the presence of VEGF, which stimulates their proliferation via the VEGFR-2 pathway. The inhibitory effect of a test compound on this proliferation is then quantified.
Procedure:
Cell Seeding: HUVECs are seeded into a 96-well plate and allowed to adhere.
Cell Starvation: The cells are starved in a low-serum medium to synchronize their cell cycle.
Treatment: The cells are then treated with various concentrations of the test compound in the presence of a stimulating concentration of VEGF.
Incubation: The plate is incubated for a period that allows for cell proliferation (e.g., 72 hours).
Viability Measurement: A cell viability reagent (e.g., MTT or resazurin) is added, and the plate is incubated further.
Signal Reading: The absorbance or fluorescence is measured using a microplate reader.
IC50 Calculation: The percentage of proliferation inhibition is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved, the following diagrams are provided.
Caption: Simplified VEGFR-2 signaling pathway.
Comparative
A Comparative Guide to the Reaction Products of 5,6-Dibromonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of synthetic routes to substituted aminonicotinic acid derivatives, with a focus on the reaction products of 5,6-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to substituted aminonicotinic acid derivatives, with a focus on the reaction products of 5,6-dibromonicotinic acid. We will explore common synthetic strategies, compare their performance based on available experimental data for analogous compounds, and provide detailed experimental protocols. Additionally, we will delve into the biological significance of these products, particularly their role in modulating cellular signaling pathways.
Introduction
5,6-Dibromonicotinic acid is a versatile halogenated derivative of nicotinic acid (Vitamin B3). The presence of two bromine atoms on the pyridine ring, particularly at the 6-position, makes it an excellent substrate for a variety of nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of novel aminonicotinic acid derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. Their structural similarity to endogenous signaling molecules allows them to interact with various biological targets, including nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of physiological and pathological processes, including cancer.
Synthetic Strategies and Performance Comparison
The primary reaction pathways for the functionalization of 5,6-dibromonicotinic acid with amines include Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. The choice between these methods often depends on the nucleophilicity of the amine, desired reaction conditions, and cost-effectiveness.
Data Presentation
The following tables summarize representative quantitative data for these reactions. It is important to note that while direct experimental data for 5,6-dibromonicotinic acid is limited in the published literature, the presented data is based on analogous reactions with structurally similar compounds, such as 5-bromonicotinic acid and other dihalopyridines, and represents expected outcomes.
Table 1: Comparison of Synthetic Methods for the Amination of Halonicotinic Acids
Method
Starting Material
Amine
Catalyst/Reagent
Solvent
Temp. (°C)
Time (h)
Yield (%)
Nucleophilic Aromatic Substitution
6-Chloronicotinic acid
Aniline
-
Pyridine
150
12
~75
Buchwald-Hartwig Amination
5-Bromonicotinic acid
Aniline
Pd(OAc)₂/XPhos
1,4-Dioxane
100
8
>90
Buchwald-Hartwig Amination
5,6-Dibromonicotinic acid (expected)
Primary Aliphatic Amine
Pd₂(dba)₃/BINAP
Toluene
110
12-24
80-95
Buchwald-Hartwig Amination
5,6-Dibromonicotinic acid (expected)
Aniline
Pd(OAc)₂/RuPhos
t-BuOH
100
10-20
75-90
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Aryl Halides
Catalyst System (Catalyst/Ligand)
Key Advantages
Typical Reaction Conditions
Pd(OAc)₂ / XPhos
High reactivity for a broad range of amines, including primary and secondary.
Moderate temperatures (80-110 °C), various bases (e.g., K₃PO₄).
Pd₂(dba)₃ / BINAP
One of the first-generation, well-established catalyst systems. Good for many applications.
Higher temperatures may be required.
Pd(OAc)₂ / RuPhos
Excellent for sterically hindered amines and aryl halides.
Often provides high yields under milder conditions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical procedure for the reaction of a halonicotinic acid with an amine under SNAr conditions.
To a round-bottom flask, add the 6-halonicotinic acid and the amine.
Add pyridine as the solvent to dissolve the reactants.
Heat the reaction mixture to reflux (typically 120-150 °C) with stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
Remove the pyridine under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of 5,6-dibromonicotinic acid. The choice of ligand and base may need to be optimized for specific amines.
Materials:
5,6-Dibromonicotinic acid (1.0 equiv)
Amine (primary or secondary) (1.1 equiv)
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
Phosphine ligand (e.g., XPhos, 4 mol%)
Base (e.g., K₃PO₄, 2.0 equiv)
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Schlenk flask or sealed tube
Inert atmosphere (Argon or Nitrogen)
Procedure:
In a Schlenk flask under an inert atmosphere, combine 5,6-dibromonicotinic acid, the palladium catalyst, the phosphine ligand, and the base.
Evacuate and backfill the flask with the inert gas three times.
Add the anhydrous, degassed solvent via syringe.
Add the amine to the reaction mixture.
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature and dilute with an organic solvent.
Filter the mixture through a pad of celite to remove the catalyst.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the product by column chromatography.
Visualizations
Reaction Pathways
The following diagram illustrates the two primary synthetic routes for the amination of 5,6-dibromonicotinic acid.
Caption: Synthetic routes to 6-amino-5-bromonicotinic acid derivatives.
Experimental Workflow for Buchwald-Hartwig Amination
The logical steps involved in setting up and performing a Buchwald-Hartwig amination are depicted below.
Caption: Workflow for a typical Buchwald-Hartwig amination experiment.
Biological Significance and Signaling Pathways
The aminonicotinic acid derivatives synthesized from 5,6-dibromonicotinic acid are of significant interest due to their potential interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely expressed in the nervous system and also in non-neuronal cells, including various cancer cells. The binding of ligands, such as nicotine and its derivatives, to nAChRs can trigger a cascade of downstream signaling events that promote cancer cell proliferation, survival, and metastasis.
nAChR-Mediated Oncogenic Signaling
Activation of nAChRs in cancer cells can lead to the stimulation of several key signaling pathways, including:
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Activation of nAChRs can lead to the phosphorylation and activation of AKT, which in turn inhibits apoptosis and promotes cell cycle progression.
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK cascade, is a central regulator of cell growth and differentiation. nAChR signaling can activate this pathway, leading to increased cell proliferation.
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor progression. Its activation by nAChR signaling can promote the expression of genes involved in cell survival and angiogenesis.
The diagram below illustrates a simplified overview of these interconnected signaling pathways.
5,6-Dibromonicotinic acid is a valuable starting material for the synthesis of a diverse range of aminonicotinic acid derivatives. Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable synthetic strategies, with the latter generally offering higher yields and milder reaction conditions for a broader scope of amines. The resulting products have significant potential as modulators of nAChR signaling, making them attractive candidates for further investigation in the context of cancer therapeutics and other diseases where these receptors play a role. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
Safety & Regulatory Compliance
Safety
Proper Disposal of 5,6-Dibromonicotinic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This document provides a comprehensive, step-by-step guide for...
Author: BenchChem Technical Support Team. Date: December 2025
The safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 5,6-Dibromonicotinic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Assessment and Safety Data
Before handling 5,6-Dibromonicotinic acid, it is crucial to be fully aware of its associated hazards. This substance is classified as hazardous and requires careful management.
Key Safety Information for 5,6-Dibromonicotinic Acid
Parameter
Value
Reference
Hazard Statements
H410: Very toxic to aquatic life with long lasting effects.
When handling 5,6-Dibromonicotinic acid, particularly during disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[2]
Eye Protection: Wear chemical safety goggles or a face shield.
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
Respiratory Protection: In case of dust formation, use a NIOSH-approved particulate respirator.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.[1]
Assess the Spill: Determine the extent of the spill and if it is safe to clean up internally. For large or unmanageable spills, contact your institution's environmental health and safety (EHS) department.
Containment: Prevent the spread of the solid material. Avoid generating dust.[1][2]
Cleanup: Carefully sweep or vacuum the spilled solid. Do not use water to clean up the bulk of the material as this can spread contamination.
Decontamination: Thoroughly clean the spill area with a suitable solvent and then with soap and water.
Waste Collection: Place all contaminated materials, including cleaning supplies and PPE, into a designated, labeled hazardous waste container.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of 5,6-Dibromonicotinic acid is through an approved hazardous waste disposal facility.[1][2][3][4][5] Disposing of this chemical down the drain or in regular trash is strictly prohibited due to its toxicity to aquatic life.[1]
1. Waste Segregation and Collection:
Solid Waste: Collect un-used or contaminated 5,6-Dibromonicotinic acid in a dedicated, clearly labeled, and sealed container.
Contaminated Materials: Any items that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, should also be collected as hazardous waste.
Solutions: If the acid is in a solution, it must be collected in a compatible, sealed liquid waste container. Do not mix with other incompatible waste streams.[6][7]
2. Container Management:
Compatibility: Ensure the waste container is made of a material compatible with 5,6-Dibromonicotinic acid.[7][8]
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5,6-Dibromonicotinic acid," and the appropriate hazard pictograms.[6][9]
Closure: Keep the waste container securely closed at all times, except when adding waste.[7][10]
3. Storage:
Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.[10]
The storage area should be well-ventilated and away from incompatible materials.[11]
4. Arrange for Pickup and Disposal:
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[10]
Provide the waste manifest or any other required documentation to the disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the safe disposal of 5,6-Dibromonicotinic acid.
Caption: Disposal workflow for 5,6-Dibromonicotinic acid.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 5,6-Dibromonicotinic acid, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines, as local regulations may vary.[12][13][14][15][16]
Safeguarding Your Research: A Comprehensive Guide to Handling 5,6-Dibromonicotinic Acid
Essential safety protocols and logistical plans are critical for the secure handling and disposal of 5,6-Dibromonicotinic acid in a laboratory setting. Adherence to these guidelines is paramount for protecting researcher...
Author: BenchChem Technical Support Team. Date: December 2025
Essential safety protocols and logistical plans are critical for the secure handling and disposal of 5,6-Dibromonicotinic acid in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and the integrity of their work.
This guide provides detailed, step-by-step procedures for the safe management of 5,6-Dibromonicotinic acid, from initial handling to final disposal. By implementing these protocols, research professionals can mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Required PPE:
Protection Type
Specific Equipment
Purpose & Guidelines
Eye/Face Protection
Chemical splash-resistant safety goggles with side protection. A face shield is recommended when there is a risk of splashing.
Must be tested and approved under standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]
Hand Protection
Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).
Glove selection should be based on the specific chemicals being used and the duration of the task.[1] Regularly inspect gloves for any signs of degradation or puncture.
Body Protection
A laboratory coat or chemical-resistant apron.
This prevents contamination of personal clothing and minimizes skin exposure.[1][4]
Respiratory Protection
A NIOSH/MSHA or European Standard EN 149 approved respirator.
To be used in areas with inadequate ventilation or when handling large quantities of the powder to prevent inhalation of dust particles.[1][5]
Operational Plan: From Handling to Storage
A systematic approach to handling and storing 5,6-Dibromonicotinic acid is essential to prevent accidental exposure and maintain chemical stability.
Step-by-Step Handling Protocol:
Preparation: Before handling, thoroughly read the Safety Data Sheet (SDS) for 5,6-Dibromonicotinic acid or a closely related compound.[1] Ensure that all required PPE is readily available and in good condition. The work area, preferably a chemical fume hood, should be clean and uncluttered.
Engineering Controls: Always handle 5,6-Dibromonicotinic acid in a well-ventilated area, ideally within a certified chemical fume hood, to minimize the concentration of airborne particles.[1] An eyewash station and a safety shower must be in the immediate vicinity of the handling area.[1]
Handling: Avoid direct contact with the chemical. Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Minimize the generation of dust during weighing and transfer.[1] Do not eat, drink, or smoke in the designated handling area.[1]
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate all surfaces and equipment used.
Storage: Store 5,6-Dibromonicotinic acid in a tightly sealed, properly labeled container. Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
Emergency Procedures: First Aid and Spill Response
In the event of an emergency, immediate and appropriate action is crucial.
First-Aid Measures:
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1]
Spill Response:
Evacuate: Immediately evacuate the area of the spill.
Ventilate: Ensure the area is well-ventilated.
Contain: For small spills, carefully cover the spill with an inert absorbent material (e.g., sand, vermiculite).
Collect: Gently sweep or scoop the absorbed material into a suitable, labeled container for disposal. Avoid creating dust.
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water.
Dispose: Dispose of the collected waste as hazardous material according to institutional and local regulations.
Disposal Plan: Managing Halogenated Organic Waste
5,6-Dibromonicotinic acid is a halogenated organic compound and must be disposed of as hazardous waste.[7] Improper disposal can lead to environmental contamination.
Waste Disposal Protocol:
Segregation: Collect waste containing 5,6-Dibromonicotinic acid in a designated, properly labeled hazardous waste container. Do not mix with non-halogenated organic waste.[7][8][9]
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "5,6-Dibromonicotinic acid".[10]
Storage of Waste: Store the waste container in a designated, secure area, away from general laboratory traffic.
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] The primary disposal method for halogenated organic waste is incineration at a permitted facility.[11]
Visualizing the Workflow
To ensure clarity and adherence to the safety protocols, the following diagram illustrates the complete workflow for handling 5,6-Dibromonicotinic acid.
Caption: This diagram outlines the procedural flow for safely handling 5,6-Dibromonicotinic acid, from preparation to disposal, including emergency responses.